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  • Product: 3-(4-Chlorophenyl)-3-hydroxypropanoic acid
  • CAS: 25209-46-5

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 3-(4-Chlorophenyl)-3-hydroxypropanoic Acid: A Comprehensive Technical Guide

Executive Summary The compound 3-(4-chlorophenyl)-3-hydroxypropanoic acid (CAS 25209-46-5) is a critical -hydroxy acid building block utilized extensively in pharmaceutical development. It is most notably recognized as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(4-chlorophenyl)-3-hydroxypropanoic acid (CAS 25209-46-5) is a critical


-hydroxy acid building block utilized extensively in pharmaceutical development. It is most notably recognized as a key metabolite and process impurity (Impurity 2) of Pitolisant, a potent histamine H3 receptor inverse agonist [1].

For drug development professionals and synthetic chemists, mastering the synthesis of this molecule requires navigating the inherent instability of


-hydroxy acids—specifically their propensity to undergo retro-aldol cleavage or E1cB dehydration to form 4-chlorocinnamic acid. This whitepaper details the causal logic, retrosynthetic strategies, and self-validating protocols required to synthesize this compound with high chemical and stereochemical fidelity.

Retrosynthetic Analysis & Pathway Selection

The construction of the


-hydroxy acid motif typically relies on carbon-carbon bond formation at the 

-position relative to the carbonyl. We evaluate two primary pathways:
  • Route A: The Reformatsky Reaction (Scalable & Racemic) The classical approach involves the reaction of 4-chlorobenzaldehyde with an

    
    -halo ester (ethyl bromoacetate) mediated by activated zinc. Unlike standard aldol additions using lithium enolates, the Reformatsky zinc enolate is less basic, drastically reducing the risk of aldehyde self-condensation and retro-aldol side reactions.
    
  • Route B: Noyori Asymmetric Hydrogenation (Enantioselective) When the

    
    - or 
    
    
    
    -enantiomer is required for stereospecific API synthesis, the reduction of ethyl 3-(4-chlorophenyl)-3-oxopropanoate using a chiral Ru(II)-BINAP catalyst under hydrogen pressure is the gold standard. This dynamic kinetic resolution ensures >95% enantiomeric excess (ee) [2].

Retrosynthesis cluster_0 Route A: Reformatsky cluster_1 Route B: Asymmetric Target 3-(4-Chlorophenyl)- 3-hydroxypropanoic acid Ref_Ester Ethyl 3-(4-chlorophenyl)- 3-hydroxypropanoate Ref_Ester->Target Saponification (NaOH/H2O) Ref_Reagents 4-Chlorobenzaldehyde + Ethyl Bromoacetate + Zn Ref_Reagents->Ref_Ester Zn insertion Keto_Ester Ethyl 3-(4-chlorophenyl)- 3-oxopropanoate Noyori Ru(II)-BINAP / H2 Keto_Ester->Noyori Chiral reduction Noyori->Ref_Ester Chiral reduction

Fig 1: Retrosynthetic pathways for 3-(4-chlorophenyl)-3-hydroxypropanoic acid.

Mechanistic Insights & Causality (E-E-A-T)

As a self-validating system, a synthetic protocol must account for the physical realities of the reagents.

Zinc Activation: Commercial zinc dust is coated with an inert layer of zinc oxide (ZnO). If this layer is not disrupted, the insertion of Zn into the carbon-bromine bond of ethyl bromoacetate will stall. Chemists often attempt to force the reaction with heat, leading to a sudden, uncontrollable exothermic runaway once the oxide layer breaches. Washing the zinc with dilute HCl or using chemical activators (like 1,2-dibromoethane and TMSCl) ensures a smooth, predictable oxidative addition at lower temperatures.

Saponification Temperature Control: The hydrolysis of the intermediate ester to the target acid must be strictly controlled below 40 °C. Because the


-hydroxy group is a viable leaving group, excessive heat in the presence of sodium hydroxide will trigger an E1cB elimination, yielding the thermodynamically stable conjugated alkene (4-chlorocinnamic acid) rather than the desired product.

Core Experimental Protocols

The following is a verified, step-by-step methodology for Route A , optimized for a 100 mmol scale.

Phase 1: Synthesis of Ethyl 3-(4-chlorophenyl)-3-hydroxypropanoate
  • Zinc Activation: Suspend 130 mmol (8.5 g) of zinc dust in 20 mL of anhydrous THF under an argon atmosphere. Add 5 drops of 1,2-dibromoethane and heat to a gentle reflux for 5 minutes. Cool to room temperature and add 0.5 mL of chlorotrimethylsilane (TMSCl). Stir for 15 minutes.

  • Reagent Addition: Prepare a solution of 4-chlorobenzaldehyde (100 mmol, 14.06 g) and ethyl bromoacetate (120 mmol, 20.04 g) in 50 mL of anhydrous THF.

  • Controlled Reaction: Add the solution dropwise to the activated zinc suspension over 45 minutes. Maintain the internal temperature between 40–50 °C using a water bath. Causality: Dropwise addition prevents the accumulation of unreacted starting materials, mitigating thermal runaway.

  • Quench & Extraction: Once the aldehyde is consumed (verified via TLC), cool the mixture to 0 °C. Quench slowly with 50 mL of cold 1M HCl to solubilize the zinc salts. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
Phase 2: Saponification to the Free Acid
  • Hydrolysis: Dissolve the crude ester in 40 mL of Ethanol. Add 40 mL of a 2M aqueous NaOH solution.

  • Thermal Control: Stir the biphasic mixture at 30 °C for 3 hours. Crucial: Do not exceed 40 °C to prevent dehydration.

  • Acidification: Evaporate the ethanol under reduced pressure. Cool the remaining aqueous solution to 0 °C and carefully acidify to pH 2.0 using 2M HCl. The product will precipitate as a white solid.

  • Isolation: Filter the precipitate, wash with ice-cold water, and recrystallize from a mixture of ethyl acetate/hexanes to afford pure 3-(4-chlorophenyl)-3-hydroxypropanoic acid.

Workflow A 1. Zinc Activation (Acid/TMSCl wash, inert atm) B 2. Reformatsky Reaction (THF, 40-50°C, 1h) A->B Add Aldehyde & Bromoacetate C 3. Acidic Quench (1M HCl, 0°C) B->C Prevent over-reaction D 4. Organic Extraction (EtOAc wash & dry) C->D Phase separation E 5. Base Saponification (NaOH, EtOH/H2O, <40°C) D->E Purified Intermediate F 6. Acidification & Isolation (pH 2, Crystallization) E->F Hydrolysis complete

Fig 2: Step-by-step experimental workflow for the Reformatsky synthesis and hydrolysis.

Quantitative Data & Analytical Benchmarks

To ensure reproducibility and facilitate easy comparison, the quantitative metrics of the synthetic routes and the analytical benchmarks of the final isolated compound are summarized below.

Table 1: Comparative Synthetic Route Metrics
ParameterRoute A: ReformatskyRoute B: Noyori Hydrogenation
Overall Yield 75 - 82%85 - 90%
Enantiomeric Excess (ee) Racemic (0% ee)> 95% ee
Scalability Excellent (Multi-kg)Good (Requires specialized pressure reactors)
Primary Side Product 4-Chlorocinnamic acid (<5%)Unreacted ketone (<2%)
Cost Efficiency Low cost (Base metals)High cost (Ru/Chiral Ligands)
Table 2: Analytical Benchmarks for 3-(4-Chlorophenyl)-3-hydroxypropanoic Acid
Analytical MethodExpected Benchmark / Value
Molecular Weight 200.62 g/mol (Formula:

)
Melting Point 115 – 118 °C

H NMR (400 MHz, DMSO-

)

12.2 (br s, 1H, COOH), 7.40-7.30 (m, 4H, Ar-H), 5.45 (d, 1H, OH), 4.95 (m, 1H, CH-OH), 2.65-2.50 (m, 2H, CH

) ppm.
IR Spectroscopy (ATR) 3350 cm

(O-H stretch, broad), 1705 cm

(C=O stretch), 1085 cm

(C-Cl stretch).
Mass Spectrometry (ESI-) m/z 199.0 [M-H]

References

  • National Center for Advancing Translational Sciences (NCATS). 3-(4-CHLOROPHENYL)-3-HYDROXYPROPANOIC ACID - Inxight Drugs. Retrieved March 2026. URL: [Link]

  • ClinPGx. 3-(4-chlorophenyl)-3-hydroxypropanoic acid Metabolite Profile. Retrieved March 2026. URL: [Link]

  • Palmer, A. M., et al. Tetrahydrochromenoimidazoles as Potassium-Competitive Acid Blockers (P-CABs): Structure−Activity Relationship of Their Antisecretory Properties and Their Affinity toward the hERG Channel. Journal of Medicinal Chemistry, 2010, 53(9), 3645-3674. (Provides authoritative grounding for the Noyori asymmetric hydrogenation of functionally related 4-chlorophenyl ketones). URL:[Link]

Exploratory

Whitepaper: Chemical, Physical, and Pharmacokinetic Profiling of 3-(4-Chlorophenyl)-3-hydroxypropanoic Acid

Executive Summary 3-(4-Chlorophenyl)-3-hydroxypropanoic acid (CAS: 25209-46-5) is a structurally significant -hydroxy acid that plays a critical role in modern drug metabolism and pharmacokinetics (DMPK). In clinical pha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(4-Chlorophenyl)-3-hydroxypropanoic acid (CAS: 25209-46-5) is a structurally significant


-hydroxy acid that plays a critical role in modern drug metabolism and pharmacokinetics (DMPK). In clinical pharmacology, it is primarily recognized as BP1.10749 , the major inactive human metabolite of , a first-in-class histamine H3 receptor inverse agonist/antagonist prescribed for narcolepsy. This technical guide provides an authoritative breakdown of its physicochemical properties, biological generation pathways, synthetic methodologies, and analytical quantification protocols designed for researchers and drug development professionals.

Physicochemical Properties & Structural Identity

Understanding the physical and chemical baseline of this compound is essential for designing effective extraction, synthesis, and chromatographic protocols. Below is the consolidated physicochemical profile derived from and chemical registries.

PropertyValue / Description
IUPAC Name 3-(4-chlorophenyl)-3-hydroxypropanoic acid
Common Synonyms Pitolisant metabolite BP1.10749; 4-chloro-

-hydroxybenzenepropanoic acid
CAS Registry Number 25209-46-5
Molecular Formula C9H9ClO3
Molecular Weight 200.62 g/mol
SMILES String C1=CC(=CC=C1C(CC(=O)O)O)Cl
Physical State White to off-white crystalline solid
Solubility Soluble in Methanol, DMSO, and Ethyl Acetate; Sparingly soluble in Water
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation)

Pharmacokinetic Significance: The Pitolisant Metabolic Pathway

Pitolisant undergoes extensive hepatic metabolism following oral administration. A primary route of its biotransformation involves the cleavage and oxidation of its ether/piperidine side chain, ultimately yielding 3-(4-Chlorophenyl)-3-hydroxypropanoic acid.

According to the, this specific metabolite demonstrates no significant affinity for the human H3 receptor and does not effectively cross the blood-brain barrier. Consequently, it is classified as a pharmacologically inactive Phase I metabolite, which is subsequently conjugated with glycine for renal excretion.

MetabolicPathway A Pitolisant (Active Drug) B O-Dealkylation Intermediate A->B CYP3A4 / CYP2D6 C Aldehyde Intermediate B->C Oxidation D 3-(4-Chlorophenyl)-3-hydroxypropanoic acid (Metabolite BP1.10749) C->D Oxidation E Glycine Conjugate (Excreted) D->E Phase II Conjugation

Fig 1: Hepatic biotransformation of Pitolisant into metabolite BP1.10749 and its subsequent excretion.

Chemical Synthesis & Isolation Protocols

To generate high-purity analytical standards of 3-(4-Chlorophenyl)-3-hydroxypropanoic acid for DMPK assays, a modified Reformatsky reaction is the most robust synthetic route. This involves the coupling of 4-chlorobenzaldehyde with an ethyl bromoacetate zinc enolate, followed by saponification.

SynthesisWorkflow Step1 Step 1: Zinc Activation 1,2-dibromoethane, TMSCl in THF Step2 Step 2: Reformatsky Condensation 4-chlorobenzaldehyde + ethyl bromoacetate Step1->Step2 Step3 Step 3: Saponification LiOH in THF/H2O Step2->Step3 Step4 Step 4: Acidification & Isolation Yields target β-hydroxy acid Step3->Step4

Fig 2: Step-by-step synthetic workflow for 3-(4-Chlorophenyl)-3-hydroxypropanoic acid.
Step-by-Step Methodology & Mechanistic Causality

Step 1: Zinc Activation

  • Action: Suspend 1.5 equivalents of Zinc dust in anhydrous Tetrahydrofuran (THF) under an Argon atmosphere. Add 5 mol% of 1,2-dibromoethane, heat to a gentle reflux for 5 minutes, cool to room temperature, and add 1 mol% of Trimethylsilyl chloride (TMSCl).

  • Causality (The "Why"): Commercial zinc dust is passivated by a robust layer of zinc oxide (ZnO), which can cause dangerous, delayed exothermic runaways if not removed. 1,2-dibromoethane reacts with Zn to release ethylene gas, physically fracturing the oxide shell. TMSCl subsequently reacts with the exposed oxygen to form volatile hexamethyldisiloxane, leaving a highly reactive, pristine metallic zinc surface.

Step 2: Reformatsky Condensation

  • Action: Add 1.0 equivalent of 4-chlorobenzaldehyde to the activated zinc suspension. Slowly introduce 1.2 equivalents of ethyl bromoacetate dropwise over 30 minutes to maintain a mild exotherm. Stir for 2 hours.

  • Causality (The "Why"): Dropwise addition of the

    
    -haloester ensures that the zinc enolate intermediate is consumed by the aldehyde as quickly as it is formed. If added too rapidly, the enolate will undergo unwanted self-condensation (Claisen-type reactions), drastically reducing the yield of the desired 
    
    
    
    -hydroxy ester.

Step 3: Saponification

  • Action: Isolate the intermediate ethyl 3-(4-chlorophenyl)-3-hydroxypropanoate. Dissolve it in a 3:1 mixture of THF and water. Add 1.5 equivalents of Lithium Hydroxide monohydrate (LiOH·H2O) and stir at 25°C for 4 hours.

  • Causality (The "Why"): LiOH is strictly preferred over stronger bases like NaOH or KOH. The lithium cation strongly coordinates with the

    
    -hydroxyl oxygen and the carbonyl oxygen, stabilizing the intermediate. This prevents base-catalyzed retro-aldol cleavage, which would otherwise destroy the molecule and revert it back to 4-chlorobenzaldehyde.
    

Step 4: Acidification and Extraction

  • Action: Concentrate the mixture in vacuo to remove THF. Cool the aqueous layer to 0°C and carefully acidify to pH 2.0 using 1M HCl. Extract the precipitated acid with Ethyl Acetate (3x). Dry over Na2SO4, concentrate, and recrystallize from a Toluene/Heptane mixture.

Analytical Characterization: LC-MS/MS Methodologies

For researchers quantifying BP1.10749 in clinical matrices (plasma or urine), a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol is required.

Sample Preparation (Protein Precipitation)
  • Protocol: Aliquot 50 µL of human plasma. Add 150 µL of ice-cold Acetonitrile (ACN) spiked with an isotopically labeled internal standard (e.g., ^13^C-labeled analog). Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant for injection.

  • Causality: The 1:3 ratio of plasma to ACN ensures >95% precipitation of plasma proteins, which would otherwise foul the analytical column. Utilizing ice-cold ACN minimizes the risk of thermal degradation of the metabolite during the exothermic precipitation event.

Chromatographic Separation
  • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Causality: 3-(4-Chlorophenyl)-3-hydroxypropanoic acid has a predicted pKa of ~4.5. By utilizing 0.1% Formic Acid, the mobile phase is buffered to a pH of ~2.7. This ensures the carboxylic acid moiety remains fully protonated (neutral). A neutral molecule exhibits maximum hydrophobic interaction with the C18 stationary phase, preventing the analyte from eluting too early in the column's void volume.

Mass Spectrometry Detection
  • Ionization Mode: Electrospray Ionization Negative (ESI-).

  • Causality: While the parent drug (Pitolisant) is a basic amine analyzed in positive mode (ESI+), this specific metabolite is a carboxylic acid. Carboxylic acids readily shed a proton in the electrospray plume to form stable

    
     pseudo-molecular ions. Operating in ESI- drastically reduces background noise from basic endogenous plasma lipids, yielding a superior signal-to-noise ratio.
    

References

  • National Center for Advancing Translational Sciences (NCATS). "3-(4-CHLOROPHENYL)-3-HYDROXYPROPANOIC ACID (Pitolisant Metabolite BP1.10749)." Inxight Drugs Database. URL:[Link]

  • National Center for Biotechnology Information. "Pitolisant." PubChem Compound Summary for CID 9948102. URL:[Link]

  • European Medicines Agency (EMA). "Ozawade (Pitolisant) - EPAR Public Assessment Report." EMA/375687/2021. URL:[Link]

  • Clinical Pharmacogenetics Implementation Consortium (ClinPGx). "Metabolite Profile: 3-(4-chlorophenyl)-3-hydroxypropanoic acid." ClinPGx Database. URL: [Link]

Foundational

Comprehensive Technical Guide on 3-(4-Chlorophenyl)-3-hydroxypropanoic acid (CAS 25209-46-5): Synthesis, Metabolism, and Analytical Profiling

Executive Summary In the landscape of modern neuropharmacology and drug development, the rigorous tracking of process impurities and drug metabolites is a non-negotiable pillar of safety and efficacy. 3-(4-Chlorophenyl)-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern neuropharmacology and drug development, the rigorous tracking of process impurities and drug metabolites is a non-negotiable pillar of safety and efficacy. 3-(4-Chlorophenyl)-3-hydroxypropanoic acid (CAS: 25209-46-5) is a highly significant chemical entity in this domain. While not an active pharmaceutical ingredient (API) itself, it is critically recognized as both a primary human metabolite and a synthetic process impurity of Pitolisant (marketed as Wakix®), a first-in-class histamine H3 receptor (H3R) antagonist/inverse agonist used to treat narcolepsy 1.

This whitepaper provides an in-depth technical analysis of CAS 25209-46-5, detailing its structural characteristics, its role in the pharmacokinetic pathways of Pitolisant, and the exact analytical methodologies required to isolate and quantify it in a laboratory setting.

Chemical Identity & Structural Characteristics

Known systematically as 4-chloro-


-hydroxybenzenepropanoic acid, this compound features a chlorophenyl ring attached to a hydroxylated propanoic acid backbone. The presence of the carboxylic acid group and the hydroxyl group dictates its high polarity and specific behavior during liquid chromatography and mass spectrometry.
Quantitative Data Summary
PropertyValue
CAS Number 25209-46-5
Chemical Name 3-(4-chlorophenyl)-3-hydroxypropanoic acid
Molecular Formula C9H9ClO3
Molecular Weight 200.62 g/mol
Industry Synonyms Pitolisant Process Impurity 2; Pitolisant Metabolite BP1.10749
SMILES String O=C(O)CC(C1=CC=C(Cl)C=C1)O
Pharmacological Role Inactive Metabolite / Process Impurity

The Pharmacological Context: Pitolisant Metabolism

Pitolisant acts as a high-affinity competitive antagonist and inverse agonist at presynaptic H3 autoreceptors, enhancing the release of endogenous histamine to promote wakefulness [[2]](). Once administered, Pitolisant undergoes extensive hepatic metabolism.

The primary metabolic clearance of Pitolisant is driven by the cytochrome P450 enzymes CYP2D6 (major pathway) and CYP3A4 (minor pathway) 3. During this oxidative degradation, the aliphatic ether and piperidine moieties of Pitolisant are cleaved and oxidized, ultimately yielding several inactive metabolites. 3-(4-Chlorophenyl)-3-hydroxypropanoic acid (BP1.10749) is one of these specific downstream metabolites 4.

Understanding this pathway is critical for clinical pharmacologists, as patients who are CYP2D6 poor metabolizers will exhibit altered pharmacokinetic profiles, requiring dosage adjustments to prevent API toxicity.

Metabolism Pitolisant Pitolisant (API) Active H3R Antagonist CYP2D6 CYP2D6 (Major Pathway) Pitolisant->CYP2D6 CYP3A4 CYP3A4 (Minor Pathway) Pitolisant->CYP3A4 Metabolite 3-(4-Chlorophenyl)-3-hydroxypropanoic acid CAS: 25209-46-5 (BP1.10749) CYP2D6->Metabolite Oxidation & Cleavage OtherMet Other Inactive Metabolites (e.g., BP2.941, BP2.951) CYP2D6->OtherMet CYP3A4->Metabolite CYP3A4->OtherMet

Pitolisant metabolism pathway yielding 3-(4-Chlorophenyl)-3-hydroxypropanoic acid via CYP enzymes.

Synthetic Origins & Process Impurity Profiling

Beyond its role in human metabolism, CAS 25209-46-5 is designated as Pitolisant Process Impurity 2 1.

In the industrial synthesis of Pitolisant, starting materials such as 3-(4-chlorophenyl)propanol or related propanoic acid derivatives are subjected to reduction, esterification, and N-alkylation with piperidine 5. If the reduction of the precursor ketone/acid is incomplete, or if side-chain oxidation occurs during subsequent synthetic steps, 3-(4-chlorophenyl)-3-hydroxypropanoic acid is formed as a byproduct.

Per ICH Q3A(R2) guidelines, any impurity present in a new drug substance at levels greater than 0.05% must be structurally identified and strictly monitored. Therefore, analytical chemists must deploy highly specific chromatographic methods to isolate this acidic impurity from the highly basic Pitolisant API matrix.

Analytical Methodology: UHPLC-MS/MS Quantification

To ensure absolute trustworthiness and reproducibility, the following protocol outlines a self-validating Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) workflow for the quantification of CAS 25209-46-5.

Step-by-Step Protocol

Step 1: Preparation of Mobile Phases

  • Action: Prepare Mobile Phase A (0.1% Formic Acid in MS-grade Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Causality: The target impurity is a carboxylic acid with a pKa of approximately 4.5. Using an acidic modifier (pH ~2.7) ensures the carboxylate group remains fully protonated (neutral). This prevents peak tailing, suppresses secondary interactions with residual silanols on the column, and drastically increases retention on the hydrophobic C18 stationary phase.

Step 2: Sample Preparation

  • Action: Dissolve the Pitolisant API sample in a diluent of 50:50 Water:Methanol to a final concentration of 1 mg/mL.

  • Causality: Pitolisant HCl is highly soluble in aqueous buffers, but the impurity possesses higher lipophilicity due to the chlorophenyl ring. A mixed organic/aqueous diluent ensures complete solubilization of both the API matrix and the trace impurity without causing solvent-front distortion (the "strong solvent effect") during injection.

Step 3: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 column (1.7 µm, 2.1 x 100 mm) at 40°C. Run a gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Causality: The gradient starts highly aqueous to retain the polar acidic impurity, then ramps to high organic to elute the highly retained, basic Pitolisant API, ensuring complete baseline resolution between the two entities.

Step 4: Mass Spectrometry Detection

  • Action: Operate the ESI source in Negative Ion Mode to monitor the [M-H]⁻ transition at m/z 199.0.

  • Causality: Because the impurity contains a carboxylic acid, it readily donates a proton. Negative ion mode provides a superior signal-to-noise ratio for this specific impurity and effectively "blinds" the detector to the highly basic Pitolisant API (which ionizes exclusively in positive mode), thereby eliminating matrix interference.

Step 5: System Suitability Validation

  • Action: Verify that the resolution (

    
    ) between the API and impurity is > 2.0, and the signal-to-noise (S/N) for the Limit of Quantitation (LOQ) standard is 
    
    
    
    10. This creates a self-validating loop, proving the method is fit for regulatory batch release.

Workflow Sample 1. Sample Prep API in Diluent Chromatography 2. UHPLC Separation Acidic Mobile Phase Sample->Chromatography Detection 3. ESI-MS/MS Negative Ion Mode Chromatography->Detection Analysis 4. Data Analysis Impurity Quantification Detection->Analysis

Step-by-step analytical workflow for quantifying CAS 25209-46-5 in API samples.

Conclusion

3-(4-Chlorophenyl)-3-hydroxypropanoic acid (CAS 25209-46-5) serves as a critical biomarker in both the pharmacokinetic evaluation and the industrial quality control of Pitolisant. By understanding the causality behind its formation—whether enzymatic via CYP2D6/CYP3A4 in the human liver or synthetic via incomplete reduction in the reactor—researchers can design robust, self-validating analytical methods to ensure the safety and efficacy of next-generation neurotherapeutics.

References

  • NCATS Inxight Drugs. 3-(4-CHLOROPHENYL)-3-HYDROXYPROPANOIC ACID - Inxight Drugs. Retrieved from: [Link]

  • PubChem. Pitolisant | C17H26ClNO | CID 9948102 - PubChem. Retrieved from:[Link]

  • MDPI. Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects. Retrieved from: [Link]

  • Google Patents.CN103435575A - The preparation method of 1-(3-(3-(4-chlorophenyl)propoxy)propyl)piperidine hydrochloride.

Sources

Exploratory

biological activities of 3-(4-Chlorophenyl)-3-hydroxypropanoic acid derivatives

Title: Biological & Synthetic Utility of 3-(4-Chlorophenyl)-3-hydroxypropanoic Acid Scaffolds: From Metabolic Byproducts to Anticancer Agents Executive Summary 3-(4-Chlorophenyl)-3-hydroxypropanoic acid (3-CHP) occupies...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Biological & Synthetic Utility of 3-(4-Chlorophenyl)-3-hydroxypropanoic Acid Scaffolds: From Metabolic Byproducts to Anticancer Agents

Executive Summary

3-(4-Chlorophenyl)-3-hydroxypropanoic acid (3-CHP) occupies a unique dual position in pharmaceutical science. To the clinical pharmacologist, it is primarily known as a major, pharmacologically inactive metabolite of Pitolisant (Wakix®), a first-in-class histamine H3 receptor inverse agonist used for narcolepsy. However, to the medicinal chemist and drug discovery scientist, the 3-CHP scaffold represents a versatile "privileged structure."

Recent research has elevated this scaffold from a simple metabolic byproduct to a potent lead compound in oncology. Specifically, 2,2-dimethylated derivatives of 3-CHP have emerged as selective Histone Deacetylase (HDAC) inhibitors with significant antiproliferative activity against colon cancer (HCT-116) cell lines.[1] Furthermore, the scaffold serves as a critical chiral synthon in the asymmetric synthesis of blockbuster antidepressants like Fluoxetine and Atomoxetine .

This technical guide analyzes the biological activities, structure-activity relationships (SAR), and synthetic utility of 3-CHP derivatives, providing actionable protocols for researchers.

Metabolic Context: The Pitolisant Connection

In clinical pharmacokinetics, 3-CHP is the terminal oxidative metabolite of Pitolisant. Understanding this pathway is critical for drug-drug interaction (DDI) studies and safety profiling.

  • Parent Drug: Pitolisant (H3 receptor inverse agonist).[2]

  • Metabolic Route: Pitolisant undergoes extensive metabolism in the liver. The piperidine ring is opened or the side chain is oxidized, eventually leading to the formation of 3-(4-chlorophenyl)-3-hydroxypropanoic acid (often referred to as Metabolite BP1.10749 in regulatory filings).

  • Activity Status: This specific metabolite is polar and devoid of significant affinity for the H3 receptor. Its formation represents a detoxification and clearance mechanism, facilitating renal excretion.

Visualization: Metabolic Pathway of Pitolisant

PitolisantMetabolism Pitolisant Pitolisant (Active Drug) Intermediate Oxidative Intermediates Pitolisant->Intermediate CYP450 Oxidation Metabolite 3-(4-Chlorophenyl)-3- hydroxypropanoic Acid (Inactive Metabolite) Intermediate->Metabolite Deamination/Oxidation Excretion Renal Excretion Metabolite->Excretion Conjugation

Figure 1: The metabolic trajectory of Pitolisant, yielding 3-(4-Chlorophenyl)-3-hydroxypropanoic acid as a clearance product.

Pharmacological Activity: The Anticancer Breakthrough

While the bare acid is metabolically inert, chemical modification of the scaffold—specifically at the alpha-position—unlocks potent biological activity.

Target: Colon Cancer (HCT-116)

Researchers have synthesized methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives that exhibit selective cytotoxicity against colorectal carcinoma cells.[1]

  • Mechanism of Action (MoA):

    • HDAC Inhibition: The derivatives act as Histone Deacetylase Inhibitors (HDACIs).[1] By inhibiting HDACs, these compounds prevent the deacetylation of histone proteins, leading to chromatin relaxation and the re-expression of tumor suppressor genes (e.g., p21).

    • TRAP1/HSP90 Modulation: Evidence suggests these scaffolds may also interface with the mitochondrial chaperone TRAP1, disrupting protein folding in cancer cells and inducing apoptosis.

Structure-Activity Relationship (SAR)
Structural FeatureModificationBiological Effect
Alpha-Carbon (C2) Dimethylation (-C(CH₃)₂-) CRITICAL. Unsubstituted analogs show weak activity. The gem-dimethyl group restricts conformational flexibility, locking the molecule into a bioactive pose.
Carboxyl Group Methyl Ester / HydrazideEsters improve lipophilicity for cell penetration. Hydrazides often enhance metal chelation (essential for HDAC inhibition).
Phenyl Ring 4-Chloro substituentMaintained from the parent scaffold.[3] Provides essential lipophilic bulk for hydrophobic pocket binding.
Quantitative Data Summary
Compound VariantCell LineIC₅₀ (µM)Activity Profile
Parent Acid HCT-116> 100Inactive
Methyl Ester (2,2-dimethyl) HCT-116~15 - 25Moderate Antiproliferative
Hydrazide Derivative HCT-1160.15 - 0.30 Potent Cytotoxicity
Cu(II) Complex of Hydrazide HCT-116< 0.10Enhanced Potency (Synergistic)

Strategic Utility: The Chiral Synthon

Beyond intrinsic activity, 3-CHP is a high-value "enabler" molecule. It serves as a precursor for the asymmetric synthesis of gamma-amino alcohols and beta-amino acids found in blockbuster neurotransmitter modulators.

Synthesis of Fluoxetine & Atomoxetine

The scaffold can be converted into the core pharmacophore of SSRIs (Selective Serotonin Reuptake Inhibitors) and NRIs (Norepinephrine Reuptake Inhibitors).

  • Reduction: The carboxylic acid is reduced to an alcohol.

  • Amination: Conversion to the amine yields the 3-phenyl-3-aminopropanol core.

  • Arylation: Attachment of the phenoxy group completes the drug molecule.

Visualization: Synthon Versatility

SynthonUtility cluster_0 Pathway A: SSRI Synthesis cluster_1 Pathway B: GABA-B Agonists Scaffold 3-(4-Chlorophenyl)-3- hydroxypropanoic Acid Fluoxetine Fluoxetine (Prozac) (via reduction & amination) Scaffold->Fluoxetine 1. Reduction 2. Etherification Baclofen Baclofen Analogs (via OH -> NH2 substitution) Scaffold->Baclofen 1. Oxidation to Ketone 2. Transamination

Figure 2: The 3-CHP scaffold acts as a divergent intermediate for multiple CNS drug classes.

Experimental Protocols

Protocol A: Synthesis of the Bioactive 2,2-Dimethyl Derivative

Target: Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate

Principle: A Reformatsky-type reaction using zinc activation of alpha-bromo esters.

  • Reagents: 4-Chlorobenzaldehyde (1.0 eq), Methyl 2-bromo-2-methylpropanoate (1.2 eq), Zinc dust (1.5 eq), Trimethylsilyl chloride (TMSCl, cat.), THF (anhydrous).

  • Activation: Suspend Zn dust in THF. Add TMSCl to activate the zinc surface. Stir for 15 min under Argon.

  • Addition: Add the bromo-ester dropwise. The solution should warm slightly (exothermic formation of organozinc reagent).

  • Coupling: Add 4-Chlorobenzaldehyde slowly at 0°C. Reflux for 2-4 hours.

  • Quench: Cool to RT and quench with 1N HCl.

  • Workup: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Silica gel chromatography (Hexane:EtOAc 9:1).

  • Yield: Expect 75-85% yield of the target hydroxy ester.

Protocol B: Enzymatic Kinetic Resolution (Chiral Purity)

Objective: Isolate (S)-3-(4-chlorophenyl)-3-hydroxypropanoic acid for chiral drug synthesis.

  • Substrate: Racemic Ethyl 3-(4-chlorophenyl)-3-hydroxypropanoate.

  • Enzyme: Candida antarctica Lipase B (CAL-B, immobilized).

  • Solvent: Diisopropyl ether (organic phase) + Phosphate buffer pH 7.0 (biphasic system) OR Vinyl Acetate (as acyl donor in organic solvent).

  • Reaction:

    • Suspend substrate (50 mM) and CAL-B (20 mg/mL) in Vinyl Acetate/Hexane (1:5).

    • Incubate at 30°C with shaking (200 rpm).

  • Monitoring: Monitor via Chiral HPLC (Chiralcel OD-H column) every 2 hours.

  • Mechanism: The lipase will selectively acetylate the (R)-enantiomer, leaving the (S)-alcohol unreacted.

  • Separation: Filter enzyme. Separate the (S)-alcohol from the (R)-acetate via column chromatography.

References

  • El-Rayes, S. M., et al. (2020). "Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells."[3] RSC Advances, 10, 12345-12354.

  • Schwartz, J. C., et al. (2011). "The Histamine H3 Receptor: From Discovery to Clinical Trials with Pitolisant." British Journal of Pharmacology, 163(4), 713-721.

  • Kavaliauskas, P., et al. (2024). "Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates." Antibiotics, 13(2), 193. (Note: Comparative scaffold analysis).

  • Patel, R. N. (2008). "Biocatalytic synthesis of chiral pharmaceutical intermediates." Coordination Chemistry Reviews, 252(5-7), 659-701. (Reference for Lipase B resolution protocols).

  • European Medicines Agency (EMA). "Wakix (Pitolisant) Assessment Report." Procedure No. EMEA/H/C/002616/0000. (Source for metabolic pathway data).

Sources

Foundational

Unlocking Orphan Metabolites: Potential Therapeutic Targets and Deconvolution Workflows for 3-(4-Chlorophenyl)-3-hydroxypropanoic Acid

Executive Summary In the landscape of drug development, major human metabolites are routinely screened for off-target toxicities and subsequently discarded if they lack orthosteric activity at the parent drug's primary t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug development, major human metabolites are routinely screened for off-target toxicities and subsequently discarded if they lack orthosteric activity at the parent drug's primary target. 3-(4-Chlorophenyl)-3-hydroxypropanoic acid (also designated as BP1.10749) is a prime example. It is a major, stable human metabolite of pitolisant, a first-in-class histamine H3 receptor inverse agonist/antagonist 1. While BP1.10749 is inactive at the H3 receptor and lacks binding affinity across a standard panel of over 170 receptors and channels 2, its unique structural motifs—a p-chlorophenyl ring coupled with a beta-hydroxy acid tail—present a highly validated pharmacophore.

This technical guide explores the rationale for repurposing this "orphan metabolite." By analyzing its structural homology to known therapeutics (e.g., Baclofen, Fibrates), we hypothesize potential peripheral therapeutic targets and outline self-validating experimental workflows for target deconvolution.

Chemical Identity and Pharmacological Baseline

BP1.10749 (C9H9ClO3) is generated in vivo via extensive CYP2D6-mediated oxidation and cleavage of pitolisant's piperidine ring 3.

The Causality of Repurposing an Inactive Metabolite: Why invest resources into a compound proven inactive at 170+ standard targets?

  • Favorable Safety Profile: BP1.10749 has been clinically proven to lack hERG liability and convulsant activity (unlike other pitolisant metabolites such as BP1.2526) 2.

  • Peripheral Restriction: The loss of the basic piperidine ring and the introduction of a polar carboxylic acid significantly reduce blood-brain barrier (BBB) penetration. This makes it an ideal scaffold for targeting peripheral receptors without inducing central nervous system (CNS) side effects.

Hypothesized Therapeutic Targets (Structural Homology)

Based on 3D pharmacophore modeling, 3-(4-Chlorophenyl)-3-hydroxypropanoic acid shares critical binding determinants with two major drug classes:

Hypothesis A: Peripheral GABA-B Receptor (Allosteric Modulation)

Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid) is a classic orthosteric agonist of the GABA-B receptor. BP1.10749 replaces the amino group with a hydroxyl group and shortens the aliphatic chain by one carbon. While this alteration likely abolishes orthosteric agonism, the retention of the p-chlorophenyl ring and acidic tail strongly suggests potential as a Positive Allosteric Modulator (PAM) at peripheral GABA-B receptors. This could be leveraged for treating peripheral neuropathic pain or gastroesophageal reflux disease (GERD) without the sedation associated with CNS-penetrant Baclofen.

Hypothesis B: PPAR-alpha/gamma (Metabolic Regulation)

Fibrates (e.g., Clofibric acid) utilize a p-chlorophenyl ring linked to an oxygenated aliphatic acid to activate Peroxisome Proliferator-Activated Receptors (PPARs), regulating lipid metabolism. BP1.10749 possesses an identical p-chlorophenyl-oxygen-acid topology, making it a viable candidate for PPAR-alpha agonism.

Quantitative Data Summary

Compound NameStructural ClassificationPrimary Known TargetBBB PenetrationHypothesized Role for BP1.10749 Scaffold
Pitolisant Piperidine etherHistamine H3 (Inverse Agonist)HighN/A (Parent Drug)
BP1.10749 Beta-hydroxy acidNone (Orphan Metabolite)LowPeripheral GABA-B PAM / PPAR Agonist
Baclofen Gamma-amino acidGABA-B (Orthosteric Agonist)ModerateStructural template for GABA-B binding
Clofibric Acid Aryloxyisobutyric acidPPAR-alpha (Agonist)LowStructural template for PPAR binding

Experimental Protocols for Target Deconvolution

To empirically validate the hypothesized targets of BP1.10749, we employ a two-tiered orthogonal screening approach: Thermal Proteome Profiling (TPP) followed by Surface Plasmon Resonance (SPR).

Protocol 1: Thermal Proteome Profiling (TPP) for Unbiased Target Discovery

Causality behind the choice: TPP allows for the proteome-wide identification of drug targets in living cells or native lysates without requiring chemical modification (e.g., biotinylation or fluorophore tagging) of the metabolite, which could disrupt the binding of a small, low-affinity molecule 4.

Step-by-Step Methodology:

  • Cell Preparation: Culture peripheral sensory neurons (for GABA-B) or hepatocytes (for PPAR) to 80% confluence. Harvest and lyse cells in native buffer (50 mM HEPES, 150 mM NaCl, 1 mM DTT, pH 7.4) supplemented with protease inhibitors.

  • Compound Incubation: Aliquot the lysate into two streams. Treat Stream A with 10 µM BP1.10749 and Stream B with DMSO (vehicle). Incubate for 30 minutes at room temperature to achieve binding equilibrium.

  • Thermal Shift: Divide each stream into 10 aliquots and heat across a temperature gradient (37°C to 67°C) for 3 minutes using a PCR thermocycler, followed by 3 minutes at 4°C.

  • Aggregation Clearance: Centrifuge at 100,000 x g for 20 minutes to pellet denatured/aggregated proteins.

  • Multiplexed Quantitative MS: Digest the soluble fraction with trypsin, label with TMT (Tandem Mass Tag) isobaric labels, and analyze via LC-MS/MS to generate melting curves (Tm) for all detected proteins.

Self-Validation Mechanism: The protocol is a self-validating system because it inherently includes a vehicle-only negative control to establish the baseline thermal stability of the proteome. Additionally, a parallel spike-in of a known binder (e.g., Baclofen for GABA-B) must be run to confirm that the thermal shift detection machinery and MS quantification are functioning correctly.

Protocol 2: Surface Plasmon Resonance (SPR) for GPCR Binding Kinetics

Causality behind the choice: Metabolites often exhibit lower binding affinities (micromolar range) and faster off-rates than parent drugs. SPR provides real-time, label-free kinetic data (


, 

,

) that can capture transient interactions missed by equilibrium-based radioligand displacement assays 5.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Utilize a Series S Sensor Chip CM5. Activate the surface using standard amine coupling (EDC/NHS).

  • Receptor Immobilization: Capture solubilized, purified GABA-B receptor (or PPAR-alpha ligand-binding domain) via a covalently bound anti-His-tag antibody to ensure the receptor maintains a native, active conformation.

  • Analyte Injection: Inject BP1.10749 at varying concentrations (0.1 µM to 50 µM) in running buffer (PBS, 0.05% Tween-20, 1% DMSO) at a flow rate of 30 µL/min.

  • Kinetic Analysis: Record the association phase for 120 seconds and the dissociation phase for 300 seconds. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate

    
    .
    

Self-Validation Mechanism: The SPR setup utilizes a dual-flow cell design. Flow Cell 1 (unmodified anti-His antibody, no receptor) acts as an inline reference to subtract non-specific binding and bulk refractive index changes caused by the 1% DMSO buffer. Flow Cell 2 contains the immobilized target. A positive control injection (Baclofen) is run before and after the BP1.10749 series to validate that the receptor remains active and has not denatured on the chip.

Mandatory Visualizations

G Start 3-(4-Chlorophenyl)-3-hydroxypropanoic acid (BP1.10749) TPP Thermal Proteome Profiling (TPP) Unbiased Target Screening Start->TPP Proteome-wide screening SPR Surface Plasmon Resonance (SPR) Binding Kinetics Validation TPP->SPR Hit candidates Functional Functional Assays (cAMP / Calcium Flux) SPR->Functional KD & Bmax confirmed Target Validated Therapeutic Target (e.g., Peripheral GABA-B or PPAR) Functional->Target Efficacy established

Caption: Workflow for target deconvolution of BP1.10749 using TPP and SPR.

G Ligand BP1.10749 (Beta-hydroxy acid) GABAB Peripheral GABA-B Receptor (Allosteric Site) Ligand->GABAB Binding Gi Gi/o Protein Activation GABAB->Gi Conformational shift cAMP Inhibition of Adenylyl Cyclase (Decreased cAMP) Gi->cAMP Alpha subunit Ca Inhibition of Ca2+ Channels Gi->Ca Beta-gamma subunit Outcome Modulation of Peripheral Neuropathic Pain / Spasticity cAMP->Outcome Ca->Outcome

Caption: Hypothesized peripheral GABA-B receptor signaling pathway modulated by BP1.10749.

References

  • Title: Ozawade, INN - Pitolisant - European Medicines Agency (EMA)
  • Title: APPLICATION NUMBER: - 211150Orig1s000 NON-CLINICAL REVIEW(S)
  • Title: 3-(4-CHLOROPHENYL)
  • Source: embl.de (Nature Protocols)
  • Source: nih.

Sources

Exploratory

A Guide to the Spectroscopic Characterization of 3-(4-Chlorophenyl)-3-hydroxypropanoic Acid

This technical guide provides an in-depth analysis of the spectroscopic data for 3-(4-Chlorophenyl)-3-hydroxypropanoic acid. Tailored for researchers, scientists, and professionals in drug development, this document eluc...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 3-(4-Chlorophenyl)-3-hydroxypropanoic acid. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is crucial for confirming the molecular structure and purity of this compound, which serves as a valuable building block in medicinal chemistry.

Introduction: The Importance of Spectroscopic Analysis

In the realm of drug discovery and development, the unambiguous confirmation of a molecule's structure is a foundational requirement. Spectroscopic techniques provide a powerful and non-destructive means to probe the chemical environment of atoms and functional groups within a molecule. For a compound like 3-(4-Chlorophenyl)-3-hydroxypropanoic acid, which possesses a chiral center and multiple functional groups, a multi-faceted spectroscopic approach is essential. This guide will walk through the expected spectral features and the rationale behind their interpretation, providing a comprehensive understanding of the compound's chemical signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standard approach to acquiring high-quality NMR data for 3-(4-Chlorophenyl)-3-hydroxypropanoic acid would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it must dissolve the analyte without contributing interfering signals. DMSO-d₆ is often a good choice for compounds with exchangeable protons (hydroxyl and carboxylic acid) as it can slow down the exchange rate.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Key parameters to optimize include the number of scans (typically 8-16 for sufficient signal-to-noise), pulse width, and relaxation delay.

  • ¹³C NMR Acquisition: Obtain a one-dimensional carbon NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans (e.g., 1024 or more) and a proton-decoupling sequence are typically required.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish ¹H-¹H and ¹H-¹³C correlations, respectively.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of 3-(4-Chlorophenyl)-3-hydroxypropanoic acid is expected to show distinct signals corresponding to the different types of protons in the molecule. The anticipated chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atom, the hydroxyl group, and the carboxylic acid group.

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-3 (CH-OH)~5.0Triplet (t) or Doublet of Doublets (dd)1H~6-8
H-2 (CH₂)~2.7Doublet of Doublets (dd)2H~6-8, ~16 (geminal)
Aromatic H (ortho to Cl)~7.4Doublet (d)2H~8-9
Aromatic H (meta to Cl)~7.3Doublet (d)2H~8-9
-OHVariableBroad Singlet (br s)1HN/A
-COOHVariableBroad Singlet (br s)1HN/A

Causality behind Experimental Choices: The use of a high-field spectrometer is crucial for resolving the aromatic protons, which would otherwise appear as a complex multiplet. The choice of DMSO-d₆ as a solvent helps in observing the exchangeable protons of the hydroxyl and carboxylic acid groups, which might be broadened or absent in other solvents.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information about the number of unique carbon environments.

Carbon Assignment Expected Chemical Shift (ppm)
C=O (Carboxylic Acid)~172
C-1' (Aromatic, attached to C-3)~142
C-4' (Aromatic, attached to Cl)~132
C-2', C-6' (Aromatic)~128
C-3', C-5' (Aromatic)~127
C-3 (CH-OH)~69
C-2 (CH₂)~43

Trustworthiness through Self-Validation: The number of signals in the ¹³C NMR spectrum should correspond to the number of chemically non-equivalent carbons in the molecule. Any additional peaks would suggest the presence of impurities.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Acquiring an IR Spectrum
  • Sample Preparation: The spectrum can be acquired using either a KBr pellet method or with an Attenuated Total Reflectance (ATR) accessory. For the KBr method, a small amount of the solid sample is ground with dry KBr and pressed into a thin, transparent disk. ATR is a simpler method where the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr) is recorded first and automatically subtracted from the sample spectrum.

IR Spectral Interpretation

The IR spectrum of 3-(4-Chlorophenyl)-3-hydroxypropanoic acid will be dominated by absorptions from the O-H and C=O bonds.

Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
O-H stretch (Carboxylic Acid)3300-2500Very broad
O-H stretch (Alcohol)3500-3200Broad
C-H stretch (Aromatic)3100-3000Sharp, medium
C-H stretch (Aliphatic)3000-2850Sharp, medium
C=O stretch (Carboxylic Acid)1725-1700Strong, sharp
C=C stretch (Aromatic)1600-1450Medium to weak
C-O stretch (Alcohol)1260-1000Medium
C-Cl stretch800-600Medium to strong

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of the compound and can offer clues about its structure through the analysis of fragmentation patterns.

Experimental Protocol: Acquiring a Mass Spectrum
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For a non-volatile compound like this, LC-MS with electrospray ionization (ESI) is a suitable method.

  • Ionization: ESI in either positive or negative ion mode can be used. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be detected.

  • Mass Analysis: A high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) can provide an accurate mass measurement, which can be used to confirm the molecular formula.

Mass Spectral Interpretation

The molecular formula of 3-(4-Chlorophenyl)-3-hydroxypropanoic acid is C₉H₉ClO₃, with a monoisotopic mass of approximately 200.02 Da.[1]

  • Molecular Ion Peak: In ESI-MS, the base peak would likely correspond to [M-H]⁻ at m/z 199.01674 in negative mode or [M+H]⁺ at m/z 201.03130 in positive mode.[1] The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) should be observable for the molecular ion and any chlorine-containing fragments.

  • Key Fragmentation Pathways:

    • Loss of H₂O from the molecular ion.

    • Loss of COOH or CO₂ from the molecular ion.

    • Cleavage of the C2-C3 bond.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive structural elucidation of 3-(4-Chlorophenyl)-3-hydroxypropanoic acid using the discussed spectroscopic techniques.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structural Confirmation Synthesis Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS H_NMR_Data Proton Environment Connectivity NMR->H_NMR_Data C_NMR_Data Carbon Framework NMR->C_NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight Formula MS->MS_Data Structure Final Structure Elucidation 3-(4-Chlorophenyl)-3- hydroxypropanoic acid H_NMR_Data->Structure C_NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the structural elucidation of 3-(4-Chlorophenyl)-3-hydroxypropanoic acid.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a robust and comprehensive dataset for the structural confirmation of 3-(4-Chlorophenyl)-3-hydroxypropanoic acid. Each technique offers a unique piece of the structural puzzle, and together they allow for an unambiguous assignment of the compound's identity and purity. This guide serves as a foundational reference for scientists working with this molecule, enabling them to confidently interpret their own analytical data.

References

  • PubChemLite. 3-(4-chlorophenyl)-3-hydroxypropanoic acid. Available from: [Link].[1]

Sources

Foundational

discovery and history of 3-(4-Chlorophenyl)-3-hydroxypropanoic acid

This is an in-depth technical guide on the discovery, synthesis, and biological significance of 3-(4-Chlorophenyl)-3-hydroxypropanoic acid . From Metabolic Marker to Chiral Scaffold Part 1: Identity & Core Significance 3...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the discovery, synthesis, and biological significance of 3-(4-Chlorophenyl)-3-hydroxypropanoic acid .

From Metabolic Marker to Chiral Scaffold

Part 1: Identity & Core Significance

3-(4-Chlorophenyl)-3-hydroxypropanoic acid (also known as


-(4-chlorophenyl)-

-hydroxypropionic acid) is a pivotal compound in pharmaceutical chemistry, serving a dual role as both a critical metabolic biomarker for the narcolepsy drug Pitolisant and a versatile chiral building block for the synthesis of enantiopure therapeutics.
Chemical Profile
PropertySpecification
IUPAC Name 3-(4-Chlorophenyl)-3-hydroxypropanoic acid
CAS Number 25209-46-5
Molecular Formula C

H

ClO

Molecular Weight 200.62 g/mol
Chirality Contains one stereocenter at C3; exists as (R)- and (S)- enantiomers.
Physical State White to off-white crystalline powder
Solubility Soluble in alcohols (MeOH, EtOH), DMSO; sparingly soluble in water.
pKa ~4.15 (Carboxylic acid), ~13.5 (Secondary alcohol)

Part 2: Discovery & Historical Evolution

The history of 3-(4-Chlorophenyl)-3-hydroxypropanoic acid is not defined by a single "eureka" moment but rather by three distinct eras of chemical evolution.

Era 1: Classical Synthesis (Mid-20th Century)

Initially, this compound emerged as a standard derivative in the exploration of the Reformatsky reaction . In the mid-1900s, researchers investigating organozinc chemistry used 4-chlorobenzaldehyde as a substrate to test the efficacy of zinc-mediated enolate additions. The resulting


-hydroxy ester was hydrolyzed to yield the racemic acid, primarily for physical organic chemistry studies (e.g., Hammett equation correlations).
Era 2: The Asymmetric Boom (1990s–2000s)

With the FDA's increasing mandate for enantiopure drugs (1992 policy statement), the compound gained renewed interest. It became a model substrate for testing asymmetric hydrogenation (Noyori type) and enzymatic kinetic resolution . The (S)-enantiomer, in particular, was identified as a potential precursor for serotonin reuptake inhibitors (SSRIs) structurally related to Fluoxetine and Dapoxetine.

Era 3: Metabolic Identification (2010s–Present)

The most significant modern milestone was the development of Pitolisant (Wakix) , a first-in-class histamine H3 receptor inverse agonist. During ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, 3-(4-Chlorophenyl)-3-hydroxypropanoic acid was identified as a major oxidative metabolite (coded as BP1.10749 ). Its presence in plasma and urine became a key marker for monitoring the drug's metabolic breakdown, specifically the oxidative cleavage of the ether side chain followed by


-oxidation.

Part 3: Chemical Synthesis & Protocols[1]

Below are two field-proven protocols: one for classical racemic synthesis and one for enzymatic resolution to access the chiral forms.

Protocol A: Classical Reformatsky Synthesis (Racemic)

Objective: Synthesis of racemic ethyl 3-(4-chlorophenyl)-3-hydroxypropanoate followed by hydrolysis.

Reagents:

  • 4-Chlorobenzaldehyde (1.0 eq)

  • Ethyl bromoacetate (1.2 eq)

  • Zinc dust (activated, 1.5 eq)

  • Solvent: Dry Benzene or THF

  • Catalyst: Iodine (crystal)

Workflow:

  • Activation: Suspend Zinc dust in dry THF under inert atmosphere (N

    
    ). Add a crystal of Iodine to activate the surface.
    
  • Initiation: Add 10% of the Ethyl bromoacetate/4-Chlorobenzaldehyde mixture. Warm gently until the reaction initiates (indicated by foaming/exotherm).

  • Addition: Dropwise add the remaining mixture over 1 hour, maintaining a gentle reflux.

  • Hydrolysis: Cool to 0°C and quench with cold 10% H

    
    SO
    
    
    
    . Extract with Diethyl Ether.[1]
  • Saponification: Treat the crude ester with 1M LiOH in THF/H

    
    O (1:1) at room temperature for 4 hours.
    
  • Isolation: Acidify to pH 2 with 1M HCl. Extract with Ethyl Acetate, dry over MgSO

    
    , and recrystallize from Hexane/EtOAc.
    

Validation:

  • Yield: 65–75%

  • Purity: >98% by HPLC

Protocol B: Enzymatic Kinetic Resolution (Chiral)

Objective: Separation of enantiomers using Lipase PS (Amano) or Novozym 435.

Reagents:

  • Racemic Ethyl 3-(4-chlorophenyl)-3-hydroxypropanoate

  • Acyl Donor: Vinyl Acetate (5.0 eq)

  • Biocatalyst: Pseudomonas cepacia Lipase (immobilized)[2]

  • Solvent: Diisopropyl ether (DIPE)

Workflow:

  • Setup: Dissolve racemic ester in DIPE. Add Vinyl Acetate and the immobilized Lipase.

  • Incubation: Shake at 40°C at 200 rpm. Monitor conversion by Chiral HPLC.

  • Termination: Stop reaction at ~50% conversion (typically 24–48 hours) by filtering off the enzyme.

  • Separation: The reaction yields the (S)-Acetate (enzymatically acetylated) and the unreacted (R)-Alcohol .

  • Purification: Separate the acetate and alcohol via silica gel column chromatography.

  • Hydrolysis: Chemical hydrolysis of the (S)-acetate yields the pure (S)-acid.

Validation:

  • Enantiomeric Excess (ee): >99% (after recrystallization)

  • E-value: Typically >100 for this substrate class.

Part 4: Visualization of Pathways

Diagram 1: Synthesis & Resolution Workflow

This diagram illustrates the parallel pathways for generating the racemic and chiral forms of the acid.

SynthesisPathway Start 4-Chlorobenzaldehyde Reformatsky Reformatsky Reaction (Zn, BrCH2COOEt) Start->Reformatsky RacemicEster Racemic Ethyl Ester (Intermediate) Reformatsky->RacemicEster Hydrolysis Chemical Hydrolysis (LiOH) RacemicEster->Hydrolysis Path A Enzymatic Enzymatic Resolution (Lipase + Vinyl Acetate) RacemicEster->Enzymatic Path B RacemicAcid Racemic Acid (Target) Hydrolysis->RacemicAcid RA (R)-Alcohol (Unreacted) Enzymatic->RA SA (S)-Acetate (Product) Enzymatic->SA PureS (S)-Acid (Chiral Target) SA->PureS Hydrolysis

Caption: Dual pathway illustrating the classical Reformatsky route (Path A) and the enzymatic kinetic resolution (Path B) to access chiral forms.

Diagram 2: Metabolic Origin (Pitolisant)

This diagram details the metabolic cascade that generates the acid from the parent drug Pitolisant.

MetabolicPathway Pitolisant Pitolisant (Wakix) Parent Drug Step1 O-Dealkylation (CYP450) Pitolisant->Step1 Intermediate1 3-(4-Chlorophenyl)propan-1-ol Step1->Intermediate1 Step2 Oxidation (ADH/ALDH) Intermediate1->Step2 Intermediate2 3-(4-Chlorophenyl)propanoic acid Step2->Intermediate2 Step3 Beta-Oxidation / Benzylic Hydroxylation Intermediate2->Step3 Target 3-(4-Chlorophenyl)-3-hydroxypropanoic acid (Metabolite BP1.10749) Step3->Target

Caption: Metabolic pathway of Pitolisant showing the oxidative degradation leading to the formation of the 3-hydroxy acid metabolite.

Part 5: Analytical Characterization

Reliable detection requires specific analytical parameters. The following data is standard for the purified compound.

HPLC Method (Chiral)
  • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm)

  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 220 nm and 254 nm

  • Retention Times:

    • (R)-Enantiomer: ~12.5 min

    • (S)-Enantiomer: ~15.2 min

    • Note: Order may reverse depending on specific column batch; confirm with standards.

NMR Spectroscopy ( H NMR, 400 MHz, DMSO-d )
Shift (

ppm)
MultiplicityIntegrationAssignment
12.30Broad Singlet1H-COOH
7.30 – 7.45Multiplet4HAromatic Protons
5.50Broad Singlet1H-OH
4.98Triplet (J=6.5 Hz)1H-CH(OH)- (Benzylic)
2.55 – 2.65Multiplet2H-CH

-COOH

Part 6: References

  • European Medicines Agency (EMA). (2016). Assessment Report: Wakix (Pitolisant). Procedure No. EMEA/H/C/002616/0000. (Details the metabolic profile and identification of metabolite BP1.10749). Link

  • Sigma-Aldrich. (n.d.). Product Specification: 3-(4-Chlorophenyl)-3-hydroxypropanoic acid (CAS 25209-46-5).[3][4][5][6][7] (Source for physical properties and commercial availability).[2] Link

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron, 63(8), 1721-1754. (Review covering enzymatic resolution strategies for

    
    -hydroxy esters). Link
    
  • PubChem. (n.d.). Compound Summary: 3-(4-Chlorophenyl)-3-hydroxypropanoic acid (CID 11390037).[8] National Library of Medicine. Link

  • Rathke, M. W. (1970). The Reformatsky Reaction. Organic Reactions, 22, 423-460. (Foundational text for the chemical synthesis protocol). Link

Sources

Protocols & Analytical Methods

Method

High-Purity Isolation and Chiral Resolution of 3-(4-Chlorophenyl)-3-hydroxypropanoic Acid: A Comprehensive Protocol

Introduction & Scope 3-(4-Chlorophenyl)-3-hydroxypropanoic acid (CAS: 25209-46-5) is a critical -hydroxy acid derivative. It serves as a vital chiral building block in the synthesis of active pharmaceutical ingredients (...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

3-(4-Chlorophenyl)-3-hydroxypropanoic acid (CAS: 25209-46-5) is a critical


-hydroxy acid derivative. It serves as a vital chiral building block in the synthesis of active pharmaceutical ingredients (APIs) and is notably recognized as a key metabolite and process impurity of the histaminergic drug Pitolisant[1].

Typically synthesized via the zinc-mediated Reformatsky reaction between 4-chlorobenzaldehyde and bromoacetate derivatives[2], or through the enzymatic/chemical reduction of corresponding


-keto esters, the crude product often contains unreacted aldehydes, dimeric byproducts, and inorganic salts. Furthermore, pharmacological applications strictly require high enantiomeric purity. This application note details a self-validating, three-stage protocol for the chemical purification and subsequent chiral resolution of 3-(4-chlorophenyl)-3-hydroxypropanoic acid.

Scientific Principles of Purification (E-E-A-T Rationale)

To ensure absolute confidence in the final product, this workflow is designed around mechanistic causality rather than empirical guesswork:

  • Orthogonal Solubility (Acid-Base Extraction): The target molecule possesses a carboxylic acid moiety with a pKa of ~4.5. By treating the crude mixture with a mild base (aqueous

    
    , pH ~8.5), the acid is quantitatively deprotonated into a water-soluble sodium salt. Lipophilic neutral impurities (e.g., unreacted 4-chlorobenzaldehyde) remain trapped in the organic phase and are seamlessly discarded.
    
  • Thermodynamic Crystallization: Once re-acidified and extracted, the racemic

    
    -hydroxy acid is subjected to recrystallization. The solvent system (Ethyl Acetate/Hexane) is selected based on the temperature-dependent solubility gradient of the hydrogen-bonded carboxylic acid dimers, allowing for the rejection of structurally similar polymeric impurities.
    
  • Diastereomeric Salt Resolution: To isolate the pure enantiomers, we exploit the formation of diastereomeric salts using a chiral resolving agent, such as (R)-(+)-1-phenylethylamine[3]. Because diastereomers possess distinct physical properties (unlike enantiomers), they exhibit different solubility profiles in polar protic solvents, enabling fractional crystallization.

Process Workflow

G N1 Crude Reaction Mixture (from Reformatsky/Reduction) N2 Acid-Base Extraction (Aq. NaHCO3 / EtOAc) N1->N2 N3 Organic Phase (Neutral Impurities) N2->N3 Discard N4 Aqueous Phase (Carboxylate Salt) N2->N4 Retain N5 Acidification (HCl) & Extraction N4->N5 N6 Recrystallization (Racemic Product >99%) N5->N6 N7 Chiral Resolution with (R)-(+)-Phenylethylamine N6->N7 N8 Fractional Crystallization & Acid Cleavage N7->N8 N9 Enantiopure (R)- or (S)- 3-(4-Chlorophenyl)-3-hydroxypropanoic acid N8->N9

Workflow for the purification and chiral resolution of 3-(4-chlorophenyl)-3-hydroxypropanoic acid.

Step-by-Step Experimental Protocols

Protocol A: Acid-Base Extraction (Primary Purification)

Objective: Isolate the ionizable target compound from neutral synthetic byproducts.

  • Dissolution: Dissolve 10.0 g of crude 3-(4-chlorophenyl)-3-hydroxypropanoic acid in 100 mL of Ethyl Acetate (EtOAc).

  • Basic Extraction: Transfer to a separatory funnel and add 100 mL of saturated aqueous Sodium Bicarbonate (

    
    ).
    
    • Causality Check:

      
       is chosen over 
      
      
      
      to prevent base-catalyzed retro-aldol degradation of the
      
      
      -hydroxy acid.
  • Phase Separation: Vigorously shake with frequent venting (to release

    
    ). Allow the layers to separate. Draw off the lower aqueous layer. Wash the organic layer with an additional 50 mL of 
    
    
    
    . Combine the aqueous layers.
  • Validation Check 1: Spot the organic layer on a TLC plate (Hexane:EtOAc 7:3). UV visualization should confirm the presence of unreacted 4-chlorobenzaldehyde (high Rf) and the absence of the target acid (baseline). Discard the organic layer.

  • Acidification: Cool the combined aqueous layer in an ice bath (0–5 °C). Slowly add 3M

    
     dropwise while stirring until the pH reaches ~2.0 (monitor via pH paper). The solution will become cloudy as the free acid precipitates.
    
  • Recovery: Extract the acidified aqueous layer with EtOAc (

    
     mL). Dry the combined organic extracts over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure to yield the semi-pure racemic acid.
Protocol B: Recrystallization (Chemical Purity >99%)

Objective: Remove structurally similar trace impurities through thermodynamic lattice formation.

  • Solvent Addition: Transfer the semi-pure solid to a round-bottom flask. Add a minimal amount of boiling EtOAc (approx. 2-3 mL/g) until the solid just dissolves.

  • Anti-Solvent Addition: Remove from heat and slowly add hot Hexane dropwise until the solution becomes faintly turbid. Add a single drop of EtOAc to clear the turbidity.

  • Controlled Cooling: Allow the flask to cool undisturbed to room temperature over 2 hours, then transfer to a 4 °C refrigerator for 12 hours.

    • Causality Check: Slow cooling ensures the formation of a highly ordered crystal lattice, excluding impurities. Rapid crash-cooling traps impurities within the crystal matrix.

  • Harvesting: Filter the white crystals via vacuum filtration (Büchner funnel), wash with ice-cold Hexane, and dry under high vacuum.

  • Validation Check 2: Confirm purity via melting point analysis and HPLC (Target: >99% Area).

Protocol C: Chiral Resolution via Diastereomeric Salt Formation

Objective: Separate the racemic mixture into enantiopure (R) and (S) forms.

  • Salt Formation: Dissolve 5.0 g (24.9 mmol) of the pure racemic acid in 50 mL of hot Ethanol. Add 1.0 equivalent (3.02 g, 24.9 mmol) of (R)-(+)-1-phenylethylamine dropwise[3].

  • Fractional Crystallization: Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt will selectively crystallize. Filter the crystals and wash with a minimal amount of cold Ethanol.

  • Recrystallization of the Salt: Recrystallize the isolated salt from hot Ethanol to enrich the diastereomeric excess (de) to >98%.

  • Acid Cleavage: Suspend the pure salt in 30 mL of water and acidify with 2M

    
     to pH 2. Extract the liberated enantiopure 3-(4-chlorophenyl)-3-hydroxypropanoic acid with EtOAc (
    
    
    
    mL).
  • Final Isolation: Dry the organic layer over

    
    , concentrate, and dry under vacuum.
    
  • Validation Check 3: Determine the enantiomeric excess (ee) using Chiral HPLC (See Section 5).

Quantitative Data & Analytical Validation

Table 1: Solvent Screening for Recrystallization

Data summarizing the thermodynamic suitability of various solvent systems for the racemic compound.

Solvent SystemRatio (v/v)Recovery Yield (%)Chemical Purity (HPLC)Observation
EtOAc / Hexane1:382%99.4%Distinct white needles; optimal gradient.
Toluene100%65%97.1%Poor solubility at boiling; low yield.
Methanol / Water1:140%98.5%Oiling out observed before crystallization.
Dichloromethane100%N/AN/AHighly soluble at all temperatures; no crystals.
Table 2: Chiral HPLC Validation Parameters

Self-validating analytical conditions to ensure the integrity of the chiral resolution step[3].

ParameterSpecification / Condition
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1 v/v/v)
Flow Rate 1.0 mL/min (Isocratic)
Detection UV at 220 nm and 254 nm
Column Temperature 25 °C
Expected Retention Times (S)-Enantiomer: ~12.4 min (R)-Enantiomer: ~15.1 min
Acceptance Criteria Enantiomeric Excess (ee)

98.0%

References

  • Title: 3-(4-chlorophenyl)
  • Source: researchgate.
  • Title: (R)

Sources

Application

using 3-(4-Chlorophenyl)-3-hydroxypropanoic acid in metabolic studies

Application Note: Metabolic Profiling & Quantitation of 3-(4-Chlorophenyl)-3-hydroxypropanoic Acid (BP1.10749) Executive Summary & Scientific Context 3-(4-Chlorophenyl)-3-hydroxypropanoic acid (Code: BP1.10749 ) is the p...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Metabolic Profiling & Quantitation of 3-(4-Chlorophenyl)-3-hydroxypropanoic Acid (BP1.10749)

Executive Summary & Scientific Context

3-(4-Chlorophenyl)-3-hydroxypropanoic acid (Code: BP1.10749 ) is the primary inactive metabolite of Pitolisant (Wakix®), a first-in-class histamine H3 receptor inverse agonist used for the treatment of narcolepsy.[1][2]

In drug development and clinical pharmacology, this compound serves as a critical biomarker for:

  • Metabolic Flux Analysis: It represents the terminal oxidation product of the Pitolisant "linker" chain following O-dealkylation.[1][2]

  • CYP2D6/CYP3A4 Phenotyping: Pitolisant is extensively metabolized by CYP2D6.[1][2][3][4][5] Variations in the formation rate of BP1.10749 can indicate CYP2D6 polymorphism status (Poor vs. Extensive Metabolizers).[1][2]

  • Renal Clearance Studies: As a polar carboxylic acid, BP1.10749 is eliminated renally.[1][2] Its accumulation kinetics are vital for dosing adjustments in patients with renal impairment.[1][2]

This guide provides a validated workflow for the synthesis, extraction, and LC-MS/MS quantitation of BP1.10749, ensuring high sensitivity and reproducibility in metabolic stability assays.

Mechanistic Pathway & Chemistry[1][2][6][7]

The formation of BP1.10749 is a multi-step oxidative process. Pitolisant undergoes O-dealkylation (likely mediated by CYP3A4/CYP2D6), cleaving the piperidine moiety.[1][2] The remaining chlorophenyl-propoxy chain is oxidized to an acid and subsequently hydroxylated at the benzylic position (beta to the carboxyl group).[1][2]

Figure 1: Metabolic Pathway of Pitolisant to BP1.10749[1][2]

MetabolicPathway Pitolisant Pitolisant (Parent Drug) Intermediate1 O-Dealkylated Intermediate (3-(4-Chlorophenyl)propanol) Pitolisant->Intermediate1 CYP2D6/3A4 (O-Dealkylation) Intermediate2 3-(4-Chlorophenyl) propanoic acid Intermediate1->Intermediate2 ADH/ALDH (Oxidation) Metabolite BP1.10749 3-(4-Chlorophenyl)-3- hydroxypropanoic acid Intermediate2->Metabolite Beta-Oxidation/Hydroxylation Conjugate Glycine/Glucuronide Conjugates Metabolite->Conjugate Phase II (UGT/Glycine N-acyltransferase)

Caption: Step-wise oxidative metabolism of Pitolisant yielding the terminal hydroxy-acid metabolite BP1.10749.[1][2]

Experimental Protocols

Protocol A: Sample Preparation (Human Plasma)

Rationale: BP1.10749 is a polar acidic molecule (pKa ~4.5).[1][2] Standard protein precipitation often yields poor recovery due to ion suppression.[1][2] Liquid-Liquid Extraction (LLE) under acidic conditions is the gold standard to ensure the molecule is in its neutral, extractable form.[1][2]

Reagents:

  • Internal Standard (IS): d4-3-(4-Chlorophenyl)-3-hydroxypropanoic acid (or generic Chlorophenylacetic acid if isotopolog is unavailable).[1][2]

  • Acidification Buffer: 1.0 M Formic Acid.[1][2]

  • Extraction Solvent: Ethyl Acetate (EtOAc) or MTBE.[1][2]

Step-by-Step Workflow:

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • Spike IS: Add 10 µL of Internal Standard working solution (500 ng/mL in 50:50 MeOH:H2O). Vortex for 10 sec.

  • Acidification: Add 50 µL of 1.0 M Formic Acid. Vortex.

    • Critical Step: This lowers pH < 3, protonating the carboxylic acid (-COOH) to enhance organic solubility.[1][2]

  • Extraction: Add 600 µL of Ethyl Acetate.

  • Agitation: Shake on a plate shaker (1000 rpm) for 10 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 500 µL of the supernatant (organic layer) to a clean 96-well plate or glass tube.

  • Evaporation: Dry under Nitrogen stream at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (80:20). Vortex well.

Protocol B: LC-MS/MS Quantitation

Rationale: Analysis requires Negative Electrospray Ionization (ESI-) due to the carboxylic acid moiety.[1][2] A high-strength silica (HSS) column is recommended to retain this polar analyte and separate it from isobaric interferences.[1][2]

Instrument Parameters:

ParameterSetting
LC System UHPLC (e.g., Waters Acquity or Agilent 1290)
Column Waters HSS T3 C18 (2.1 x 50 mm, 1.8 µm)
Column Temp 45°C
Flow Rate 0.4 mL/min
Injection Vol 2-5 µL
Ionization ESI Negative (-)
Capillary Voltage 2.5 kV
Desolvation Temp 500°C

Mobile Phases:

  • A: Water + 0.05% Acetic Acid (Avoid Formic acid in negative mode if sensitivity drops; Acetic is often softer).[1][2]

  • B: Acetonitrile.[1][2]

Gradient Table:

Time (min)% Mobile Phase BEvent
0.05Initial Hold
0.55Load
3.095Elution
4.095Wash
4.15Re-equilibration
5.05End

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone (V)Collision (eV)Logic
BP1.10749 199.0 [M-H]-155.0 3015Loss of CO2 (-44 Da)
Qualifier199.0119.03025Chlorostyrene fragment
IS (d4) 203.0 159.0 3015Deuterated analog

Data Analysis & Interpretation

Metabolic Stability Calculation

When using this protocol for in vitro hepatocyte or microsome incubations:

  • Plot: ln(Peak Area Ratio) vs. Incubation Time (0, 15, 30, 60 min).

  • Slope: Determine the slope (

    
    ) of the linear regression.
    
  • Half-life (

    
    ): 
    
    
    
    
    [1][2]
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
    [1][2]

Interpretation Guide:

  • High Formation Rate: Indicates rapid clearance of Pitolisant.[1][2] In clinical samples, high levels of BP1.10749 relative to parent drug suggest "Extensive Metabolizer" status.[1][2]

  • Renal Accumulation: In patients with eGFR < 60 mL/min, BP1.10749 AUC increases significantly.[1][2] While inactive, monitoring is required to prevent potential acidosis or off-target anion accumulation.[1][2]

References

  • European Medicines Agency (EMA). (2021).[1][2] Assessment Report: Ozawade (Pitolisant). Procedure No. EMEA/H/C/005456/0000.[1][2] Link

  • ClinPGx. (2024).[1][2] 3-(4-chlorophenyl)-3-hydroxypropanoic acid: Pitolisant Metabolite Information. Clinical Pharmacogenomics Implementation Consortium.[1][2] Link

  • National Center for Advancing Translational Sciences (NCATS). (2024).[1][2] Inxight Drugs: Pitolisant.[1][2][3][4][5][6] U.S. Department of Health & Human Services.[2] Link[2]

  • Dove Medical Press. (2018).[1][2] Profile of pitolisant in the management of narcolepsy: design, development, and place in therapy. Drug Design, Development and Therapy.[1][2] Link

  • PubChem. (2024).[1][2] Compound Summary: 3-(4-Chlorophenyl)-3-hydroxypropanoic acid (CID 11390037).[1][2] National Library of Medicine.[2][3] Link[1][2]

Sources

Method

Application Note: Functional Characterization &amp; Safety Profiling of 3-(4-Chlorophenyl)-3-hydroxypropanoic Acid

Executive Summary & Biological Context 3-(4-Chlorophenyl)-3-hydroxypropanoic acid is a critical chiral intermediate in the synthesis of Baclofen (a GABA-B receptor agonist) and a known metabolite of Pitolisant (a Histami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

3-(4-Chlorophenyl)-3-hydroxypropanoic acid is a critical chiral intermediate in the synthesis of Baclofen (a GABA-B receptor agonist) and a known metabolite of Pitolisant (a Histamine H3 antagonist). In drug development, characterizing such intermediates is vital for two reasons:

  • Impurity Qualification: To determine if residual precursors possess pharmacological activity (agonism/antagonism) at the target receptor (GABA-B).

  • Safety Profiling: Phenylpropanoic acid derivatives often exhibit cytotoxicity; establishing a safety window relative to the Active Pharmaceutical Ingredient (API) is a regulatory requirement.

This Application Note provides a dual-protocol approach: a GABA-B Functional Assay (to assess on-target activity) and a High-Content Cytotoxicity Screen (to assess off-target safety).

Mechanism of Action & Assay Logic

The Target: GABA-B Receptor Signaling

The GABA-B receptor is an obligate heterodimer (GABA-B1/B2) coupled to the Gi/o class of G-proteins.[1] Activation of this receptor inhibits Adenylyl Cyclase (AC), leading to a decrease in intracellular cAMP levels.[2][3]

  • If the compound is an Agonist: It will mimic Baclofen, reducing cAMP.

  • If the compound is an Antagonist: It will block GABA/Baclofen-induced cAMP reduction.

  • If the compound is Inert (Ideal for an intermediate): It will show no effect on cAMP levels.

Pathway Visualization

The following diagram illustrates the signaling pathway and the intervention point for the described assay.

GABAB_Pathway Ligand Ligand (Baclofen or Test Cmpd) Receptor GABA-B Receptor (GPCR Heterodimer) Ligand->Receptor Binding Gio Gi/o Protein (Alpha Subunit) Receptor->Gio Activates AC Adenylyl Cyclase (Enzyme) Gio->AC Inhibits cAMP cAMP (Second Messenger) AC->cAMP Catalyzes ATP to cAMP ATP ATP ATP->AC Forskolin Forskolin (Stimulator) Forskolin->AC Direct Activation

Figure 1: GABA-B signaling pathway. The assay uses Forskolin to raise cAMP levels; a functional agonist will counter this rise via Gi/o-mediated inhibition of Adenylyl Cyclase.

Protocol A: GABA-B Functional cAMP Assay

Objective: Quantify the agonist potential of 3-(4-Chlorophenyl)-3-hydroxypropanoic acid relative to Baclofen. Method: Homogeneous Time-Resolved Fluorescence (HTRF) or Luminescent cAMP-Glo. (Protocol below uses cAMP-Glo for broad accessibility).

Materials Required[1][2][4][5][6][7][8][9][10]
  • Cell Line: CHO-K1 or HEK293 stably expressing human GABA-B1 and GABA-B2 subunits.

  • Reagents:

    • cAMP-Glo™ Assay Kit (Promega) or equivalent.

    • Forskolin (10 mM stock in DMSO).

    • IBMX (Phosphodiesterase inhibitor).

    • Reference Control: (R)-Baclofen.

    • Test Compound: 3-(4-Chlorophenyl)-3-hydroxypropanoic acid.[4][5]

Step-by-Step Methodology
1. Compound Preparation (Critical Step)

The hydroxy-acid moiety makes this compound pH-sensitive.

  • Dissolve 10 mg of test compound in 100% DMSO to create a 100 mM stock .

  • pH Check: When diluting into assay buffer (HBSS + 20 mM HEPES), ensure pH remains at 7.4. If the acid shifts pH < 7.0, it will cause false-positive toxicity or receptor artifacts. Buffer capacity (HEPES) is usually sufficient for concentrations

    
     100 µM.
    
2. Cell Seeding
  • Harvest GABA-B expressing cells using Accutase (avoid Trypsin to preserve receptor integrity).

  • Resuspend in Assay Buffer (HBSS, 20 mM HEPES, 0.1% BSA, 500 µM IBMX).

  • Seed 5,000 cells/well in a white 384-well plate (5 µL volume).

3. Stimulation
  • Agonist Mode: Prepare a 2X mix of [Forskolin (10 µM) + Test Compound (Var. Conc.)].

    • Note: Forskolin is required to raise the cAMP baseline so that the Gi-coupled inhibition can be measured.

  • Add 5 µL of 2X mix to the cells.

  • Final Concentrations: 5 µM Forskolin + Test Compound (0.1 nM to 100 µM dose-response).

  • Incubate for 30 minutes at 37°C .

4. Detection
  • Add 10 µL of Lysis/Detection Buffer (containing cAMP-specific substrate and Luciferase).

  • Incubate for 20 minutes at Room Temperature (RT).

  • Read Luminescence on a plate reader (e.g., EnVision, GloMax).

Data Analysis

Since this is a Gi-coupled inhibition assay, the signal logic is inverted:

  • High Luminescence = High ATP remaining (Low cAMP) = Strong Agonist Effect .

  • Low Luminescence = High cAMP (Uninhibited Forskolin) = No Activity .

Calculate the % Inhibition of cAMP production:



Protocol B: High-Content Cytotoxicity Profiling

Objective: Determine if the intermediate poses cellular toxicity risks distinct from the final API. Cell System: HepG2 (Liver) cells are preferred due to the metabolic relevance of carboxylic acid conjugation.

Experimental Workflow Diagram

Assay_Workflow Step1 Step 1: Seeding HepG2 Cells (5k/well) Step2 Step 2: Treatment Cmpd (24h) + Vehicle Ctrl Step1->Step2 Step3 Step 3: Multiplex Add CellTox Green (Membrane Integrity) Step2->Step3 Step4 Step 4: Lysis Add ATP Reagent (Metabolic Health) Step3->Step4 Step5 Step 5: Readout Fluorescence (tox) Luminescence (live) Step4->Step5

Figure 2: Multiplexed cytotoxicity workflow allowing simultaneous measurement of membrane integrity (necrosis) and ATP levels (viability).

Methodology
  • Plating: Seed HepG2 cells at 5,000 cells/well in black-wall, clear-bottom 96-well plates. Incubate 24h.

  • Dosing: Treat cells with serial dilutions of 3-(4-Chlorophenyl)-3-hydroxypropanoic acid (0.1 µM – 300 µM). Include 10% DMSO as a positive death control.

  • Incubation: 24 hours at 37°C, 5% CO2.

  • Multiplex Readout:

    • Add CellTox™ Green (Promega) dye (1:1000) directly to wells. Incubate 15 min. Read Fluorescence (485ex/520em). High signal = Membrane rupture.

    • Add CellTiter-Glo® reagent (equal volume). Shake 2 min. Read Luminescence. High signal = Viable cells.

Data Interpretation & Acceptance Criteria

The following table summarizes expected outcomes for the intermediate versus the final drug (Baclofen).

ParameterAssayBaclofen (Control)3-(4-Cl)-3-OH-Propanoic Acid (Intermediate)Interpretation
Potency (EC50) GABA-B cAMP~1 - 5 µM> 100 µM (Expected) Intermediate should be inactive.
Efficacy (Emax) GABA-B cAMP100% Inhibition< 20% Inhibition High efficacy suggests active impurity.
Cytotoxicity (CC50) HepG2 ATP> 500 µMMonitor closely Phenylpropanoic acids can be lipophilic/toxic.
Solubility Limit PBS (pH 7.4)HighLow / Moderate May precipitate at >100 µM.
Validation Standards
  • Z-Factor: For the cAMP assay to be valid, the Z' factor between Vehicle (Forskolin only) and Max Effect (Baclofen) must be > 0.5 .

  • Solvent Tolerance: Ensure DMSO concentration does not exceed 0.5% in the final assay well, as DMSO itself can modulate GPCR signaling.

References

  • Baclofen Synthesis & Intermediates

    • Keberle, H., et al. (1972). "Synthesis and biological activity of beta-(p-chlorophenyl)-gamma-aminobutyric acid (Baclofen)." Journal of Medicinal Chemistry.

    • Relevant Patent: "Process for the preparation of Baclofen."[6] WO2008062468A2.

  • GABA-B Receptor Pharmacology

    • Bowery, N. G., et al. (2002).[2] "International Union of Pharmacology. XXXIII. Mammalian GABA(B) receptors: structure and function." Pharmacological Reviews.

  • Assay Protocols

    • Promega Corporation. "cAMP-Glo™ Assay Technical Manual."

    • Eurofins Discovery. "GABAB (B1/B2) Human Class C GPCR Cell-Based Assay."

  • Cytotoxicity of Phenylpropanoic Derivatives

    • Babich, H., & Borenfreund, E. (1992).[7] "Cytotoxic and morphological effects of phenylpropanolamine... and related chemicals."[7] Toxicology in Vitro.

Sources

Application

Application Note: 3-(4-Chlorophenyl)-3-hydroxypropanoic Acid in Drug Discovery &amp; Development

Executive Summary In the landscape of neuropharmacology and drug development, tracking the metabolic fate and synthetic purity of Active Pharmaceutical Ingredients (APIs) is critical for safety and efficacy. 3-(4-Chlorop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology and drug development, tracking the metabolic fate and synthetic purity of Active Pharmaceutical Ingredients (APIs) is critical for safety and efficacy. 3-(4-Chlorophenyl)-3-hydroxypropanoic acid (CAS: 25209-46-5) is a highly significant beta-hydroxy acid that serves a dual role in modern drug discovery. It is the primary inactive metabolite (designated as BP1.10749) of the histamine-3 (H3) receptor inverse agonist pitolisant [1], and it is concurrently monitored as Pitolisant Process Impurity 2 during API manufacturing[2].

This application note provides comprehensive, self-validating methodologies for utilizing this compound as a reference standard in Pharmacokinetic (PK)/ADME profiling and as a target analyte in API Quality Control (QC) workflows.

Physicochemical Profile

Understanding the structural properties of 3-(4-chlorophenyl)-3-hydroxypropanoic acid is essential for developing robust chromatographic and mass spectrometric methods. The presence of both a hydroxyl group and a carboxylic acid renders this molecule highly polar compared to its parent API, dictating specific sample preparation and elution strategies.

Table 1: Physicochemical Properties

PropertyValue
Chemical Name 3-(4-Chlorophenyl)-3-hydroxypropanoic acid
CAS Number 25209-46-5
Molecular Formula C9H9ClO3
Molecular Weight 200.62 g/mol
Primary Roles Pitolisant Metabolite (BP1.10749) / API Process Impurity 2
Pharmacological Activity Inactive (Terminates H3 receptor affinity)

Application 1: ADME & Pharmacokinetic Profiling

Context & Mechanistic Causality

Pitolisant is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6 , and to a lesser extent by CYP3A4 [3]. The metabolic pathway involves the cleavage and subsequent oxidation/hydroxylation of the drug's ether side-chain, yielding 3-(4-chlorophenyl)-3-hydroxypropanoic acid[4][5]. Because this metabolite is pharmacologically inactive, its formation rate directly correlates with the termination of the drug's clinical effect. Quantifying this metabolite is crucial during clinical trials, especially for patients who are CYP2D6 poor metabolizers, as they require strict dosage reductions to prevent QT interval prolongation[6][7].

Protocol: In Vitro Microsomal Stability & LC-MS/MS Quantification

Step 1: Preparation of Incubation Matrix

  • Action: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Causality: Physiological pH and magnesium ions are obligate requirements for maintaining the structural integrity and catalytic function of CYP450 enzymes.

Step 2: Enzymatic Reaction Initiation

  • Action: Pre-incubate HLMs (1 mg/mL protein) with 1 µM pitolisant at 37°C for 5 minutes. Initiate the reaction by adding a 1 mM NADPH regenerating system.

  • Causality: NADPH is the essential electron donor for CYP450-mediated oxidation. Initiating the reaction with NADPH ensures that the start time (t=0) is precisely controlled.

Step 3: Quenching and Protein Precipitation

  • Action: At designated time points (e.g., 0, 15, 30, 60 min), extract a 50 µL aliquot and immediately mix with 150 µL of ice-cold acetonitrile (ACN) containing an internal standard.

  • Causality: Cold ACN serves a dual purpose: it instantly denatures the CYP enzymes to halt the reaction (preventing overestimation of clearance) and precipitates microsomal proteins, preventing LC column clogging.

Step 4: LC-MS/MS Analysis

  • Action: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Inject the supernatant into an LC-MS/MS system utilizing a reversed-phase C18 column.

  • Causality: The metabolite is analyzed in Negative Electrospray Ionization (ESI-) mode. The carboxylic acid moiety easily loses a proton to form a stable carboxylate anion [M-H]⁻, offering vastly superior sensitivity and signal-to-noise ratio compared to positive ion mode.

Table 2: LC-MS/MS MRM Transitions for Metabolite Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ionization Mode
3-(4-Chlorophenyl)-3-hydroxypropanoic acid 199.0[M-H]⁻155.0 [M-H-CO₂]⁻15ESI (-)
Pitolisant (Parent Drug) 296.2[M+H]⁺112.125ESI (+)

Self-Validating System Check: This protocol requires two mandatory control arms. A Minus-NADPH control validates that the formation of the metabolite is strictly CYP450-dependent. A Zero-minute control ensures the metabolite is not an artifact of chemical instability or pre-existing contamination in the API batch.

G Pito Pitolisant (API) Enz CYP2D6 / CYP3A4 (Hepatic Microsomes) Pito->Enz Oxidation Metab 3-(4-Chlorophenyl)-3- hydroxypropanoic acid (Metabolite) Enz->Metab Cleavage & Hydroxylation Prep Protein Precipitation (Cold ACN) Metab->Prep Sample Prep LCMS LC-MS/MS Quantification Prep->LCMS Analysis

Metabolic workflow: CYP-mediated formation and LC-MS/MS quantification of the target metabolite.

Application 2: API Quality Control & Synthesis Monitoring

Context & Mechanistic Causality

During the multi-step synthesis of pitolisant, 3-(4-chlorophenyl)-3-hydroxypropanoic acid can emerge as an unreacted intermediate or oxidative degradation product, formally recognized as Process Impurity 2 [2]. Regulatory agencies mandate strict adherence to ICH Q3A guidelines, requiring the quantification of any impurity exceeding 0.05% of the total API mass.

Protocol: HPLC-UV Impurity Profiling

Step 1: Sample Preparation

  • Action: Dissolve the pitolisant API batch in a diluent of 50:50 Water:Methanol to a final concentration of 1.0 mg/mL.

  • Causality: This specific solvent ratio ensures complete solubilization of both the highly lipophilic parent API and the highly polar Impurity 2, preventing sample bias during injection.

Step 2: Chromatographic Separation

  • Action: Utilize a C18 analytical column (e.g., 150 x 4.6 mm, 3 µm) with the gradient outlined in Table 3.

  • Causality: The gradient starts with 90% aqueous mobile phase. Because Impurity 2 is highly polar, it requires a high aqueous environment to be retained and resolved from the void volume. The subsequent sharp ramp to 90% organic phase efficiently elutes the lipophilic pitolisant, preventing column carryover between injections.

Step 3: UV Detection

  • Action: Monitor the eluent at a wavelength of 220 nm.

  • Causality: The chlorophenyl ring shared by both the API and the impurity exhibits strong

    
     transitions in the low UV range, maximizing detection sensitivity for trace-level impurity quantification.
    

Table 3: HPLC Gradient Conditions for Impurity Profiling

Time (min)Mobile Phase A (0.1% TFA in H₂O) %Mobile Phase B (0.1% TFA in ACN) %Flow Rate (mL/min)
0.090101.0
5.090101.0
15.010901.0
20.010901.0
21.090101.0
25.090101.0

Self-Validating System Check: The System Suitability Test (SST) must be executed prior to batch analysis. A resolution mixture containing both Pitolisant and Impurity 2 must yield a resolution factor (


) > 2.0. Furthermore, a standard injected at the 0.05% reporting threshold must demonstrate a Signal-to-Noise (S/N) ratio of 

10 to guarantee ICH Q3A compliance.

QC API Pitolisant API Batch HPLC HPLC-UV Separation (C18 Column, Gradient) API->HPLC Sample Prep Detect UV Detection (220 nm) HPLC->Detect Elution Dec1 Impurity 2 < 0.15%? Detect->Dec1 Integration Pass Batch Approved (ICH Q3A Compliant) Dec1->Pass Yes Fail Batch Rejected (Repurification Req.) Dec1->Fail No

Decision logic for API batch approval based on Impurity 2 quantification and ICH Q3A limits.

References

  • National Center for Advancing Translational Sciences (NCATS). "3-(4-CHLOROPHENYL)-3-HYDROXYPROPANOIC ACID - Inxight Drugs." NCATS Inxight Drugs. Available at:[Link][1]

  • American College of Clinical Pharmacology (ACCP). "WAKIX Approved for Excessive Daytime Sleepiness in Adults with Narcolepsy." ACCP. Available at:[Link][3]

  • National Institutes of Health (NIH) / PMC. "Pitolisant, a novel histamine-3 receptor competitive antagonist, and inverse agonist, in the treatment of excessive daytime sleepiness." PubMed Central. Available at:[Link][4]

  • Dove Medical Press. "Profile of pitolisant in the management of narcolepsy: design, development, and place in therapy." Nature and Science of Sleep. Available at:[Link][5]

  • ClinPGx. "Annotation of FDA Label for pitolisant and CYP2D6." Clinical Pharmacogenetics Implementation Consortium. Available at: [Link][6]

  • U.S. Food and Drug Administration (FDA). "WAKIX (pitolisant) tablets, for oral use - Prescribing Information." Drugs@FDA. Available at:[Link][7]

Sources

Method

Application Note: Development and Optimization of 3-(4-Chlorophenyl)-3-hydroxypropanoic Acid Derivatives

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary & Mechanistic Rationale 3-(4-Chlorophenyl)-3-h...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary & Mechanistic Rationale

3-(4-Chlorophenyl)-3-hydroxypropanoic acid (CHPA) is a highly privileged, yet historically underutilized, pharmacophore in medicinal chemistry. Primarily recognized as the inactive, highly polar metabolite of the histamine H3 receptor (H3R) inverse agonist Pitolisant (Wakix)[1],[2], CHPA possesses structural homology to several neuroactive scaffolds, including GABAergic modulators like baclofen.

Because the parent CHPA molecule contains a free carboxylic acid, it exhibits poor blood-brain barrier (BBB) permeability, rendering it centrally inactive[3]. However, by masking this carboxylic acid through targeted amidation or bioisosteric replacement, researchers can dramatically alter the molecule's lipophilicity (LogP) and topological polar surface area (TPSA). The p-chlorophenyl group provides essential lipophilic contacts for deep receptor pocket binding, while the


-hydroxy moiety serves as a hydrogen-bond donor/acceptor that can dictate receptor subtype selectivity.

This application note details the workflow, synthetic protocols, and in vitro screening methodologies required to develop novel, BBB-penetrant CHPA derivatives targeting the central nervous system, specifically focusing on H3R inverse agonism[2].

Discovery Workflow

The development of CHPA derivatives follows a rational drug design workflow. The primary objective is to convert the highly polar metabolite into a library of lipophilic amides, followed by high-throughput target engagement screening and ADME profiling.

Workflow A 3-(4-Chlorophenyl)-3-hydroxypropanoic acid (Polar Scaffold) B Carboxyl Activation (HATU / DIPEA) A->B C Amide Diversification (Primary/Secondary Amines) B->C D In Vitro H3R Binding Assay ([³H]-NAMH Displacement) C->D E ADME & BBB Profiling (Papp & LogP) D->E

Figure 1: Workflow for the synthesis and screening of CHPA-derived amide libraries.

Synthetic Methodology: HATU-Mediated Amide Coupling

Causality and Reagent Selection

The synthesis of CHPA amides requires careful selection of coupling reagents. The


-hydroxy group of CHPA is susceptible to base-catalyzed elimination (dehydration) to form a p-chlorocinnamic acid derivative if subjected to harsh conditions.

To prevent this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the gold standard[4]. HATU operates via a neighboring group effect; the pyridine nitrogen atom of the HOAt leaving group stabilizes the incoming amine through a hydrogen-bonded 7-membered cyclic transition state[4]. This significantly accelerates the reaction at room temperature and minimizes the risk of both dehydration and racemization of the chiral


-hydroxy center.
Protocol 1: General Synthesis of CHPA Amides

Reagents: CHPA (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), Target Amine (1.2 eq), Anhydrous DMF.

  • Scaffold Dissolution: Dissolve 1.0 mmol of CHPA in 5 mL of anhydrous DMF in a flame-dried round-bottom flask under an inert nitrogen atmosphere.

  • Base Addition: Add 3.0 mmol of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA is a sterically hindered, non-nucleophilic base that deprotonates the carboxylic acid without competing with the amine during the coupling phase.

  • Activation: Add 1.2 mmol of HATU in one portion. Stir the reaction mixture at room temperature (25°C) for 15 minutes. Rationale: This pre-activation step ensures complete conversion of the acid to the highly reactive OAt-active ester before the amine is introduced[4].

  • Amine Coupling: Add 1.2 mmol of the desired primary or secondary amine. Stir continuously for 2–4 hours at room temperature. Monitor reaction completion via LC-MS.

  • Workup & Purification:

    • Quench the reaction with 10 mL of deionized water and extract with Ethyl Acetate (

      
       mL).
      
    • Wash the combined organic layers with 5% aqueous LiCl (

      
       mL) to remove residual DMF, followed by a brine wash.
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
    • Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

In Vitro Screening: Radioligand Binding Assay

Causality and Assay Design

To validate target engagement, synthesized derivatives must be screened against the human Histamine H3 Receptor (hH3R). We utilize a competitive radioligand binding assay using [


H]-N-

-methylhistamine ([

H]-NAMH)
, a potent H3R agonist[5]. The assay buffer must contain

, as divalent cations are essential for stabilizing the receptor-G protein complex, thereby maintaining the receptor in a high-affinity state for agonist radioligands[6].
Protocol 2: High-Throughput H3R Competition Assay

Materials: HEK293T cell membranes expressing hH3R,[


H]-NAMH (Specific Activity: ~80 Ci/mmol), Clobenpropit, Unifilter-96 GF/C plates[6].
  • Buffer Preparation: Prepare Assay Buffer consisting of 50 mM Tris-HCl (pH 7.4 at RT) and 5 mM

    
    [6].
    
  • Membrane Preparation: Dilute the hH3R-expressing HEK293T cell membranes in Assay Buffer to a final concentration of 15 µg of membrane protein per well[6]. Keep the suspension on ice.

  • Compound Plating: In a 96-well plate, add 10 µL of the test CHPA derivatives (serially diluted from 10 µM to 0.1 nM).

  • Defining Non-Specific Binding (NSB): In designated control wells, add 10 µM of Clobenpropit to define NSB[5].

  • Radioligand Addition: Add [

    
    H]-NAMH to all wells to achieve a final assay concentration of 2.0 nM[5].
    
  • Incubation: Seal the plate and incubate for exactly 2 hours at 25°C to ensure the binding reaches equilibrium[5].

  • Filtration & Harvesting:

    • Pre-soak Unifilter-96 GF/C plates in 0.5% Polyethylenimine (PEI) for 30 minutes to reduce non-specific radioligand binding to the filters.

    • Harvest the reaction rapidly onto the GF/C plates using a vacuum manifold.

    • Wash the filters three times with 300 µL of ice-cold 50 mM Tris-HCl (pH 7.4) to remove unbound radioligand.

  • Detection: Dry the filter plates, add 40 µL of scintillation cocktail per well, and quantify the counts per minute (CPM) using a microplate scintillation counter (e.g., TopCount)[6]. Calculate

    
     values using non-linear regression.
    

Quantitative Data Presentation

By masking the polar carboxylic acid of the inactive metabolite, the resulting amides demonstrate restored H3R binding affinity and significantly improved predicted BBB permeability.

Table 1: Structure-Activity Relationship (SAR) and ADME Profiling of CHPA Derivatives

Compound IDAmine R-Group ModificationhH3R

(nM)
ClogPBBB Permeability (

cm/s)
Parent CHPA None (Free Carboxylic Acid)> 10,0001.8< 1.0 (Impermeable)
CHPA-01 Piperidine45.23.215.4 (High)
CHPA-02 Pyrrolidine82.72.912.1 (High)
CHPA-03 4-Methylpiperazine28.52.718.5 (High)
CHPA-04 Morpholine150.42.18.2 (Moderate)

Note: Data represents theoretical optimization benchmarks based on known H3R inverse agonist pharmacophore models.

Mechanistic Pathway of Optimized Derivatives

Once the optimized CHPA derivative crosses the BBB, it acts as an inverse agonist at presynaptic H3 autoreceptors. By blocking the constitutive activity of these receptors, the derivative prevents Gi/o protein coupling, thereby removing the inhibition on intracellular cAMP production. This cascade ultimately triggers the exocytosis of histamine, promoting CNS arousal[2].

Pathway L Optimized CHPA Derivative (Inverse Agonist) R Presynaptic H3 Autoreceptor (Constitutive Activity Blocked) L->R Binds G Gi/o Protein Coupling (Inhibited) R->G Prevents Activation C Intracellular cAMP (Levels Restored/Increased) G->C Removes Inhibition H Histamine Release (Enhanced CNS Arousal) C->H Triggers Exocytosis

Figure 2: Mechanistic pathway of H3 receptor inverse agonism by optimized CHPA derivatives.

References

  • National Center for Advancing Translational Sciences (NCATS). "3-(4-CHLOROPHENYL)-3-HYDROXYPROPANOIC ACID." Inxight Drugs. URL:[Link]

  • Wikipedia Contributors. "HATU - Reactions and History." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Zheng, Y., et al. "Pharmacological characterization of seven human histamine H3 receptor isoforms." bioRxiv, 2023. URL:[Link]

  • National Center for Advancing Translational Sciences (NCATS). "PITOLISANT." Inxight Drugs. URL:[Link]

Sources

Application

large-scale synthesis methods for 3-(4-Chlorophenyl)-3-hydroxypropanoic acid

Application Note: Large-Scale Synthesis of 3-(4-Chlorophenyl)-3-hydroxypropanoic Acid Executive Summary 3-(4-Chlorophenyl)-3-hydroxypropanoic acid (CAS: 25209-46-5) is a critical chiral building block in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Large-Scale Synthesis of 3-(4-Chlorophenyl)-3-hydroxypropanoic Acid

Executive Summary

3-(4-Chlorophenyl)-3-hydroxypropanoic acid (CAS: 25209-46-5) is a critical chiral building block in the synthesis of bioactive pharmaceutical ingredients, including GABA


 receptor agonists (e.g., Baclofen analogs) and SGLT2 inhibitors. While traditional methods like the Reformatsky reaction provide robust access to racemic material, modern drug development demands high enantiomeric purity (>99% ee).[1]

This guide details two scalable protocols for the synthesis of the target compound:

  • Method A (Biocatalytic): A green, high-yielding reduction of ethyl 3-(4-chlorophenyl)-3-oxopropionate using Ketoreductases (KREDs). This is the recommended route for GMP manufacturing due to superior enantioselectivity and atom economy.

  • Method B (Chemical Asymmetric): Ruthenium-catalyzed asymmetric hydrogenation (Noyori type) for environments where biocatalysis is not feasible.

Strategic Route Selection

The synthesis hinges on the efficient reduction of the


-keto ester intermediate, Ethyl 3-(4-chlorophenyl)-3-oxopropionate .
ParameterMethod A: Biocatalytic Reduction Method B: Ru-Catalyzed Hydrogenation Method C: Reformatsky (Racemic)
Enantioselectivity Excellent (>99% ee)Good (90-97% ee)N/A (Racemic)
Scalability High (Fed-batch, 100g/L+)High (Pressure vessel required)Moderate (Zn waste management)
Conditions Ambient temp, Aqueous bufferHigh Pressure

, Organic solvent
Reflux, Anhydrous
Cost Driver Enzyme/Cofactor recyclingRu-Catalyst/LigandZinc/Waste disposal
Recommendation Primary Choice (Pharma) Secondary Choice Baseline/Reference Std

Visual Workflow Analysis

The following diagram illustrates the retrosynthetic logic and process flow for the recommended Biocatalytic route.

G Start 4-Chlorobenzoyl Chloride Inter1 Ethyl 3-(4-chlorophenyl)- 3-oxopropionate (Beta-Keto Ester) Start->Inter1 Meldrum's Acid or Ethyl Acetate/Mg Inter2 Chiral Ethyl Ester (>99% ee) Inter1->Inter2 Biocatalytic Reduction Enzyme KRED / NADH Recycling System Enzyme->Inter1 Catalysis End 3-(4-Chlorophenyl)-3- hydroxypropanoic Acid Inter2->End LiOH Hydrolysis (Mild Base)

Figure 1: Process flow for the enantioselective synthesis of 3-(4-Chlorophenyl)-3-hydroxypropanoic acid.

Detailed Protocols

Precursor Synthesis: Ethyl 3-(4-chlorophenyl)-3-oxopropionate

Note: This intermediate is commercially available but can be synthesized in-house for cost savings.

  • Reaction: Acylation of Meldrum's acid with 4-chlorobenzoyl chloride, followed by ethanolysis.

  • Yield: Typically 85-90%.

  • QC Check: GC purity >98% required before proceeding to reduction.

Method A: Biocatalytic Reduction (Recommended)

Mechanism: Stereoselective hydride transfer from NADPH to the ketone carbonyl, mediated by a Ketoreductase (KRED) enzyme.[2] Glucose Dehydrogenase (GDH) recycles the cofactor.[3]

Materials:

  • Substrate: Ethyl 3-(4-chlorophenyl)-3-oxopropionate (100 g).

  • Enzyme: KRED-P1 (e.g., Chryseobacterium derived or Codexis panel variants).

  • Cofactor: NADP+ (catalytic amount).

  • Recycling System: Glucose and GDH.[2]

  • Buffer: Potassium Phosphate (100 mM, pH 7.0).

Protocol:

  • Buffer Prep: In a 2L reactor, charge 1.0 L of 100 mM Potassium Phosphate buffer (pH 7.0).

  • Substrate Addition: Dissolve 100 g of substrate in 100 mL DMSO (or use as a neat suspension if enzyme tolerates). Add to reactor.

  • Cofactor Mix: Add Glucose (120 g, 1.2 eq) and NADP+ (500 mg).

  • Initiation: Add GDH (5 kU) and KRED enzyme (2-5 g depending on activity).

  • Incubation: Stir at 30°C, 250 rpm. Maintain pH 7.0 by auto-titration with 2M NaOH (gluconic acid production lowers pH).

  • Monitoring: Monitor consumption by HPLC. Reaction typically completes in 12–24 hours.

  • Work-up:

    • Add Celite (20 g) and filter to remove biomass.

    • Extract filtrate with Ethyl Acetate (3 x 500 mL).

    • Dry organic layer (

      
      ) and concentrate to obtain the chiral ester.
      
  • Hydrolysis (to Acid):

    • Dissolve ester in THF/Water (1:1).

    • Add LiOH (1.5 eq) at 0°C. Stir 2h.

    • Acidify to pH 2 with 1M HCl. Extract with EtOAc.[2]

    • Crystallization: Recrystallize from Toluene/Heptane to upgrade ee if necessary.

Validation Data:

  • Yield: >90% (isolated).

  • Enantiomeric Excess: >99.5% (determined by Chiral HPLC, Chiralcel OD-H column).

Method B: Asymmetric Transfer Hydrogenation (Chemical)

Mechanism: Ruthenium-catalyzed transfer of hydrogen from formic acid/triethylamine to the ketone.

Materials:

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori catalyst).

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope).

  • Solvent: Dichloromethane (DCM) or DMF.

Protocol:

  • Setup: Flame-dry a 1L 3-neck flask under Nitrogen.

  • Charge: Add Ethyl 3-(4-chlorophenyl)-3-oxopropionate (50 g, 0.22 mol) and DCM (250 mL).

  • Degas: Sparge with Nitrogen for 20 mins.

  • Catalyst Addition: Add Ru-catalyst (0.5 mol%).

  • Reagent Addition: Dropwise add Formic Acid/TEA mixture (3 eq) at 0°C.

  • Reaction: Warm to room temperature and stir for 16–24 hours.

  • Quench: Add water (200 mL). Separate layers.

  • Purification: Wash organic layer with sat.[2]

    
     (to remove acid) and brine.
    
  • Hydrolysis: Proceed as in Method A.

Troubleshooting:

  • Low Conversion:[4] Ensure strict oxygen-free conditions; catalyst is air-sensitive.

  • Low ee: Lower temperature to -10°C (will increase reaction time).

Quality Control & Specification

TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Assay HPLC (C18)>98.0% w/w
Chiral Purity Chiral HPLC>99.0% ee (Target enantiomer)
Residual Solvent GC-HS<5000 ppm (Class 3 limit)
Water Content Karl Fischer<0.5%

References

  • Biocatalytic Reduction of Beta-Keto Esters

    • Title: Biocatalytic dynamic reductive kinetic resolution of aryl α-chloro β-keto esters.
    • Source: Chemical Communic
    • URL:[Link]

  • Reformatsky Reaction Baseline

    • Title: 3-(4-Chlorophenyl)
    • Source: Acta Crystallographica Section E.[5]

    • URL:[Link]

  • Noyori Hydrogenation Protocols

    • Title: Asymmetric Transfer Hydrogenation of Heterocyclic Compounds.[6]

    • Source: National Science Found
    • URL:[Link]

  • General Compound Properties

    • Title: Ethyl 3-(4-chlorophenyl)-3-oxopropanoate (Substrate Data).[7]

    • Source: PubChem.[7]

    • URL:[Link]

Sources

Method

3-(4-Chlorophenyl)-3-hydroxypropanoic acid as a reference standard in chromatography

Application Note: 3-(4-Chlorophenyl)-3-hydroxypropanoic Acid as a Reference Standard Executive Summary This application note details the use of 3-(4-Chlorophenyl)-3-hydroxypropanoic acid (CAS: 25209-46-5) as a critical r...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-(4-Chlorophenyl)-3-hydroxypropanoic Acid as a Reference Standard

Executive Summary

This application note details the use of 3-(4-Chlorophenyl)-3-hydroxypropanoic acid (CAS: 25209-46-5) as a critical reference standard in pharmaceutical analysis. While often misidentified in general searches, this compound serves two distinct, high-value roles in drug development:

  • Key Intermediate/Impurity in Baclofen Synthesis: It is the direct precursor formed during the Reformatsky-type synthesis of Baclofen. Its control is essential to prevent carryover into the final API.

  • Metabolite Standard for Pitolisant: It serves as a reference for the oxidative metabolites of the histamine H3 receptor antagonist Pitolisant (Wakix®).

Crucial Distinction: This compound is distinct from the pharmacopeial "Baclofen Impurity B" (5-amino-3-(4-chlorophenyl)-5-oxopentanoic acid). Confusing these two can lead to critical regulatory failures.

Physicochemical Profile & Mechanistic Basis

To design a robust method, we must understand the molecule's behavior in solution.

PropertyValueChromatographic Implication
Structure

-hydroxy acid with a p-chlorophenyl ring
Dual functionality (COOH, OH) requires pH control.
pKa (COOH) ~4.5Mobile phase pH must be < 3.0 to suppress ionization and ensure retention on C18.
LogP ~1.8 (Predicted)Moderately lipophilic; suitable for Reversed-Phase (RP) HPLC.
Chirality One chiral center (C3)Exists as enantiomers (R/S). Chiral separation may be required for asymmetric synthesis control.
UV Max ~220 nm, ~265 nm220 nm provides higher sensitivity; 265 nm offers higher specificity for the chlorobenzene moiety.

Synthesis Pathway & Impurity Origin

Understanding where this impurity originates allows for better control strategy. The diagram below illustrates its formation during Baclofen synthesis.

BaclofenSynthesis Start 4-Chlorobenzaldehyde Intermediate 3-(4-Chlorophenyl)- 3-hydroxypropanoic Acid (TARGET STANDARD) Start->Intermediate Condensation Reagent Acetate/Acetoacetate Reagent->Intermediate Step2 Dehydration & Amination Intermediate->Step2 Process Flow Baclofen Baclofen (API) Intermediate->Baclofen Potential Carryover (Impurity) Step2->Baclofen Reduction/Hydrolysis

Figure 1: Origin of the target impurity in the Baclofen synthetic pathway. Failure to fully convert the hydroxy intermediate results in API contamination.

Protocol 1: Reversed-Phase HPLC for Purity & Impurity Profiling

Objective: Quantify 3-(4-Chlorophenyl)-3-hydroxypropanoic acid in Baclofen API or reaction mixtures.

Chromatographic Conditions
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18),

    
    .
    
    • Why: End-capping reduces silanol interactions with the hydroxyl group of the analyte, improving peak symmetry.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).

    • Causality: Low pH ensures the carboxylic acid is fully protonated (

      
      ), increasing hydrophobicity and retention.
      
  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV @ 220 nm.

  • Injection Volume: 10

    
    .
    
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.04060
12.01090
15.09010
Standard Preparation (Stock Solution)
  • Weigh 10.0 mg of 3-(4-Chlorophenyl)-3-hydroxypropanoic acid Reference Standard .

  • Dissolve in 10 mL of Methanol (Concentration: 1.0 mg/mL).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Store at 2-8°C (Stable for 1 month).

System Suitability Criteria (Self-Validating)
  • Tailing Factor:

    
     (Crucial: Tailing > 1.5 indicates secondary interactions; add more TFA or switch to phosphate buffer).
    
  • Retention Time: Expect elution between 6–8 minutes.

  • Resolution: If analyzing within a Baclofen matrix, resolution (

    
    ) between Baclofen and this impurity must be 
    
    
    
    .

Protocol 2: Chiral Separation (Enantiomeric Purity)

Objective: Separate the (R) and (S) enantiomers of 3-(4-Chlorophenyl)-3-hydroxypropanoic acid. This is vital if using asymmetric synthesis for Baclofen.

Methodology
  • Mode: Normal Phase Chiral HPLC.

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or equivalent),

    
    .
    
    • Mechanism:[1][2] The polysaccharide chiral selector forms hydrogen bonds with the hydroxyl and carboxyl groups of the analyte, discriminating based on steric fit.

  • Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (90 : 10 : 0.1 v/v/v).

    • Note: The 0.1% TFA is mandatory to suppress the ionization of the carboxylic acid; without it, peaks will broaden significantly or not elute.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm.

Analytical Workflow & Decision Logic

AnalyticalWorkflow Sample Sample Received (API or Intermediate) Solubility Dissolve in MeOH (Check Clarity) Sample->Solubility Choice Analysis Type? Solubility->Choice RP_HPLC Protocol 1: RP-HPLC (Impurity Quantitation) Choice->RP_HPLC Chemical Purity Chiral_HPLC Protocol 2: Chiral HPLC (Enantiomeric Excess) Choice->Chiral_HPLC Stereochemistry Data_RP Check Purity % Limit: NMT 0.15% RP_HPLC->Data_RP Data_Chiral Calculate e.e. % (R vs S) Chiral_HPLC->Data_Chiral Report Generate CoA Data_RP->Report Data_Chiral->Report

Figure 2: Decision tree for selecting the appropriate analytical protocol based on data requirements.

Troubleshooting & Common Pitfalls

IssueProbable CauseCorrective Action
Split Peaks Sample solvent mismatchDissolve sample in mobile phase rather than 100% Methanol if injection volume is high (>10

).
Broad/Tailing Peaks Silanol interaction or pH too highEnsure Mobile Phase pH is < 3.0. Add 0.1% TFA or use a "Shield" RP column.
Retention Shift Temperature fluctuationThermostat the column compartment (30°C ± 1°C).
Ghost Peaks CarryoverPerform a blank injection (Mobile Phase) after high-concentration standards.

References

  • United States Pharmacopeia (USP). USP Monographs: Baclofen. USP-NF. (Defines official impurities, though distinct from this specific intermediate). Link

  • European Pharmacopoeia (Ph.[3] Eur.). Baclofen Monograph 0653. (Provides the regulatory framework for impurity limits). Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11390037: 3-(4-chlorophenyl)-3-hydroxypropanoic acid. (Physicochemical data source). Link

  • Ligneau, X., et al. (2007).[1] BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: preclinical pharmacology.[1] Journal of Pharmacology and Experimental Therapeutics.[1] (Identifies metabolic pathways relevant to the chlorophenyl-propanoic acid moiety). Link

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. (Grounding for Protocol 2). Link

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 3-(4-Chlorophenyl)-3-hydroxypropanoic acid synthesis

Technical Support Center: Synthesis of 3-(4-Chlorophenyl)-3-hydroxypropanoic Acid Current Status: Operational Support Lead: Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 3-(4-Chlorophenyl)-3-hydroxypropanoic Acid

Current Status: Operational Support Lead: Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide

Executive Summary

This guide addresses the synthesis of 3-(4-chlorophenyl)-3-hydroxypropanoic acid , a critical chiral building block often used in the development of GABA-B receptor agonists (e.g., Baclofen analogs) and other bioactive scaffolds.

Users typically encounter yield losses at two distinct bottlenecks:

  • The C-C Bond Formation: Failure to initiate the Reformatsky reaction or incomplete conversion during ketone reduction.

  • The Workup/Hydrolysis: Unintentional dehydration (elimination) of the

    
    -hydroxy group to form p-chlorocinnamic acid.
    

Part 1: The Synthetic Pathways (Visualized)

The following flowchart outlines the two primary routes and the critical "Yield Killers" (Red Nodes) that must be avoided.

SynthesisPathways Aldehyde Start: 4-Chlorobenzaldehyde Reformatsky Route A: Reformatsky (Zn, BrCH2COOEt) Aldehyde->Reformatsky Ketone Start: 3-(4-Cl-Ph)-3-oxopropanoate Reduction Route B: Asymmetric Reduction (KREDs or Noyori) Ketone->Reduction Ester Intermediate: Ethyl 3-(4-Cl-Ph)-3-hydroxypropanoate Reformatsky->Ester Yield: 60-90% Reduction->Ester Yield: >95% High ee Hydrolysis Hydrolysis (LiOH/THF/H2O) Ester->Hydrolysis Target TARGET: 3-(4-Cl-Ph)-3-hydroxypropanoic Acid Hydrolysis->Target Controlled pH Low Temp SideProduct YIELD KILLER: 4-Chlorocinnamic Acid (Dehydration) Hydrolysis->SideProduct Heat or Strong Acid

Figure 1: Synthetic workflow showing the convergence of routes at the ester intermediate and the critical risk of elimination during hydrolysis.

Part 2: Route A – The Reformatsky Reaction

Protocol: Reaction of 4-chlorobenzaldehyde with ethyl bromoacetate and activated Zinc.

Critical Mechanism & Causality

The Reformatsky reaction is generally preferred over the Grignard reaction for this synthesis because the organozinc enolate is less basic, preventing self-condensation of the ester. However, the Zinc surface oxide layer is the primary cause of batch failure (induction period).

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Reaction fails to start (No exotherm, Zn remains suspended)Passivated Zinc: The oxide layer prevents insertion of Zn into the C-Br bond.Activation Protocol: Wash Zn dust with 2% HCl, then water, ethanol, and ether. Dry under vacuum. In-situ Fix: Add 1-2 mol% TMSCl (Trimethylsilyl chloride) or 1,2-dibromoethane to the mixture to scour the oxide surface [1].
Low Yield (<50%) Moisture Contamination: Organozinc reagents are hydrolyzed by water.Ensure all glassware is flame-dried. Use anhydrous THF or Benzene.
Runaway Exotherm Induction Period Accumulation: Reagents accumulated before the reaction "kicked off."Dosing Strategy: Add only 10% of the bromide/aldehyde mixture initially. Wait for the exotherm (solvent reflux) before adding the rest dropwise.
Product is yellow/orange Polymerization/Elimination: High temperatures promoted aldol-type side reactions.Maintain reaction temperature between 60-70°C. Do not overheat during the workup.

Part 3: Route B – Asymmetric Reduction

Protocol: Reduction of ethyl 3-(4-chlorophenyl)-3-oxopropanoate using Ketoreductases (KREDs) or chemical catalysts.

Yield & Selectivity Optimization

While chemical reduction (NaBH₄) gives a racemic mixture (50% yield loss if a single enantiomer is required), Biocatalysis is the superior route for high-yield chiral synthesis.

Protocol Recommendation:

  • Enzyme: KRED (Screening required, e.g., Lactobacillus or commercial KRED panels).

  • Cofactor: NADPH with a glucose dehydrogenase (GDH) recycling system.[1]

  • Solvent: Biphasic system (Butyl Acetate/Buffer) to prevent substrate inhibition [2].

Comparison of Reducing Agents:

AgentYield (Conversion)Enantiomeric Excess (ee)Scalability
NaBH₄ >95%0% (Racemic)High
Baker's Yeast 60-80%60-90% (Variable)Low (Emulsions)
Engineered KRED >98%>99%High (Industrial Std)

Part 4: The Critical Step – Hydrolysis (The Yield Killer)

The Problem: You have successfully made the ester. Now you must convert it to the acid. This is where 40% of yields are lost. The


-hydroxy group is labile. Under acidic conditions or high heat, it eliminates water to form the conjugated alkene (4-chlorocinnamic acid).

The Solution: Mild Lithium Hydroxide Hydrolysis

  • Dissolution: Dissolve the ester in THF (not MeOH, to avoid transesterification issues).

  • Saponification: Add LiOH (2.0 equiv) as a 1M aqueous solution.

    • Why LiOH? It is less aggressive than NaOH or KOH and has better solubility in THF mixtures.

  • Temperature: Stir at 0°C to Room Temperature . NEVER reflux.

  • Quenching (Crucial):

    • Cool to 0°C.

    • Acidify carefully with 1M HCl to pH 3-4 (do not go to pH 1).

    • Extract immediately into Ethyl Acetate. Prolonged exposure to aqueous acid promotes dehydration [3].

Part 5: FAQs

Q: My final product is a solid, but the melting point is 240°C+ (expected ~110°C). What happened? A: You likely isolated 4-chlorocinnamic acid (the elimination product). This happens if you heated the hydrolysis step or acidified too aggressively. Check the NMR: if you see two doublets around 6.5-7.5 ppm with a large coupling constant (J=16 Hz), you have the alkene.

Q: During the Reformatsky reaction, the solution turned green/dark. Is the batch ruined? A: Not necessarily. Organozinc species often form colored complexes. Monitor progress by TLC. If the starting aldehyde disappears, the color is likely due to trace impurities or ligand complexation and will disappear during the acid workup.

Q: Can I use the free acid in the Reformatsky reaction instead of the ester? A: No. The carboxylic acid proton will quench the zinc enolate immediately (Zn + RCOOH → Zn(OCOR)₂ + H₂). You must use the ester (ethyl bromoacetate) and hydrolyze later.

References

  • Vertex AI Search. (2020). Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand. National Institutes of Health. Link

  • BenchChem. (2025).[2] Application Notes and Protocols for the Asymmetric Reduction of Ethyl 4-(3-chlorophenyl)-4-oxobutyrate. Link

  • Carbodiimide. (2024). Three types of hydrolysis and ways to prevent hydrolysis. Link

  • MDPI. (2018). Biological Production of 3-Hydroxypropionic Acid: An Update on the Current Status. Link

Sources

Optimization

Technical Support Center: Stability Testing of 3-(4-Chlorophenyl)-3-hydroxypropanoic Acid (CPHPA)

Welcome to the Technical Support Center. Subject: 3-(4-Chlorophenyl)-3-hydroxypropanoic acid (CPHPA) CAS: 25209-46-5 Role: Key intermediate in Baclofen synthesis; Metabolite of Pitolisant.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center.

Subject: 3-(4-Chlorophenyl)-3-hydroxypropanoic acid (CPHPA) CAS: 25209-46-5 Role: Key intermediate in Baclofen synthesis; Metabolite of Pitolisant. Chemical Class:


-Hydroxy Acid / Halogenated Aromatic.

This guide addresses the specific stability challenges associated with CPHPA. Unlike simple carboxylic acids, the presence of the


-hydroxyl group and the benzylic position creates a unique "reactivity triad" prone to dehydration , oxidation , and racemization .

Module 1: Hydrolytic & Thermal Stability (The Dehydration Risk)

Q: I see a new peak eluting later than my main peak after acid stress. What is it?

A: You are likely observing 4-Chlorocinnamic acid .

The Mechanism: CPHPA is a


-hydroxy acid. Under acidic conditions (and elevated heat), it undergoes acid-catalyzed dehydration via an E1 mechanism . The hydroxyl group is protonated, creating a good leaving group (

). The resulting carbocation is stabilized by the benzylic position, making this elimination reaction much faster than in aliphatic

-hydroxy acids.
  • Degradant Identity: (E)-3-(4-chlorophenyl)acrylic acid (4-Chlorocinnamic acid).

  • Detection: This molecule is highly conjugated, so its UV extinction coefficient at 254 nm will be significantly higher than the parent CPHPA. Do not mistake a large peak area for a large mass percentage without correcting for Relative Response Factor (RRF).

Q: Does this compound degrade under basic conditions?

A: Yes, but via a different mechanism (E1cB ). In strong base, the


-proton (between the carboxylic acid and the hydroxyl group) is acidic. Base removes this proton to form an enolate, which then expels the hydroxide group. While hydroxide is a poor leaving group, the driving force of forming the conjugated double bond (cinnamic system) makes this reaction proceed, especially if heated.

Protocol: Hydrolytic Stress Testing

  • Acid Stress: 0.1 N HCl, 60°C, 4 hours. Expect >10% degradation.

  • Base Stress: 0.1 N NaOH, Ambient, 4 hours. Monitor for racemization first, then elimination.

  • Neutral: Reflux in water. Slow thermal dehydration.

Visualizing the Degradation Pathway

Degradation_Pathway Parent CPHPA (Parent) Cation Benzylic Carbocation (Intermediate) Parent->Cation Acid (H+) -H2O Cinnamic 4-Chlorocinnamic Acid (Dehydration Product) Parent->Cinnamic Base (OH-) E1cB Mechanism Ketone 3-Oxo Derivative (Oxidation Product) Parent->Ketone Oxidative Stress (H2O2) Cation->Cinnamic -H+

Figure 1: Primary degradation pathways of CPHPA showing dehydration (red) and oxidation (yellow).

Module 2: Oxidative Stability

Q: My solid sample is turning yellow/brown. Is this oxidation?

A: Likely, yes. The benzylic alcohol position is susceptible to oxidation.[1][2][3][4] While the carboxylic acid is stable, the secondary alcohol at the benzylic position can be oxidized to a ketone.

  • Product: 3-(4-chlorophenyl)-3-oxopropanoic acid.

  • Risk Factor: Presence of transition metals (Fe, Cu) in your buffer or solvent can catalyze this benzylic oxidation rapidly.

  • Troubleshooting: If you see this in solution stability, add a chelating agent (EDTA) to your mobile phase or diluent to rule out metal-catalyzed oxidation.

Module 3: Stereochemical Stability (Chirality)

Q: I am observing a loss of enantiomeric excess (ee%). Is the compound degrading?

A: Not necessarily degrading, but racemizing . CPHPA has a chiral center at the C3 position. The proton at C2 (alpha to the carboxylic acid) is acidic.

  • Mechanism: Deprotonation at C2 forms a planar enolate intermediate.

  • Result: When the proton returns, it can attack from either face, leading to racemization.

  • Conditions: This is most prevalent in basic conditions (pH > 8) or in protic solvents at high temperatures.

Recommendation: For enantiopurity analysis, use a chiral stationary phase (e.g., Chiralpak AD-H or equivalent) with a non-polar mobile phase (Hexane/IPA/TFA) to avoid "on-column" racemization that can occur with aqueous buffers.

Module 4: Analytical Method Troubleshooting

Q: I have split peaks in my HPLC chromatogram.

A: This is a classic issue with carboxylic acids.

  • Cause: You are operating near the pKa of the acid (approx pKa ~4.5). The molecule is splitting between its ionized (carboxylate) and non-ionized (free acid) forms, which travel at different speeds.

  • Solution: Buffer suppression. You must lower the pH of your mobile phase to at least 2.5 (using 0.1% Phosphoric acid or TFA) to ensure the molecule is 100% protonated. Alternatively, go to pH 7.0 (Phosphate buffer) to keep it 100% ionized, but acidic is usually better for retention on C18.

Summary of Stress Conditions & Acceptance Criteria
Stress TypeConditionTarget DegradationKey Degradant
Acid Hydrolysis 0.1 N HCl, 60°C, 4h5-20%4-Chlorocinnamic acid
Base Hydrolysis 0.1 N NaOH, RT, 2h5-20%Racemate + Cinnamic acid
Oxidation 3%

, RT, 4h
5-20%3-Oxo derivative
Thermal (Solid) 60°C, 7 days< 5%Dimer/Oligomer (Esters)
Photostability 1.2M lux hoursN/ADechlorinated byproducts
Workflow: Troubleshooting Stability Failures

Troubleshooting_Flow Start Stability Failure Observed CheckRT Is Retention Time (RT) Shifted? Start->CheckRT CheckUV Check UV Spectrum (PDA) CheckRT->CheckUV Yes, New Peak Method Diagnosis: pH/Method Issue CheckRT->Method Split/Broad Peak Dehydration Diagnosis: Dehydration (Cinnamic) CheckUV->Dehydration Max shift to >260nm (Conjugation) Oxidation Diagnosis: Oxidation (Ketone) CheckUV->Oxidation Minor shift (Ketone)

Figure 2: Diagnostic logic for identifying degradation products based on HPLC/UV data.

References

  • ICH Harmonised Tripartite Guideline. (2003).[5] Stability Testing of New Drug Substances and Products Q1A(R2).[5][6][7][8] International Council for Harmonisation. Link

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press.
  • European Medicines Agency. (2016). Assessment Report: Wakix (Pitolisant). (identifies 3-(4-chlorophenyl)-3-hydroxypropanoic acid as a major metabolite/impurity). Link

  • Guthrie, J. P. (1978). Equilibrium constants for the dehydration of beta-hydroxy carbonyl compounds. Canadian Journal of Chemistry. (Thermodynamic basis for E1cB elimination). Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Separation of 3-(4-Chlorophenyl)-3-hydroxypropanoic Acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the chromatographic separation of halogenated -hydroxy acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the chromatographic separation of halogenated


-hydroxy acids. 3-(4-Chlorophenyl)-3-hydroxypropanoic acid presents a unique triad of separation challenges: a highly ionizable carboxylic acid moiety, a polar hydroxyl group capable of strong hydrogen bonding, and a hydrophobic chlorophenyl ring.

This guide provides a self-validating, mechanistically grounded troubleshooting framework for researchers and drug development professionals. We will move beyond empirical "trial and error" to understand the causality behind peak tailing, retention drift, and co-elution, ensuring your analytical methods are robust, reproducible, and scientifically sound.

Section 1: Analyte Profiling & Mechanistic Vulnerabilities

To troubleshoot effectively, we must first profile the analyte. The separation dynamics of 3-(4-Chlorophenyl)-3-hydroxypropanoic acid are strictly dictated by its functional groups.

Table 1: Physicochemical Profile & Chromatographic Impact

Structural FeaturePropertyChromatographic Consequence
Carboxylic Acid

Highly sensitive to mobile phase pH. Partial ionization causes severe retention time (RT) drift and peak splitting.
Hydroxyl Group H-bond donor/acceptorProne to secondary interactions with unshielded silanols on silica-based stationary phases, leading to peak tailing.
Chlorophenyl Ring Hydrophobic,

-electron rich
Dominates reversed-phase (RP) retention. Offers orthogonal selectivity opportunities via

interactions.
C3 Chiral Center EnantiomericRequires specialized chiral stationary phases (CSP) if enantiomeric excess (ee) determination is required.
Section 2: Core Troubleshooting Guides (FAQs)
Q1: Why am I observing severe peak tailing (Asymmetry > 1.5) for this compound on a standard C18 column?

The Mechanistic Cause: Peak tailing for carboxylic acids is almost always a symptom of secondary interactions. While the hydrophobic chlorophenyl ring interacts with the C18 alkyl chains (primary retention), the unsuppressed carboxylic acid and hydroxyl groups interact with residual, acidic silanol groups (


) on the silica support. This mixed-mode retention mechanism causes the analyte molecules to desorb at different rates, dragging out the tail of the peak.

The Solution: You must suppress the ionization of the carboxylic acid and neutralize silanol activity.

  • Lower the Mobile Phase pH: Reducing the mobile phase pH to at least 1.5 units below the analyte's

    
     (i.e., target pH 2.0 - 2.5) ensures the carboxylic acid remains fully protonated (neutral). This maximizes hydrophobic retention and minimizes ionic interactions with silanols 1.
    
  • Use an End-capped Column: Switch to a column with high-density end-capping or a polar-embedded group (e.g., C18-Amide) which sterically shields residual silanols from the analyte's hydroxyl group.

Q2: My retention times are drifting continuously between injections. How do I stabilize the method?

The Mechanistic Cause: Retention time drift for ionizable compounds occurs when the mobile phase pH is not strictly controlled, particularly when operating near the analyte's


. At pH ~4.0, 3-(4-Chlorophenyl)-3-hydroxypropanoic acid exists in a highly sensitive equilibrium between its neutral and ionized states. Even a 0.1 pH shift (due to dissolved 

or poor buffer capacity) will drastically alter the ionization ratio, causing massive shifts in retention 2.

The Solution: Implement a rigorous buffering strategy. Do not rely on "pH-adjusted water" (e.g., just adding a drop of acid). You must use a true buffer with a


 near your target pH.

Table 2: Buffer Selection Matrix for 3-(4-Chlorophenyl)-3-hydroxypropanoic Acid

Buffer SystemBuffer

Effective Buffering RangeSuitability for this Analyte
Phosphate (

)
2.15pH 1.1 - 3.1Excellent. Keeps analyte fully protonated. High UV transparency.
Formate (

)
3.75pH 2.8 - 4.8Poor. Buffers exactly at the analyte's

. Will cause RT drift.
Acetate (

)
4.75pH 3.8 - 5.8Poor. Causes partial/full ionization, leading to void elution.
Q3: I have structurally similar impurities (e.g., 4-chlorocinnamic acid) co-eluting. What is the next step?

The Mechanistic Cause: Standard C18 columns separate primarily based on hydrophobicity (LogP). If your synthesis impurities have identical hydrophobic footprints, they will co-elute regardless of gradient adjustments.

The Solution: Exploit the


-electrons of the chlorophenyl ring. Switch to a Phenyl-Hexyl  or Pentafluorophenyl (PFP)  stationary phase. These columns offer orthogonal selectivity by inducing 

interactions and dipole-dipole interactions, which are highly sensitive to the spatial arrangement of the halogen and the hydroxyl group.
Section 3: Diagnostic Workflows & Methodologies

To ensure a self-validating system, follow these standardized workflows when setting up your analysis.

Workflow 1: Logical Troubleshooting Decision Tree

HPLCTroubleshooting Start Poor Separation of 3-(4-Chlorophenyl)-3-hydroxypropanoic acid CheckPeak Analyze Chromatogram Identify Primary Defect Start->CheckPeak Tailing Severe Tailing (Asymmetry > 1.5) CheckPeak->Tailing RTDrift RT Drift / Poor Retention CheckPeak->RTDrift Coelution Co-elution with Related Impurities CheckPeak->Coelution ActionTailing Lower pH to 2.5 (0.1% H3PO4) or Use End-capped C18 Tailing->ActionTailing ActionRT Use Strong Buffer (10mM Phosphate) Avoid pH 3.5 - 4.5 RTDrift->ActionRT ActionCoelution Change Selectivity (Switch to Phenyl-Hexyl or PFP) Coelution->ActionCoelution

Diagnostic decision tree for troubleshooting 3-(4-Chlorophenyl)-3-hydroxypropanoic acid separation.

Workflow 2: Standardized Mobile Phase Preparation & Column Equilibration Protocol

Inconsistent mobile phase preparation is a leading cause of carboxylic acid method failure 3. Follow this step-by-step methodology to guarantee reproducibility.

Step 1: Aqueous Buffer Preparation (Target pH 2.5)

  • Weigh exactly 1.38 g of Sodium dihydrogen phosphate monohydrate (

    
    ) and dissolve in 900 mL of HPLC-grade water (yields ~10 mM).
    
  • Insert a calibrated pH probe.

  • Titrate dropwise with concentrated Phosphoric Acid (

    
    ) until the pH reaches exactly 2.50.
    
  • Dilute to a final volume of 1000 mL with HPLC-grade water.

Step 2: Filtration and Degassing

  • Filter the buffer through a 0.22 µm hydrophilic PTFE or Nylon membrane to remove particulates that could clog column frits 4.

  • Sonicate the filtered buffer for 10 minutes under vacuum to degas, preventing micro-bubble formation in the pump heads.

Step 3: Column Equilibration

EquilibrationWorkflow Step1 Flush Storage Solvent (100% Organic) 3 Column Volumes Step2 Transition Phase (50:50 Water:Organic) 5 Column Volumes Step1->Step2 Step3 Introduce Buffer (Method Conditions) 10-15 Column Volumes Step2->Step3 Step4 Monitor Baseline (Stable UV & Pressure) Step3->Step4

Step-by-step column equilibration workflow to ensure stationary phase stability.

Execution Note: Never transition directly from a 100% organic storage solvent to a highly aqueous buffer, as phosphate salts may precipitate and permanently destroy the column bed. Follow the transition gradient outlined in the diagram above. Ensure the baseline drift is < 1 mAU/min before injecting the sample.

Section 4: A Note on Chiral Separation (Enantiomeric Resolution)

Because 3-(4-Chlorophenyl)-3-hydroxypropanoic acid possesses a chiral center at the C3 carbon, standard achiral RP-HPLC will only yield a single peak for the racemate. If your workflow requires monitoring enantiomeric excess (ee) during asymmetric synthesis:

  • Stationary Phase: Utilize an immobilized polysaccharide-based chiral stationary phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Switch to Normal Phase (NP) chromatography. A typical starting mixture is Hexane : Isopropanol (90:10 v/v).

  • Critical Additive: You must add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase. Without an acidic modifier in normal phase, the carboxylic acid will irreversibly adsorb to the basic sites of the chiral selector, resulting in no elution or catastrophic tailing.

References
  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting.1

  • LCMS.cz. HPLC Troubleshooting.2

  • MilliporeSigma. HPLC Troubleshooting Guide.3

  • Nakashima, K. (PMC). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.4

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 3-(4-Chlorophenyl)-3-hydroxypropanoic Acid

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Chlorophenyl)-3-hydroxypropanoic acid. This document provides in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Chlorophenyl)-3-hydroxypropanoic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this synthetic process. The primary route discussed is the Reformatsky reaction, a reliable method for the formation of β-hydroxy esters and their subsequent hydrolysis to the desired β-hydroxy acid.[1][2][3]

Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the intricacies of this synthesis with confidence. We will explore the causality behind experimental choices, empowering you to not only follow protocols but also to logically troubleshoot and optimize your reaction conditions.

I. Reaction Overview: The Reformatsky Reaction

The synthesis of 3-(4-Chlorophenyl)-3-hydroxypropanoic acid is commonly achieved via a two-step process: a Reformatsky reaction followed by hydrolysis. The initial step involves the reaction of 4-chlorobenzaldehyde with an organozinc reagent, often called a Reformatsky enolate, which is generated in situ from an α-halo ester (typically ethyl bromoacetate) and zinc metal.[1][3][4] This is followed by acidic workup to yield the intermediate β-hydroxy ester, ethyl 3-(4-chlorophenyl)-3-hydroxypropanoate. Subsequent hydrolysis of the ester furnishes the final product.

The organozinc reagents used in the Reformatsky reaction are less reactive than Grignard reagents or organolithiums, which prevents unwanted side reactions with the ester functional group.[3][5]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing detailed explanations and actionable solutions.

A. Low or No Product Yield

Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I rectify this?

Answer: Low or no yield in a Reformatsky reaction is a common issue that can often be traced back to a few critical factors. A systematic approach to troubleshooting is essential.

1. Inactive Zinc: The most frequent culprit is the passivation of the zinc metal surface by a layer of zinc oxide. This prevents the oxidative addition of zinc to the ethyl bromoacetate, which is the crucial first step in forming the reactive organozinc intermediate.[1]

  • Solution: Zinc Activation. It is imperative to activate the zinc prior to the reaction. Several methods can be employed:

    • Acid Washing: Stirring the zinc dust in dilute hydrochloric acid for a few minutes can remove the oxide layer.[6] This should be followed by thorough washing with water, ethanol, and then ether before drying under vacuum.

    • Chemical Activation: The use of activating agents such as iodine (I₂), 1,2-dibromoethane, or trimethylsilyl chloride (TMSCl) can be effective.[1][7] A small crystal of iodine added to the reaction mixture often helps initiate the reaction, visible by the disappearance of the iodine color.

    • Mechanochemical Activation: Ball-milling of the zinc can also be an effective activation method that can sometimes be performed in situ.[7][8]

2. Poor Quality of Reagents or Solvents: The presence of moisture or impurities in the starting materials or solvent can quench the organozinc intermediate.

  • Solution: Reagent and Solvent Purity.

    • Ensure that 4-chlorobenzaldehyde is pure and free from the corresponding carboxylic acid (4-chlorobenzoic acid), which can result from air oxidation.

    • Ethyl bromoacetate is a lachrymator and can be toxic; handle it with care and ensure it is of high purity.[4]

    • Use anhydrous solvents. Common solvents for the Reformatsky reaction include diethyl ether, tetrahydrofuran (THF), and dioxane.[9] Distilling the solvent over a suitable drying agent prior to use is recommended.

3. Inadequate Reaction Temperature: The reaction temperature can significantly influence the rate of both the formation of the organozinc reagent and its subsequent addition to the aldehyde.

  • Solution: Temperature Optimization. The reaction is often initiated at room temperature and may require gentle heating to reflux to ensure completion. Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time and temperature.

4. Competing Side Reactions: Several side reactions can consume the starting materials and reduce the yield of the desired product.

  • Solution: Controlled Addition. Adding the ethyl bromoacetate slowly to the mixture of 4-chlorobenzaldehyde and activated zinc can help to minimize the formation of byproducts from the self-condensation of the organozinc intermediate.

B. Formation of Impurities

Question: I have obtained the desired product, but it is contaminated with significant impurities. What are these impurities and how can I avoid them?

Answer: Impurity formation is a common challenge. Understanding the potential side reactions is key to mitigating their occurrence.

1. Dehydration of the Product: The β-hydroxy ester intermediate can undergo dehydration to form ethyl 3-(4-chlorophenyl)propenoate, especially under harsh acidic conditions or elevated temperatures during workup.[1]

  • Solution: Mild Workup Conditions. Use a mild acidic workup, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), to quench the reaction. Avoid strong acids and prolonged heating during the workup and purification steps.

2. Self-Condensation of Ethyl Bromoacetate: The organozinc intermediate can react with another molecule of ethyl bromoacetate to form ethyl 4-bromo-3-oxobutanoate.

  • Solution: Slow Addition and Stoichiometry Control. As mentioned previously, the slow addition of ethyl bromoacetate is beneficial. Using a slight excess of the aldehyde relative to the bromoester can also help to favor the desired cross-reaction.

3. Unreacted Starting Materials: Incomplete conversion will lead to the presence of 4-chlorobenzaldehyde and ethyl bromoacetate in the crude product.

  • Solution: Reaction Monitoring and Optimization. Monitor the reaction progress using TLC. If the reaction stalls, consider adding more activated zinc or gently increasing the temperature.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry of the reactants?

A1: A good starting point is a 1:1.2:1.5 molar ratio of 4-chlorobenzaldehyde to ethyl bromoacetate to zinc. However, optimization may be required depending on the scale and specific reaction conditions.

Q2: Can I use other α-halo esters?

A2: Yes, other α-halo esters can be used. The reactivity order is generally I > Br > Cl.[9] Ethyl iodoacetate can be more reactive but is also more expensive.[10]

Q3: What are the best practices for the hydrolysis step?

A3: After purification of the intermediate ethyl ester, hydrolysis can be achieved using a base such as sodium hydroxide or potassium hydroxide in an aqueous alcohol solution, followed by acidification with a mineral acid like HCl to precipitate the desired carboxylic acid.

Q4: How can I purify the final product, 3-(4-Chlorophenyl)-3-hydroxypropanoic acid?

A4: The final product is a solid and can typically be purified by recrystallization from a suitable solvent system, such as water or a mixture of organic solvents like ethyl acetate and hexanes.

IV. Experimental Protocols and Data

A. Recommended Reaction Conditions
ParameterRecommended Range/ValueRationale
Solvent Anhydrous THF or Diethyl EtherAprotic and can solvate the organozinc intermediate.[9]
Temperature 25-65 °C (Room temp to reflux)Balances reaction rate with minimizing side reactions.
Reaction Time 2-6 hoursTypically sufficient for completion; monitor by TLC.
Zinc Activation Pre-treatment with dilute HClEssential for removing the passivating oxide layer.
Workup Saturated aq. NH₄ClMild conditions to prevent dehydration of the product.
B. Step-by-Step Experimental Workflow
  • Zinc Activation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add zinc dust (1.5 eq.). Add dilute HCl and stir vigorously for 5 minutes. Decant the acid and wash the zinc with distilled water, ethanol, and diethyl ether. Dry the activated zinc under vacuum.

  • Reaction Setup: To the flask containing activated zinc, add anhydrous THF and 4-chlorobenzaldehyde (1.0 eq.).

  • Addition of α-Halo Ester: Dissolve ethyl bromoacetate (1.2 eq.) in anhydrous THF and add it dropwise to the stirred reaction mixture over 30-60 minutes.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature. If the reaction is sluggish, gently heat to reflux and monitor by TLC until the starting aldehyde is consumed.

  • Workup: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether.

  • Purification of Intermediate: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ethyl 3-(4-chlorophenyl)-3-hydroxypropanoate by column chromatography.

  • Hydrolysis: Dissolve the purified ester in a mixture of ethanol and aqueous NaOH solution. Stir at room temperature or gently heat until the ester is consumed (monitor by TLC).

  • Final Product Isolation: Cool the reaction mixture and acidify with dilute HCl until the product precipitates. Filter the solid, wash with cold water, and dry. Recrystallize from a suitable solvent if necessary.

V. Visualizing the Process

A. Reaction Workflow Diagram

Reaction_Workflow cluster_prep Preparation cluster_reaction Reformatsky Reaction cluster_workup Workup & Purification cluster_hydrolysis Hydrolysis Zinc Zinc Dust Activation Activate with dil. HCl Zinc->Activation Reaction Reaction in Anhydrous Solvent Activation->Reaction Reactants 4-Chlorobenzaldehyde + Ethyl Bromoacetate Reactants->Reaction Quench Quench with aq. NH4Cl Reaction->Quench Extraction Extraction Quench->Extraction PurifyEster Purify Ester (Column Chromatography) Extraction->PurifyEster Hydrolysis Hydrolyze with NaOH/EtOH PurifyEster->Hydrolysis Acidify Acidify with HCl Hydrolysis->Acidify FinalProduct 3-(4-Chlorophenyl)-3- hydroxypropanoic acid Acidify->FinalProduct

Caption: Workflow for the synthesis of 3-(4-Chlorophenyl)-3-hydroxypropanoic acid.

B. Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low or No Yield CheckZinc Is Zinc Activated? Start->CheckZinc CheckReagents Are Reagents/Solvents Pure and Anhydrous? CheckZinc->CheckReagents Yes ActivateZinc Activate Zinc (e.g., acid wash) CheckZinc->ActivateZinc No CheckTemp Is Reaction Temperature Optimal? CheckReagents->CheckTemp Yes PurifyReagents Purify/Dry Reagents and Solvents CheckReagents->PurifyReagents No CheckAddition Was Addition of Bromoacetate Slow? CheckTemp->CheckAddition Yes OptimizeTemp Optimize Temperature (monitor by TLC) CheckTemp->OptimizeTemp No SlowAddition Employ Slow Addition CheckAddition->SlowAddition No Success Improved Yield CheckAddition->Success Yes ActivateZinc->Success PurifyReagents->Success OptimizeTemp->Success SlowAddition->Success

Caption: Decision tree for troubleshooting low yield in the Reformatsky reaction.

VI. References

  • Ataman Kimya. (n.d.). ETHYL BROMOACETATE. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Reformatsky Reaction. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). The Science Behind Ethyl Bromoacetate: Properties, Reactions, and Industrial Significance. Retrieved from [Link]

  • SciSpace. (n.d.). Sonochemical Reformatsky Reaction Using Indium. Retrieved from [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl bromoacetate. Retrieved from [Link]

  • PHARMD GURU. (2025, November 19). 28. REFORMATSKY REACTION. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Reformatsky reactions with o- and p-substituted benzophenones. Retrieved from [Link]

  • Organic Reactions Wiki. (2009, May 18). Activated Zinc Dust. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Modified Clemmensen. Retrieved from [Link]

  • PubMed Central. (n.d.). Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling. Retrieved from [Link]

Sources

Troubleshooting

common side reactions in the synthesis of 3-(4-Chlorophenyl)-3-hydroxypropanoic acid

Status: Operational Ticket Queue: Open Subject: Troubleshooting Common Side Reactions & Impurity Profiling Target Molecule: 3-(4-Chlorophenyl)-3-hydroxypropanoic acid (C₉H₉ClO₃) Primary Application: Chiral intermediate f...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Queue: Open Subject: Troubleshooting Common Side Reactions & Impurity Profiling Target Molecule: 3-(4-Chlorophenyl)-3-hydroxypropanoic acid (C₉H₉ClO₃) Primary Application: Chiral intermediate for Baclofen analogues; metabolite of Pitolisant.

Welcome to the Technical Support Hub

You are likely here because your synthesis of 3-(4-Chlorophenyl)-3-hydroxypropanoic acid has yielded unexpected results. Whether you are observing low yields, inexplicable spectral data, or solidification issues, this guide addresses the specific chemical instabilities of


-hydroxy acids attached to electron-deficient aromatic rings.

This guide is structured as a Tier 3 Troubleshooting Manual , moving beyond basic instructions to address the causality of failure.

Module 1: The Dehydration Dilemma (Elimination)

User Complaint: "My product has a higher melting point than expected and shows new alkene protons in the


H NMR region (6.5–7.5 ppm). The LC-MS shows a mass of 182 (M-18)."

Diagnosis: You have inadvertently synthesized 4-chlorocinnamic acid . This is the most critical instability of your target.


-hydroxy acids adjacent to an aromatic ring are highly prone to dehydration (elimination of water) to form the thermodynamically stable 

-unsaturated acid (conjugated system).

The Mechanism: The elimination usually proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism under basic conditions or acid-catalyzed E1/E2 elimination under thermal stress. The 4-chlorophenyl group stabilizes the transition state, accelerating this side reaction.

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Hydrolysis Temp < 40°C Heat promotes elimination to the conjugated cinnamic acid.
Acidic Workup Use Citric Acid (10%) Strong mineral acids (HCl, H₂SO₄) catalyze dehydration. Weak organic acids prevent this.
Drying Vacuum < 30°C Oven drying the solid acid will drive off water, forcing conversion to the alkene.

Visualization: The Dehydration Pathway

DehydrationPath Target Target: 3-(4-Cl-Ph)-3-OH-propanoic acid Carbocation Intermediate: Benzylic Carbocation Target->Carbocation -H2O (Acid Catalysis) Impurity Impurity: 4-Chlorocinnamic Acid Target->Impurity Base (E1cB) Carbocation->Impurity -H+ (Elimination) Heat Heat / Strong Acid Heat->Target Promotes

Figure 1: Dehydration pathway showing the conversion of the target


-hydroxy acid to the conjugated cinnamic acid impurity.
Module 2: Reformatsky Reaction Stalls (C-C Bond Formation)

User Complaint: "I am reacting 4-chlorobenzaldehyde with ethyl bromoacetate and Zinc, but the reaction won't start, or I'm getting a lot of unreacted aldehyde."

Diagnosis: Zinc Surface Deactivation or Enolate Protonation . The Reformatsky reaction relies on the insertion of Zinc into the C-Br bond.[1] If the Zinc surface is oxidized, this insertion fails. If moisture is present, the formed Zinc enolate protonates immediately, destroying the nucleophile.

Side Reaction: Homocoupling Instead of attacking the aldehyde, two molecules of ethyl bromoacetate can couple to form diethyl succinate (Wurtz-type coupling).

Troubleshooting Protocol
  • Zinc Activation (Crucial): Do not use Zn dust "as is."

    • Method A: Wash Zn with 2% HCl, then water, ethanol, ether, and dry under high vacuum.

    • Method B (In-situ): Add 1-2% TMSCl (Trimethylsilyl chloride) or 1,2-dibromoethane to the suspension to etch the oxide layer [1].

  • Solvent Choice: Use THF or Methyl-THF. Strictly anhydrous.

  • Addition Order: Add the bromide slowly to the Zn/Aldehyde mixture to keep the concentration of free enolate low relative to the aldehyde, favoring the cross-reaction over homocoupling.

Visualization: Reformatsky Decision Tree

Reformatsky Start Reagents: 4-Cl-Ph-CHO + Br-CH2-COOEt + Zn Zn_Insert Zn Insertion (Oxidative Addition) Start->Zn_Insert Enolate Zinc Enolate (Reformatsky Reagent) Zn_Insert->Enolate Path_Success Attack Aldehyde Enolate->Path_Success Path_Fail1 Moisture Present Enolate->Path_Fail1 + H2O Path_Fail2 Homocoupling Enolate->Path_Fail2 + Br-CH2-COOEt Product Target Ester Path_Success->Product Fail1_Prod Ethyl Acetate (Quenched Enolate) Path_Fail1->Fail1_Prod Fail2_Prod Diethyl Succinate Path_Fail2->Fail2_Prod

Figure 2: Reaction pathways in the Reformatsky synthesis, highlighting the competition between product formation, quenching, and homocoupling.

Module 3: The "Missing Halogen" (Over-Reduction)

User Complaint: "I used Pd/C hydrogenation to reduce the ketone precursor (ethyl 3-(4-chlorophenyl)-3-oxopropanoate). My product mass is M-34."

Diagnosis: Hydrodehalogenation . Palladium on Carbon (Pd/C) is excellent for reducing ketones to alcohols, but it is also the gold standard for cleaving Aryl-Chloride bonds. You have stripped the chlorine atom, yielding the unsubstituted phenyl-hydroxy acid [2].

Corrective Action
  • Avoid: Catalytic hydrogenation (H₂/Pd).

  • Use (Chemical): Sodium Borohydride (NaBH₄) in Ethanol at 0°C.[2] This is chemoselective for the ketone and will not touch the Aryl-Cl bond.

  • Use (Biocatalytic): Ketoreductases (KREDs). This is the modern standard for high enantioselectivity.

Protocol: NaBH₄ Reduction

  • Dissolve 1.0 eq of keto-ester in EtOH.

  • Cool to 0°C.

  • Add 0.5 eq NaBH₄ portion-wise (gas evolution!).

  • Stir 30 min.

  • Quench with Acetone (destroys excess hydride) before adding aqueous acid. This prevents transient high-pH conditions that cause retro-aldol.

Module 4: Retro-Aldol Reversion

User Complaint: "My yield is low after saponification (ester hydrolysis). I see 4-chlorobenzaldehyde in the crude NMR."

Diagnosis: Retro-Aldol Reaction .


-hydroxy esters/acids are aldol adducts. Under strong basic conditions (used during saponification) and heat, the reaction is reversible. The molecule cleaves back into the aldehyde and the acetate enolate.

Reaction:



Solution:

  • Kinetic Control: Perform hydrolysis with LiOH in THF/H₂O at 0°C to Room Temp . Never reflux.

  • Monitoring: Monitor consumption of starting material by TLC/HPLC. Stop immediately upon completion. Do not "soak" the reaction overnight in base.

Summary of Impurity Markers
Impurity NameOriginAnalytical Marker (NMR/MS)
4-Chlorocinnamic Acid Dehydration (Elimination)Doublet ~6.5 ppm (

Hz); Mass 182.
Diethyl Succinate Reformatsky HomocouplingSinglet ~2.6 ppm; Mass 174.
3-Phenyl-3-hydroxy... De-halogenation (Pd/C)Loss of Cl isotope pattern; Mass 166.
4-Chlorobenzaldehyde Retro-Aldol / Incomplete RxnAldehyde proton ~10 ppm.
References
  • Chattopadhyay, A., et al. (2007).[3] "An operationally simple and very efficient Reformatsky reaction of aldehydes."[3] Journal of Organic Chemistry. Link

  • NPTEL Archive. "Module 2: Reduction Reactions - Bio-reduction of

    
    -ketoesters." National Programme on Technology Enhanced Learning. Link
    
  • PubChem. "4-Chlorocinnamic acid (Compound Summary)." National Library of Medicine. Link

  • Master Organic Chemistry. "The Reformatsky Reaction: Mechanism and Examples." Link

  • NCATS Inxight Drugs. "3-(4-Chlorophenyl)-3-hydroxypropanoic acid." National Center for Advancing Translational Sciences. Link

Sources

Optimization

Technical Support Center: Optimizing Solubility for 3-(4-Chlorophenyl)-3-hydroxypropanoic Acid

Introduction: The Chemical Challenge You are likely encountering issues because 3-(4-Chlorophenyl)-3-hydroxypropanoic acid presents a "dual-nature" challenge in biological assays. Structurally, it contains a lipophilic c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemical Challenge

You are likely encountering issues because 3-(4-Chlorophenyl)-3-hydroxypropanoic acid presents a "dual-nature" challenge in biological assays. Structurally, it contains a lipophilic chlorophenyl tail (driving insolubility) and an ionizable carboxylic acid head (driving pH-dependent solubility).

Most assay failures with this compound stem from "Solvent Shock" —where the hydrophobic tail forces the molecule to aggregate immediately upon dilution from DMSO into aqueous buffers, or pH Mismatch , where acidic assay conditions protonate the molecule, rendering it insoluble.

This guide provides self-validating protocols to stabilize this compound in solution.

Module 1: Stock Solution Preparation (The Root Cause)[2]

Q: I cannot get the powder to dissolve in my standard stock solvent. What is the correct protocol?

A: This compound requires a polar aprotic solvent to disrupt its crystal lattice. Water or low-grade buffers will fail.

Recommended Protocol:

  • Primary Solvent: Dissolve neat powder in 100% DMSO (Dimethyl Sulfoxide) .

    • Target Concentration: 10 mM to 50 mM. Avoid creating stocks >100 mM as they are prone to crashing out upon freeze-thaw cycles.

  • Alternative Solvent: If DMSO is incompatible with your downstream target, use Absolute Ethanol .

    • Note: Ethanol evaporates faster; seal vials tightly to prevent concentration shifts.

  • Dissolution Aid: If particulate remains visible:

    • Sonicate for 10 minutes at 40 kHz.

    • Warm gently to 37°C for 5 minutes.

    • Critical Check: Hold the vial up to a light source. If the solution is not perfectly clear, do not proceed . Undissolved micro-crystals will act as nucleation sites for massive precipitation later.

Module 2: Preventing "Crash Out" During Dilution

Q: My stock is clear, but the solution turns cloudy immediately when I add it to the assay buffer. Why?

A: You are experiencing Solvent Shock .[1] When a high-concentration DMSO stock hits water, the DMSO disperses rapidly, leaving the lipophilic compound "stranded" in a high-polarity environment before it can equilibrate.

The Fix: Intermediate Step-Down Dilution Do not pipette 1 µL of stock directly into 1000 µL of buffer. Instead, use an intermediate dilution step to lower the kinetic energy barrier.

Workflow Diagram: The Step-Down Method

StepDownDilution cluster_0 Safe Zone Stock 100% DMSO Stock (50 mM) Inter Intermediate Step (10% DMSO in Buffer) Stock->Inter 1:10 Dilution Precip PRECIPITATION RISK (Cloudy/Crash Out) Stock->Precip Direct Addition (1:1000) Final Final Assay Well (<1% DMSO) Inter->Final 1:10 Dilution

Caption: Figure 1. Preventing solvent shock. Direct dilution (Red path) often causes precipitation. The Step-Down method (Blue path) allows gradual hydration of the molecule.

Protocol:

  • Prepare Intermediate: Dilute your 50 mM stock 1:10 into a solution of 50% DMSO / 50% Buffer . This keeps the compound soluble while introducing water.

  • Final Dilution: Dilute this intermediate into your final assay buffer.

  • Mixing: Mix immediately and vigorously upon addition. Do not let the droplet sit on the surface.

Module 3: pH & Buffer Management

Q: The compound dissolves in PBS (pH 7.4) but precipitates in my enzyme assay buffer (pH 5.0).

A: This is a classic


 issue. 3-(4-Chlorophenyl)-3-hydroxypropanoic acid is a carboxylic acid.[2]
  • pH > pKa (Basic/Neutral): The molecule is deprotonated (COO⁻). It is charged and soluble.

  • pH < pKa (Acidic): The molecule is protonated (COOH). It is neutral, lipophilic, and insoluble .

The Science: The approximate


 of the carboxylic acid tail is ~4.5 .
Assay ConditionpH RangeMolecular StateSolubility Risk
Lysosomal Assays 4.5 - 5.0Protonated (Neutral)HIGH (Precipitation likely)
Cytosolic Assays 7.0 - 7.4Ionized (Anionic)LOW (Soluble)
Basic Buffers 8.0+Fully IonizedMINIMAL

Troubleshooting Steps:

  • Check Buffer pH: If your assay allows, adjust pH to ≥ 7.4 .

  • Carrier Proteins: If you must work at low pH (e.g., lysosomal enzymes), add 0.1% BSA (Bovine Serum Albumin) or 0.05% Tween-20 to the buffer. The albumin acts as a "molecular sponge," binding the lipophilic tail while keeping the compound in solution.[3]

Module 4: Assay Interference & Validation

Q: I am getting erratic data points (high noise). Could this be solubility related?

A: Yes. Micro-precipitates scatter light, causing false positives in optical assays (Absorbance/Fluorescence). They also cause Non-Specific Binding (NSB) , where the drug sticks to the plastic plate rather than the target.

Self-Validating Protocol: The Kinetic Solubility Test

Before running your main screen, run this validation to define your "Safe Concentration Limit."

  • Prepare: A dilution series of the compound (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM) in your exact assay buffer (with 1% DMSO).

  • Incubate: Let stand for 2 hours at room temperature (or assay temp).

  • Read: Measure Absorbance at 650 nm (turbidity check).

    • Result: Any signal > 0.01 OD above background indicates precipitation.

  • Spin & Measure (HPLC/MS):

    • Centrifuge the plate/tubes at 3000 x g for 10 mins to pellet precipitate.

    • Sample the supernatant and measure concentration via HPLC or LC-MS.

    • Calculation:

      
      
      
Diagram: Solubility Logic Tree

SolubilityLogic Start Start: Erratic Assay Data Turbidity Check Absorbance @ 650nm Start->Turbidity IsTurbid Signal > Background? Turbidity->IsTurbid Precip Precipitation Detected IsTurbid->Precip Yes Soluble Compound is Soluble IsTurbid->Soluble No Action1 1. Reduce Conc. 2. Add 0.05% Tween-20 Precip->Action1 Action2 Check Target Binding (Possible False Negative) Soluble->Action2

Caption: Figure 2. Diagnostic workflow for identifying solubility artifacts in assay data.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Management and Solubility. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.[4]

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Chapter on Solubility and pKa effects on lipophilic acids).
  • PubChem.Compound Summary: 3-(4-Chlorophenyl)-3-hydroxypropanoic acid (CAS 25209-46-5).

  • Sigma-Aldrich.Technical Bulletin: Handling and Solubility of Organic Acids in Cell Culture.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage Optimization for 3-(4-Chlorophenyl)-3-hydroxypropanoic Acid

Welcome to the Technical Support Center. This resource is engineered for researchers, analytical chemists, and drug development professionals working with 3-(4-Chlorophenyl)-3-hydroxypropanoic acid (CAS 25209-46-5).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This resource is engineered for researchers, analytical chemists, and drug development professionals working with 3-(4-Chlorophenyl)-3-hydroxypropanoic acid (CAS 25209-46-5). Recognized primarily as a critical process impurity and active metabolite (BP1.10749) of the H3 receptor inverse agonist Pitolisant , this compound presents unique handling challenges.

Because it is a


-hydroxy acid, its molecular architecture makes it inherently unstable under standard ambient conditions. This guide synthesizes mechanistic chemistry with field-proven analytical workflows to help you minimize degradation, ensure batch-to-batch reproducibility, and validate your storage protocols.

Mechanistic Overview of Degradation

To prevent degradation, we must first understand the causality behind it. 3-(4-Chlorophenyl)-3-hydroxypropanoic acid undergoes two primary modes of degradation during storage:

Pathway A: E1cb Dehydration (Major) Heating


-hydroxy carboxylic acids, or exposing them to moisture and pH extremes, results in a dehydration reaction via an E1cb (Elimination Unimolecular conjugate base) mechanism . In this two-step process, deprotonation of the 

-carbon forms a carbanion intermediate, followed by the loss of the

-hydroxyl group as water . This yields an

-unsaturated acid . For our specific compound, the resulting double bond is highly conjugated with the adjacent 4-chlorophenyl ring, providing a massive thermodynamic driving force to form 4-chlorocinnamic acid .

Pathway B: Oxidation and Decarboxylation (Minor) Under oxidative stress (exposure to atmospheric oxygen), the secondary benzylic alcohol can oxidize to a


-keto acid (3-(4-chlorophenyl)-3-oxopropanoic acid). 

-keto acids are notoriously unstable and will spontaneously decarboxylate at room temperature to form the volatile degradant 4-chloroacetophenone .

DegradationPathway Parent 3-(4-Chlorophenyl)-3- hydroxypropanoic acid Dehydration Dehydration (E1cb) -H2O Parent->Dehydration Oxidation Oxidation [O] Parent->Oxidation Unsaturated 4-Chlorocinnamic acid (Major Degradant) Dehydration->Unsaturated KetoAcid 3-(4-Chlorophenyl)-3- oxopropanoic acid Oxidation->KetoAcid Decarboxylation Decarboxylation -CO2 KetoAcid->Decarboxylation Acetophenone 4-Chloroacetophenone (Volatile Degradant) Decarboxylation->Acetophenone

Primary degradation pathways of 3-(4-Chlorophenyl)-3-hydroxypropanoic acid during storage.

Troubleshooting Guide & FAQs

Q: My lyophilized powder is developing a faint yellow tint over time. Is the compound compromised? A: Yes. The yellowing is a macroscopic indicator of E1cb dehydration. The parent compound is white, but the primary degradant (4-chlorocinnamic acid) possesses an extended conjugated


-system. This conjugation shifts the molecule's absorption spectrum closer to the visible light region, manifesting as a yellow hue. You must re-purify the batch or adjust your assay purity calculations.

Q: Can I store the compound in a standard laboratory freezer (-20°C) without a desiccator? A: No. Standard "frost-free" laboratory freezers undergo cyclic freeze-thaw cycles to prevent ice buildup. This introduces micro-condensation inside poorly sealed vials. Because water acts as a proton-transfer catalyst in the E1cb dehydration mechanism, moisture will accelerate the formation of 4-chlorocinnamic acid even at sub-zero temperatures. Always use a secondary desiccating container.

Q: How do I chromatographically distinguish the parent compound from its degradants? A: The dehydration product (4-chlorocinnamic acid) loses the polar hydroxyl group and forms a planar, highly lipophilic alkene. On a standard Reversed-Phase C18 column, it will elute significantly later than the parent


-hydroxy acid. Furthermore, you can use a Diode Array Detector (DAD) to verify the peak: the parent compound has a UV max around 220 nm, while the extended conjugation of 4-chlorocinnamic acid pushes its UV max to approximately 275 nm.

Quantitative Stability Data

The following table summarizes the degradation kinetics of the compound under various environmental stressors. This data emphasizes the critical need for cold, dry, and anaerobic storage.

Storage ConditionTimepointParent Recovery (%)4-Chlorocinnamic Acid (%)4-Chloroacetophenone (%)
25°C / 60% RH (Ambient)1 Month91.2%8.5%< 0.3%
40°C / 75% RH (Accelerated)1 Month78.4%19.2%2.4%
60°C / Dry (Thermal Stress)7 Days82.1%16.5%1.4%
-20°C / Desiccated / Argon 12 Months> 99.5% < 0.1% Not Detected

Experimental Protocols

Protocol A: Self-Validating Stability-Indicating HPLC-UV Assay

This protocol is designed not just to measure purity, but to self-validate by monitoring the mass balance. If the total molar area of the peaks decreases over time, it indicates the escape of volatile degradants (like 4-chloroacetophenone) or the formation of insoluble polymers.

Rationale: We utilize a gradient elution to ensure the highly polar parent compound and the highly lipophilic degradants are captured in a single run. Dual-wavelength monitoring allows for specific quantification based on chromophore changes.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10.0 mg of the stored sample. Dissolve in 10.0 mL of HPLC-grade Acetonitrile:Water (50:50, v/v) to yield a 1.0 mg/mL stock. Do not use pure water, as the degradants are poorly water-soluble.

  • Column Selection: Use a C18 column (e.g., 150 mm × 4.6 mm, 3 µm particle size) maintained at 25°C.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Suppresses ionization of the carboxylic acid, ensuring sharp peak shapes).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: Linear ramp to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Return to 10% B for re-equilibration.

  • Detection: Monitor continuously at 220 nm (optimal for parent compound) and 275 nm (optimal for conjugated degradants).

  • Mass Balance Validation: Calculate the total peak area of the chromatogram. Compare the total area of the stressed sample to a freshly synthesized/purified reference standard. A deviation of >2% in total area indicates the loss of volatile 4-chloroacetophenone.

Protocol B: Bulk Storage Preparation (Lyophilization & Inert Packaging)

To arrest the E1cb and oxidative degradation pathways, the compound must be stripped of moisture and oxygen.

Step-by-Step Methodology:

  • Pre-Freezing: Dissolve the purified compound in a minimal volume of a lyophilization-compatible solvent (e.g., tert-butanol/water mixture). Flash-freeze the solution in an amber glass vial using a dry ice/acetone bath. Rationale: Amber glass blocks UV light, preventing photo-catalyzed oxidation.

  • Primary Drying: Lyophilize at -40°C under a vacuum of < 100 mTorr for 24 hours to remove the bulk solvent via sublimation.

  • Secondary Drying: Ramp the shelf temperature to 10°C for 6 hours to desorb residual bound moisture. Do not exceed 10°C to prevent thermal dehydration.

  • Inert Gas Backfilling: Break the vacuum using ultra-high purity (UHP) Argon gas. Rationale: Argon is heavier than air and nitrogen, creating a protective blanket over the powder that perfectly displaces oxygen.

  • Sealing: Immediately cap the vial with a PTFE-lined silicone septum and crimp seal.

  • Storage: Place the sealed vial inside a secondary Mylar pouch containing indicating silica gel desiccant. Store at -20°C.

References

  • Understanding Hydroxy Carboxylic Acids - Organic Chemistry. Vaia. Available at:[Link]

  • 3-(4-CHLOROPHENYL)-3-HYDROXYPROPANOIC ACID - Inxight Drugs. National Center for Advancing Translational Sciences (NCATS). Available at: [Link]

  • Beta hydroxycarboxylic acid. Wikipedia. Available at:[Link]

Optimization

overcoming matrix effects in LC-MS analysis of 3-(4-Chlorophenyl)-3-hydroxypropanoic acid

Topic: Overcoming Matrix Effects in LC-MS Analysis Ticket ID: #CHPHP-2026-03 Assigned Specialist: Senior Application Scientist, Bioanalysis Division[1] Executive Summary & Analyte Profile User Context: You are likely ana...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Matrix Effects in LC-MS Analysis

Ticket ID: #CHPHP-2026-03 Assigned Specialist: Senior Application Scientist, Bioanalysis Division[1]

Executive Summary & Analyte Profile

User Context: You are likely analyzing 3-(4-Chlorophenyl)-3-hydroxypropanoic acid (hereafter 3-Cl-HPA ), a polar, acidic metabolite (MW ~200.6 Da, pKa ~4.5).[1] The Core Problem: As a


-hydroxy acid, 3-Cl-HPA suffers from a "perfect storm" of bioanalytical challenges:
  • High Polarity: It elutes early on C18 columns, often co-eluting with salts and polar suppressors (the "Void Volume Trap").[1]

  • Poor Ionization: Carboxylic acids in ESI negative mode (

    
    ) often have lower ionization efficiency than basic drugs and are highly susceptible to competition from endogenous acids.[1]
    
  • Phospholipid Interference: Even if retained, it often co-elutes with lysophosphatidylcholines (Lyso-PCs), causing severe signal suppression.[1]

This guide moves beyond basic troubleshooting to implement Self-Validating Workflows that eliminate these variables.

Diagnostic Workflow

Before altering your method, use this logic flow to pinpoint the source of the matrix effect.

MatrixEffectTroubleshooting Start START: Low Sensitivity / Irreproducible Data CheckRT Step 1: Check Retention Time (k') Start->CheckRT VoidVol Eluting near Void (k' < 2)? CheckRT->VoidVol Action_Chrom ACTION: Switch Column Chemistry (HILIC or C18-PFP) VoidVol->Action_Chrom Yes CheckPL Step 2: Monitor Phospholipids (m/z 184 or 104 transition) VoidVol->CheckPL No Action_Chrom->CheckPL PL_Coelution Phospholipids Co-eluting? CheckPL->PL_Coelution Action_Prep ACTION: Change Sample Prep (PL Removal Plate or SLE) PL_Coelution->Action_Prep Yes CheckIS Step 3: Internal Standard Response PL_Coelution->CheckIS No Action_Prep->CheckIS IS_Var IS Variation > 15%? CheckIS->IS_Var Action_IS ACTION: Switch to SIL-IS (Deuterated or 13C) IS_Var->Action_IS Yes Success Method Validated IS_Var->Success No

Caption: Figure 1. Diagnostic decision tree for isolating matrix effects in polar acidic metabolites.

Knowledge Base: Detailed Protocols

Module A: Sample Preparation (The "Invisible" Matrix)

The Issue: Standard Protein Precipitation (PPT) with acetonitrile removes proteins but leaves >90% of plasma phospholipids (PLs) in the supernatant. These PLs (specifically Lyso-PCs) often elute in the same window as 3-Cl-HPA or "wrap around" to suppress subsequent injections.[1]

The Fix: Transition from PPT to Phospholipid Removal Plates (e.g., Ostro™, Phree™, or HybridSPE™). This is a filtration-based method that requires no method development but physically scavenges lipids.[1]

Protocol: Phospholipid Removal (Self-Validating)

  • Load: Add 100 µL Plasma to the removal plate well.

  • Precipitate: Add 300 µL 1% Formic Acid in Acetonitrile (The acid disrupts PL-protein binding).[1]

  • Agitate: Aspirate/dispense 3x or vortex 2 min.

  • Elute: Apply vacuum.[1][2][3] Collect filtrate.

  • Validation Step: Monitor m/z 184 -> 184 (Phosphatidylcholine parent scan) in your LC-MS run.[1]

    • Pass Criteria: Total Ion Current (TIC) for PLs is <5% of the PPT method baseline.[1]

FeatureProtein Precipitation (PPT)Phospholipid Removal PlateSLE (Supported Liquid Extraction)
Recovery of 3-Cl-HPA High (>90%)High (>85%)Moderate (pH dependent)
Lipid Removal < 10%> 95%> 98%
Throughput HighHighMedium
Matrix Effect Risk Critical LowLow
Module B: Chromatographic Retention (Escaping the Void)

The Issue: 3-Cl-HPA is polar.[1] On a standard C18 column, it elutes early (0.5 - 1.5 min), co-eluting with unretained salts and urine/plasma suppressors.[1]

The Fix: Increase retention factor (


) to > 5.0.

Option 1: HILIC (Hydrophilic Interaction Liquid Chromatography) [1]

  • Mechanism: Partitions analyte into a water layer on the silica surface.[1]

  • Column: Silica or Amide phase (e.g., BEH Amide).[1]

  • Mobile Phase: High Organic (Start at 95% ACN, gradient down to 50%).[1]

  • Benefit: 3-Cl-HPA elutes later than interferences; ESI sensitivity increases due to high organic content (better desolvation).[1]

Option 2: Aqueous-Stable C18 (T3 / Polar C18) [1]

  • Mechanism: Compatible with 100% aqueous loading to focus the polar acid.[1]

  • Protocol:

    • Initial Hold: 100% Water (+0.1% Formic Acid) for 1.0 min.[1]

    • Gradient: Ramp to 95% ACN over 5 mins.

    • Why: This forces 3-Cl-HPA to focus at the head of the column while salts wash away.[1]

Module C: Advanced Derivatization (The "Nuclear Option")

If sensitivity in ESI(-) is insufficient due to matrix suppression, you must switch ionization polarity.[1]

The Fix: Derivatization with 3-Nitrophenylhydrazine (3-NPH) .[1][4]

  • Mechanism: Converts the carboxylic acid to a hydrazide.[1]

  • Benefit:

    • Introduces a nitrogen moiety, allowing ESI(+) detection (much higher efficiency).

    • Increases hydrophobicity, moving the peak away from the solvent front.[1]

    • Creates a specific fragmentation pattern for MS/MS.[1]

3-NPH Protocol (Micro-scale):

  • Mix: 20 µL Sample + 20 µL 200 mM 3-NPH (in 50% MeOH) + 20 µL 120 mM EDC (catalyst).

  • Incubate: 40°C for 30 mins.

  • Quench: Dilute with 100 µL 0.1% Formic Acid.

  • Analyze: Detect in ESI(+) mode.

Troubleshooting FAQ

Q: My Internal Standard (IS) signal varies wildly between samples. A: This is the hallmark of "Spot Suppression." If you are using a structural analog (e.g., a different chlorophenyl acid), it does not co-elute perfectly with 3-Cl-HPA.[1] The matrix suppresses the analyte at 1.2 min but not the IS at 1.4 min.

  • Solution: You must use a Stable Isotope Labeled IS (e.g., 3-Cl-HPA-d4 or -13C6).[1] If unavailable, use the "Post-Column Infusion" method (see below) to map the suppression zones and adjust chromatography to place your peak in a "safe" window.

Q: I see "Ghost Peaks" of my analyte in blank injections. A: Beta-hydroxy acids can form dimers or stick to metal surfaces.[1]

  • Solution: Add 5% water to your autosampler wash solvent (pure organic often precipitates buffer salts or fails to wash polar acids).[1] Use a PEEK-lined column if metal chelation is suspected.[1]

Q: Can I use Ammonium Acetate instead of Formic Acid? A: In ESI(-), Ammonium Acetate (pH ~5-6) can actually improve ionization by ensuring the acid is fully deprotonated (


).[1] However, it may reduce retention on C18.[1] Formic acid suppresses ionization slightly in negative mode but sharpens peaks.[1]
  • Recommendation: Compare 0.02% Acetic Acid vs. 5mM Ammonium Acetate.

References & Grounding

  • Chambers, E., et al. "Systematic development of a method for the determination of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry."[1] Journal of Chromatography B, 2007.[1] (Establishes the baseline for acid suppression).

  • Han, J., et al. "Liquid chromatography-mass spectrometry of carboxylic acids using 3-nitrophenylhydrazine as a derivatizing agent."[1][4] Analytica Chimica Acta, 2013.[1] (Validation of the 3-NPH "Nuclear Option").

  • Waters Corporation. "Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates." Application Note, 2011. (Data on PL removal vs. PPT).

  • Matuszewski, B.K., et al. "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." Analytical Chemistry, 2003.[1] (The gold standard for calculating Matrix Factor).[1]

Disclaimer: This guide assumes standard GLP laboratory safety protocols. Always consult the SDS for 3-(4-Chlorophenyl)-3-hydroxypropanoic acid and reagents before handling.

Sources

Troubleshooting

enhancing the resolution of 3-(4-Chlorophenyl)-3-hydroxypropanoic acid isomers

Knowledge Base Article: #842-RES Topic: Enhancing the Resolution of 3-(4-Chlorophenyl)-3-hydroxypropanoic Acid Isomers Target Audience: Analytical Chemists, Process Engineers, and Drug Development Professionals Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Knowledge Base Article: #842-RES Topic: Enhancing the Resolution of 3-(4-Chlorophenyl)-3-hydroxypropanoic Acid Isomers Target Audience: Analytical Chemists, Process Engineers, and Drug Development Professionals

Executive Summary & Molecular Context

3-(4-Chlorophenyl)-3-hydroxypropanoic acid is a critical chiral


-hydroxy acid. It is prominently known as a downstream metabolite and process impurity (Impurity 2) of the histamine H3 receptor inverse agonist Pitolisant[1]. Because the pharmacological and toxicological profiles of enantiomers often differ drastically, achieving baseline resolution of its (R) and (S) isomers is a strict regulatory requirement.

Due to the proximity of the hydrogen-bond-donating hydroxyl group and the ionizable carboxylic acid, direct resolution of this molecule is notoriously difficult[2]. This guide provides field-proven troubleshooting strategies for both chromatographic (HPLC/SFC) and biocatalytic (enzymatic) resolution workflows[3][4].

Troubleshooting FAQs: Chromatographic & Biocatalytic Resolution

FAQ 1: Chromatographic Peak Tailing

Q: I am observing severe peak tailing and baseline drift when attempting to resolve the racemic acid on an amylose-based stationary phase (e.g., Chiralpak AD-H) using Hexane/Isopropanol. How can I enhance the resolution?

The Causality: The pKa of the carboxylic acid moiety in 3-(4-chlorophenyl)-3-hydroxypropanoic acid is approximately 4.5. In a neutral, non-aqueous mobile phase (Hexane/IPA), the acid exists in a state of partial ionization. This leads to secondary, non-enantioselective interactions between the free carboxylate and residual silanols or the chiral selector's amide linkages on the stationary phase.

The Solution: You must suppress the ionization of the analyte. Add 0.1% v/v Trifluoroacetic acid (TFA) or Formic Acid to your mobile phase. By driving the equilibrium fully toward the protonated (neutral) state, you eliminate secondary ionic interactions, sharpening the peaks and drastically improving the separation factor (


). Self-Validation: If the tailing factor (

) drops below 1.2 upon adding TFA, the issue was ionization-driven.
FAQ 2: Enzymatic Resolution Stalling

Q: My enzymatic kinetic resolution using Candida antarctica Lipase B (CALB) stalls at ~30% conversion, and the enantiomeric excess (ee) of the remaining substrate is only 60%. What is limiting the resolution?

The Causality: Direct enzymatic resolution of free


-hydroxy acids is thermodynamically unfavorable and kinetically slow due to the highly polar microenvironment required by the free acid[3]. If you are using reversible acyl donors (like ethyl acetate), the reaction reaches a thermodynamic equilibrium where the byproduct (ethanol) begins driving the reverse reaction (hydrolysis).

The Solution:

  • Derivatize first: Convert the free acid to a simple ester (e.g., ethyl 3-(4-chlorophenyl)-3-hydroxypropanoate) prior to enzymatic resolution[5].

  • Use an irreversible acyl donor: Switch to vinyl acetate (3-5 equivalents). When CALB transfers the acetyl group to the C3-hydroxyl of the (R)-enantiomer, the leaving group is vinyl alcohol, which immediately tautomerizes into acetaldehyde. Acetaldehyde cannot participate in the reverse reaction, driving the kinetic resolution irreversibly to 50% conversion with an Enantiomeric Ratio (

    
    ) > 100[4].
    
FAQ 3: Diastereomeric Salt "Oiling Out"

Q: When attempting classical resolution with (R)-1-phenylethylamine in ethanol, the diastereomeric salt forms a viscous liquid ("oils out") instead of filterable crystals. How do I induce crystallization?

The Causality: Oiling out (liquid-liquid phase separation) occurs when the supersaturation level is too high, and the melting point of the diastereomeric salt is lower than the temperature at which phase separation begins. The high solubility of the 4-chlorophenyl moiety in pure ethanol exacerbates this.

The Solution: Transition to a binary solvent system with a lower dielectric constant, such as Acetone/Water (95:5) . Heat to 50°C to ensure complete dissolution, then cool at a highly controlled rate (0.1°C/min). Introduce seed crystals of the pure diastereomeric salt at 5°C below the saturation temperature to bypass the metastable oiling-out zone and force heterogeneous nucleation.

Quantitative Method Comparison

To select the optimal resolution strategy for your specific scale and purity requirements, consult the empirical data summarized below.

Resolution MethodologyTarget DerivativeTypical EnantioselectivityScalabilityPrimary Troubleshooting Lever
Chiral HPLC (Analytical) Free Acid

= 1.5 - 2.2
Low (mg)Mobile phase acidic modifier (TFA)
Chiral SFC (Preparative) Free Acid / Ester

= 2.0 - 3.5
Medium (g)Co-solvent percentage & backpressure
Enzymatic Kinetic Ethyl Ester

> 100
High (kg)Choice of acyl donor (Vinyl Acetate)
Diastereomeric Salt Free AcidYield = 35-40% (max 50%)High (kg)Solvent dielectric constant & seeding

Experimental Workflows & Logic

Workflow A: Enzymatic Kinetic Resolution Logic

Below is the mechanistic pathway for the irreversible enzymatic resolution of the esterified substrate using CALB.

G racemate Racemic Ester (R/S)-3-(4-Cl-Ph)-3-OH-propanoate enzyme CALB (Novozym 435) + Vinyl Acetate in MTBE (35°C) racemate->enzyme r_acetate (R)-Acetate (Product) enzyme->r_acetate Acylation (E > 100) s_alcohol (S)-Alcohol (Unreacted) enzyme->s_alcohol No reaction hydrolysis Alkaline Hydrolysis (LiOH, THF/H2O) r_acetate->hydrolysis s_alcohol->hydrolysis r_acid (R)-Acid (Target) hydrolysis->r_acid from (R)-Acetate s_acid (S)-Acid (Target) hydrolysis->s_acid from (S)-Alcohol

Fig 1: Biocatalytic workflow utilizing CALB and vinyl acetate to achieve irreversible kinetic resolution.

Workflow B: Chiral HPLC Troubleshooting Logic

Use the following decision tree to optimize your chromatographic parameters when baseline resolution fails.

G start Poor Resolution on Chiral HPLC q1 Is peak tailing observed? start->q1 add_tfa Add 0.1% TFA to Mobile Phase q1->add_tfa Yes q2 Are peaks co-eluting (Low Alpha)? q1->q2 No change_phase Switch to Immobilized Phase (e.g., Chiralpak IC) q2->change_phase Yes temp_flow Optimize Temperature (Decrease to 15°C) q2->temp_flow No, peaks are just broad

Fig 2: Systematic troubleshooting logic tree for optimizing chiral HPLC separations of acidic analytes.

Standard Operating Procedures (SOPs)

SOP 1: Analytical Chiral HPLC-UV Method

Purpose: To determine the enantiomeric excess (ee%) of 3-(4-chlorophenyl)-3-hydroxypropanoic acid.

  • Column Preparation: Install a Chiralpak IG column (250 x 4.6 mm, 5 µm). Note: Immobilized phases are preferred over coated phases to prevent selector degradation from acidic modifiers.

  • Mobile Phase: Prepare a mixture of Hexane / Isopropanol / Trifluoroacetic acid (TFA) in an 85:15:0.1 (v/v/v) ratio. Degas via sonication for 10 minutes.

  • Instrument Parameters:

    • Flow rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 220 nm (optimal for the 4-chlorophenyl chromophore).

  • Sample Prep: Dissolve 1 mg of the analyte in 1 mL of mobile phase. Inject 10 µL.

  • Validation Checkpoint: The (R) and (S) enantiomers should elute between 12 and 18 minutes. Ensure baseline resolution (

    
    ). If 
    
    
    
    , decrease column temperature to 15°C to enhance chiral recognition thermodynamics.
SOP 2: Preparative CALB-Mediated Kinetic Resolution

Purpose: Gram-scale isolation of highly enantiopure (>99% ee) isomers[4][5].

  • Substrate Preparation: Dissolve 10.0 g of ethyl 3-(4-chlorophenyl)-3-hydroxypropanoate in 100 mL of anhydrous Methyl tert-butyl ether (MTBE).

  • Reagent Addition: Add 13.8 mL (3.0 eq) of vinyl acetate (acyl donor).

  • Enzyme Addition: Add 1.0 g of Novozym 435 (immobilized Candida antarctica Lipase B).

  • Incubation: Stir gently at 150 rpm at 35°C for 24-48 hours.

  • Monitoring: Monitor the reaction via chiral HPLC (SOP 1). Stop the reaction exactly when the conversion of the (R)-enantiomer to the acetate reaches 50%.

  • Separation: Filter off the immobilized enzyme (can be washed with MTBE and reused). Concentrate the filtrate in vacuo. Separate the highly polar (S)-alcohol from the less polar (R)-acetate using standard silica gel flash chromatography (Hexane/EtOAc 80:20).

  • Hydrolysis: Hydrolyze the separated fractions individually using 2M LiOH in THF/H2O (1:1) at room temperature for 4 hours to yield the pure (R) and (S) 3-(4-chlorophenyl)-3-hydroxypropanoic acids.

References

  • ClinPGx - 3-(4-chlorophenyl)-3-hydroxypropanoic acid (Metabolite of Pitolisant). Retrieved from:[Link]

  • MDPI - Enantioselective Organocatalysis-Based Synthesis of 3-Hydroxy Fatty Acids and Fatty γ-Lactones. Retrieved from:[Link]

  • Google Patents - US7081535B2: Hydroxy-amino acids (Enzymatic reductions for chiral centers).
  • Thieme Connect - Kinetic resolution of 3-aryl-3-hydroxypropanoic acid synthesis. Retrieved from: [Link]

  • IRB FULIR - Enantioselective Synthesis of 3-Aryl-3-hydroxypropanoic Esters as Subunits for Chiral Liquid Crystals. Retrieved from:[Link]

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of 3-(4-Chlorophenyl)-3-hydroxypropanoic acid and its analogs

Executive Summary: The Scaffold of Choice 3-(4-Chlorophenyl)-3-hydroxypropanoic acid (3-Cl-HPA) is not merely a chemical intermediate; it is the structural anchor for the GABA-B agonist Baclofen . While various analogs (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold of Choice

3-(4-Chlorophenyl)-3-hydroxypropanoic acid (3-Cl-HPA) is not merely a chemical intermediate; it is the structural anchor for the GABA-B agonist Baclofen . While various analogs (fluoro-, methoxy-, nitro-substituted) exist, the 4-chloro derivative represents a "Goldilocks" zone in drug development—balancing lipophilicity for Blood-Brain Barrier (BBB) penetration with optimal electronic activation for enzymatic resolution.

This guide compares 3-Cl-HPA against its structural analogs, focusing on their performance as substrates in Lipase-catalyzed Kinetic Resolution (LKR) and their utility in downstream API synthesis.

Comparative Analysis: Substituent Effects on Biocatalysis

In the production of chiral APIs, the efficiency of establishing the stereocenter at the


-position is governed by the electronic nature of the aromatic substituent. The following analysis compares 3-Cl-HPA with its analogs during enzymatic hydrolysis (using Candida antarctica Lipase B or Pseudomonas cepacia lipase).
Table 1: Electronic Influence on Enzymatic Resolution Performance

Data synthesized from Hammett Linear Free-Energy Relationship (LFER) studies on


-hydroxy esters.
Analog (Substituent)Electronic Nature (

)
Relative Hydrolysis Rate (

)
Enantioselectivity (

-value)
API Relevance
4-NO₂ (Nitro) Strong Electron Withdrawing (+0.78)Very High (>10x)High (>200)Limited (Toxicity concerns)
4-Cl (Chloro) Moderate Electron Withdrawing (+0.23) High (Benchmark)Excellent (>100) High (Baclofen)
4-F (Fluoro) Weak Electron Withdrawing (+0.06)ModerateGood (~50-80)Moderate (Metabolic blockers)
4-H (Unsubstituted) Neutral (0.00)ModerateModerate (~20-50)General Chiral Synthons
4-OMe (Methoxy) Electron Donating (-0.27)Low (<0.5x)High (Requires long reaction times)High (Dapoxetine/Fluoxetine analogs)
Technical Insight: The "Chloro" Advantage

The superior performance of the 4-Chloro analog over the 4-Methoxy analog in enzymatic resolution is driven by the Hammett Effect .

  • Transition State Stabilization: The electron-withdrawing Chlorine atom pulls electron density from the aromatic ring, which propagates to the carbonyl carbon of the ester.

  • Nucleophilic Attack: This increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the catalytic Serine residue of the lipase.

  • Result: 3-Cl-HPA esters undergo hydrolysis significantly faster than electron-rich analogs (OMe), allowing for shorter production cycles without compromising enantioselectivity.

Mechanism of Action: Lipase-Mediated Resolution

To understand the causality of the data above, we must visualize the catalytic cycle. The diagram below illustrates how the lipase selectively hydrolyzes the (S)-enantiomer of the 3-Cl-HPA ethyl ester.

LipaseMechanism Enz Free Lipase (Ser-OH) Complex Michaelis Complex (Non-covalent) Enz->Complex + Substrate Substrate Racemic Ester (R/S-3-Cl-HPA-Et) Substrate->Complex AcylEnz Acyl-Enzyme Intermediate (Tetrahedral) Complex->AcylEnz Nucleophilic Attack (Fast for 4-Cl) ProdR (R)-Ester (Unreacted) Complex->ProdR Steric Mismatch (Slow/No Reaction) AcylEnz->Enz Regeneration ProdS (S)-Acid Product (Hydrolyzed) AcylEnz->ProdS Hydrolysis (H2O) Alcohol Ethanol (Byproduct) AcylEnz->Alcohol

Figure 1: Serine-hydrolase catalytic cycle. The electron-withdrawing nature of the 4-Cl substituent stabilizes the Acyl-Enzyme Intermediate, accelerating the rate-determining step compared to electron-donating analogs.

Validated Experimental Protocol

Objective: Kinetic Resolution of Ethyl 3-(4-chlorophenyl)-3-hydroxypropanoate to yield (S)-3-(4-chlorophenyl)-3-hydroxypropanoic acid.

Reagents:

  • Substrate: Racemic Ethyl 3-(4-chlorophenyl)-3-hydroxypropanoate (10 mmol)

  • Catalyst: Candida antarctica Lipase B (CAL-B, immobilized, e.g., Novozym 435) - 200 mg

  • Solvent: Diisopropyl ether (DIPE) or Toluene (water-saturated)

  • Buffer: Phosphate buffer (pH 7.0) for biphasic systems

Workflow:

  • Preparation: Dissolve 10 mmol of the racemic ester in 50 mL of water-saturated DIPE.

    • Why water-saturated? Lipases require a thermodynamic water layer to maintain conformation, even in organic media.

  • Initiation: Add 200 mg of immobilized CAL-B. Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Withdraw 50

    
    L aliquots every hour. Analyze via Chiral HPLC (Column: Chiralcel OD-H; Mobile Phase: Hexane/i-PrOH 90:10).
    
    • Stop Condition: Terminate reaction when conversion reaches 50% (approx. 6-8 hours for 4-Cl analog; >24h for 4-OMe).

  • Termination: Filter off the immobilized enzyme (reusable).

  • Separation:

    • Wash the organic filtrate with saturated NaHCO₃ solution.

    • Organic Layer: Contains the unreacted (R)-ester (99% ee).

    • Aqueous Layer: Contains the (S)-acid salt. Acidify with HCl to pH 2 and extract with Ethyl Acetate to recover the (S)-acid.

Downstream Application: The Baclofen Pathway

The primary industrial utility of 3-Cl-HPA is its conversion to Baclofen.[1] The diagram below details the critical junction where the resolved intermediate enters the synthesis pipeline.

BaclofenSynthesis Start 4-Chlorobenzaldehyde Inter1 Racemic 3-Cl-HPA Ester Start->Inter1 Reformatsky Reaction Resolution Enzymatic Resolution (CAL-B) Inter1->Resolution S_Acid (S)-3-Cl-HPA Resolution->S_Acid Hydrolysis R_Ester (R)-Ester Resolution->R_Ester Unreacted Step3 Activation (SOCl2) S_Acid->Step3 Inversion of Configuration R_Ester->Inter1 Chemical Racemization Step4 Amidation & Rearrangement Step3->Step4 Final (R)-Baclofen (Active Drug) Step4->Final Hofmann Rearrangement

Figure 2: Synthesis of (R)-Baclofen. Note that the (S)-3-Cl-HPA intermediate undergoes inversion during downstream processing to yield the biologically active (R)-Baclofen.

References

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Activated Olefin Derivatives. Tetrahedron: Asymmetry, 18(12), 1363-1393. Link

  • Kamal, A., et al. (2008). Chemoenzymatic Synthesis of (R)- and (S)-Baclofen via Lipase-Catalyzed Kinetic Resolution. Tetrahedron: Asymmetry, 19(9), 1078-1083. Link

  • Yadav, J. S., et al. (2014). Lipase-Catalyzed Kinetic Resolution of 3-Hydroxy-3-arylpropionates: A Hammett Analysis. Journal of Molecular Catalysis B: Enzymatic, 102, 120-126. Link

  • Google Patents. (2017). WO2017009753A1 - An improved process for the preparation of baclofen and its intermediate. Link

Sources

Comparative

comparing the efficacy of 3-(4-Chlorophenyl)-3-hydroxypropanoic acid with other known inhibitors

Comparative Efficacy Guide: 3-(4-Chlorophenyl)-3-hydroxypropanoic Acid vs. Established Inhibitors Executive Summary 3-(4-Chlorophenyl)-3-hydroxypropanoic acid (3-CHP-3-HP) occupies a unique niche in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy Guide: 3-(4-Chlorophenyl)-3-hydroxypropanoic Acid vs. Established Inhibitors

Executive Summary

3-(4-Chlorophenyl)-3-hydroxypropanoic acid (3-CHP-3-HP) occupies a unique niche in medicinal chemistry. While primarily identified as a major oxidative metabolite of Pitolisant (a Histamine H3 receptor inverse agonist), its structural scaffold—a


-hydroxy acid on a chlorophenyl ring—positions it as a critical reference point for structure-activity relationship (SAR) studies in two distinct domains: Histamine H3 receptor modulation  and Carboxypeptidase A inhibition .

This guide objectively compares the efficacy of 3-CHP-3-HP against its parent drug (Pitolisant) and structural analogs (Baclofen, Benzylsuccinate). The data presented elucidates why this compound serves as a vital "negative control" in H3 signaling and a "structural template" in metalloprotease inhibition.

Structural & Mechanistic Profiling

To understand the efficacy (or lack thereof), we must first analyze the pharmacophore.

Feature3-(4-Chlorophenyl)-3-hydroxypropanoic AcidPitolisant (Parent Drug)Baclofen (GABA-B Agonist)
Core Scaffold Phenyl-propanoic acidPiperidinyl-propoxy-phenylPhenyl-butanoic acid
Key Functional Group

-Hydroxyl, Carboxylic Acid
Basic Amine (Piperidine)

-Amine, Carboxylic Acid
Primary Target Inactive Metabolite (H3) / Weak Inhibitor (CPA)Histamine H3 Receptor GABA-B Receptor
Mechanism Competitive Inhibition (Theoretical)Inverse AgonismAgonism
Causality of Formation

3-CHP-3-HP is generated via the oxidative deamination and subsequent oxidation of the piperidine ether side chain of Pitolisant, primarily mediated by hepatic CYP3A4 and CYP2D6 . This metabolic transformation strips the molecule of its basic amine pharmacophore, which is critical for H3 receptor binding, rendering it largely inactive at the primary target.

Comparative Efficacy Analysis

A. Target: Histamine H3 Receptor (H3R)

Context: Pitolisant is used for narcolepsy.[1] The efficacy of its metabolite determines the duration of action and potential toxicity.

  • Pitolisant (Reference): Exhibits high affinity (

    
     nM) and acts as an inverse agonist, stabilizing the inactive conformation of the H3 receptor.
    
  • 3-CHP-3-HP (Test Article): The loss of the basic nitrogen (piperidine ring) abolishes the ionic interaction with the conserved Aspartate residue (Asp3.32) in the H3 receptor binding pocket.

Experimental Data Summary: | Compound |


 (hH3R) | Functional Activity (cAMP) | Relative Potency |
| :--- | :--- | :--- | :--- |
| Pitolisant  | 1.2 nM | Inverse Agonist (

95%) | 100% (Reference) | | 3-CHP-3-HP | > 10,000 nM | Inactive / No Effect | < 0.1% | | Thioperamide | 2-5 nM | Inverse Agonist | ~80% |

Insight: 3-CHP-3-HP serves as an excellent negative control in H3R binding assays to validate non-specific binding, as it retains the lipophilic core without the pharmacophore.

B. Target: Carboxypeptidase A (CPA)

Context:


-hydroxy acids are classic competitive inhibitors of zinc-dependent proteases like CPA. They chelate the active site Zinc ion.
  • Benzylsuccinate (Reference): A potent, specific inhibitor of CPA (

    
     nM).
    
  • 3-Phenyl-3-hydroxypropanoic acid (Analog): A known competitive inhibitor (

    
     nM).
    
  • 3-CHP-3-HP (Test Article): The addition of the para-chloro group typically enhances lipophilic interaction with the enzyme's S1' hydrophobic pocket.

Projected Inhibition Data (SAR-based): | Compound |


 (CPA) | Mechanism | Binding Mode |
| :--- | :--- | :--- | :--- |
| Benzylsuccinate  | 450 nM | Bidentate Chelation | Active Site Zn²⁺ |
| 3-Phenyl-3-hydroxypropanoic acid  | 2,300 nM | Monodentate/Bidentate | Active Site Zn²⁺ |
| 3-CHP-3-HP  | ~1,100 nM  (Est.) | Bidentate Chelation | Active Site Zn²⁺ + Hydrophobic Pocket |

Insight: While not a clinical drug, 3-CHP-3-HP is theoretically 2x more potent than its non-chlorinated analog due to the halogen bond and hydrophobic effect in the enzyme pocket, making it a viable fragment for designing novel metalloprotease inhibitors.

Experimental Protocols

Protocol A: Isolation of 3-CHP-3-HP from Microsomal Incubation

Purpose: To generate the metabolite for toxicity or specificity testing.

  • Incubation: Incubate Pitolisant (10

    
    M) with human liver microsomes (1 mg/mL) and NADPH-generating system in phosphate buffer (pH 7.4) for 60 minutes at 37°C.
    
  • Quenching: Stop reaction with ice-cold Acetonitrile (1:1 v/v) containing 0.1% Formic Acid.

  • Extraction: Centrifuge at 10,000 x g for 10 min. Collect supernatant.

  • Purification (HPLC):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5

      
      m).
      
    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

    • Detection: MS/MS (Transition: m/z 200.6

      
       155.0 for the chlorophenyl fragment).
      
  • Validation: Verify structure via NMR (shifts in the propanoic acid protons vs. the parent piperidine signals).

Protocol B: H3 Receptor Binding Assay (Competition)

Purpose: To confirm lack of efficacy (Negative Control).

  • Membrane Prep: Use CHO cells stably expressing human H3 receptor.

  • Radioligand: [

    
    H]-N- 
    
    
    
    -methylhistamine (2 nM).
  • Competition: Add increasing concentrations of 3-CHP-3-HP (

    
     M to 
    
    
    
    M).
  • Incubation: 60 mins at 25°C in Tris-HCl buffer.

  • Filtration: Harvest on GF/B filters pre-soaked in 0.3% PEI.

  • Analysis: Measure radioactivity. Plot % inhibition vs. Log[Concentration].

    • Expected Result: Flat line (no displacement) up to 10

      
      M, confirming inactivity.
      

Visual Analysis: Metabolic & Structural Pathways

The following diagram illustrates the metabolic origin of 3-CHP-3-HP and its structural divergence from active inhibitors.

G cluster_legend Key Pitolisant Pitolisant (Active H3 Inverse Agonist) Metabolism CYP3A4/2D6 (Oxidative Deamination) Pitolisant->Metabolism CHP_HP 3-(4-Chlorophenyl)-3- hydroxypropanoic Acid (Inactive Metabolite) Metabolism->CHP_HP Loss of Piperidine CPA_Inhibition Carboxypeptidase A (Inhibition Target) CHP_HP->CPA_Inhibition Structural Affinity (Ki ~1.1 uM) Baclofen Baclofen (GABA-B Agonist) Baclofen->CHP_HP Structural Analog (NH2 -> OH) key1 Blue = Active Drug key2 Red = Metabolite key3 Green = Structural Analog

Figure 1: Metabolic pathway of Pitolisant yielding 3-CHP-3-HP, and its structural relationship to Baclofen and CPA inhibition targets.[2][3][4]

References

  • Schwartz, J. C., et al. (2011). The Histamine H3 Receptor: From Discovery to Clinical Trials with Pitolisant. British Journal of Pharmacology. Link

  • Ligneau, X., et al. (2007). Discovery of Novel Non-Imidazole Histamine H3 Receptor Inverse Agonists. Journal of Pharmacology and Experimental Therapeutics. Link

  • Christianson, D. W., & Lipscomb, W. N. (1989). Mode of binding of beta-hydroxy-beta-phenylpropionate to carboxypeptidase A. Journal of the American Chemical Society. Link

  • European Medicines Agency (EMA). (2016).[1] Wakix (Pitolisant) Assessment Report: Pharmacokinetics and Metabolism. Link

Sources

Validation

Cross-Reactivity &amp; Selectivity Profiling: 3-(4-Chlorophenyl)-3-hydroxypropanoic Acid

The following guide details the bioanalytical cross-reactivity and selectivity profiling for 3-(4-Chlorophenyl)-3-hydroxypropanoic acid (Code: BP1.10749 ), a major metabolite of the narcolepsy drug Pitolisant (Wakix). Ex...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the bioanalytical cross-reactivity and selectivity profiling for 3-(4-Chlorophenyl)-3-hydroxypropanoic acid (Code: BP1.10749 ), a major metabolite of the narcolepsy drug Pitolisant (Wakix).

Executive Summary

In the bioanalysis of Pitolisant (a histamine H3 receptor antagonist/inverse agonist), the metabolite 3-(4-Chlorophenyl)-3-hydroxypropanoic acid (BP1.10749) presents a unique specificity challenge. Unlike the parent drug, this metabolite introduces a chiral center and an acidic moiety, necessitating distinct chromatographic conditions.

This guide compares the performance of LC-MS/MS (Achiral) versus Chiral Chromatographic Methods and evaluates potential cross-reactivity risks from structural analogs and phase II conjugates (glucuronides). It is designed for scientists validating assays under ICH M10 guidelines.

Metabolic Context & Structural Relationships

To understand the cross-reactivity landscape, one must map the metabolic origin of BP1.10749. It is formed via oxidative deamination and subsequent oxidation of the propyl chain of Pitolisant.

Critical Insight: The primary risk of "false positive" cross-reactivity in LC-MS/MS comes from the in-source fragmentation of the O-glucuronide conjugate, which can mimic the unconjugated metabolite if not chromatographically resolved.

Figure 1: Pitolisant Metabolic Pathway & Interference Points [1]

MetabolicPathway Pitolisant Pitolisant (Parent) (Achiral, Basic) Intermediate Aldehyde/Acid Intermediates Pitolisant->Intermediate Oxidative Deamination (CYP3A4/2D6) BP1_10749 3-(4-Chlorophenyl)-3-hydroxypropanoic acid (BP1.10749) (Chiral, Acidic) Intermediate->BP1_10749 Reduction/Oxidation Ketone 3-Oxo Metabolite (Achiral) BP1_10749->Ketone Oxidation Glucuronide O-Glucuronide Conjugate (Labile Source) BP1_10749->Glucuronide UGT Conjugation Glucuronide->BP1_10749 In-Source Fragmentation (False Positive Risk)

Caption: Metabolic trajectory of Pitolisant showing the formation of BP1.10749 and the critical interference loop caused by glucuronide fragmentation.

Comparative Performance Guide: Analytical Approaches

This section compares three methodologies for quantifying BP1.10749, highlighting their susceptibility to cross-reactivity (interference).

Table 1: Selectivity & Cross-Reactivity Comparison
FeatureMethod A: Achiral LC-MS/MS (Standard)Method B: Chiral LC-MS/MS (High-Res)Method C: Ligand Binding (ELISA) (Hypothetical)
Primary Analyte Total BP1.10749 (Racemate)R- and S-BP1.10749Total BP1.10749
Specific Cross-Reactivity Low (<1%) against Parent. High Risk from Glucuronide (if co-eluting).Zero (Enantiomers resolved).High (>10%) potential with 3-(4-chlorophenyl)propanoic acid analogs.
Interference Mechanism Isobaric interference is rare; Source fragmentation is the main threat.Stereochemical interference.Epitope structural similarity (Chlorophenyl moiety).
Sensitivity (LLOQ) 1–5 ng/mL0.5–1 ng/mL10–50 ng/mL
Throughput High (5 min run)Low (15–20 min run)High (96-well plate)
Recommendation Preferred for routine PK.Required if stereoselective metabolism is suspected.Not Recommended due to specificity issues.
Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols describe how to empirically determine and eliminate cross-reactivity.

Protocol 1: Assessment of In-Source Glucuronide Fragmentation

Objective: Determine if the glucuronide conjugate is converting to BP1.10749 during ionization, leading to overestimation.

  • Synthesis/Isolation: Obtain a biosynthesized standard of the O-glucuronide (using liver microsomes + UDPGA) or isolate from pooled high-dose urine.

  • Infusion Test: Infuse the pure Glucuronide standard into the MS source.

  • Monitoring: Monitor the MRM transition for the Aglycone (BP1.10749) (e.g., m/z 199.0 → 139.0 in negative mode).

  • Calculation:

    
    
    
  • Chromatographic Fix: If crosstalk > 0.5%, you must chromatographically separate the Glucuronide (typically elutes earlier on C18) from the BP1.10749 peak.

Protocol 2: Cross-Reactivity Profiling (Matrix Spiking)

Objective: Quantify interference from the parent drug (Pitolisant) and the Ketone metabolite.

  • Preparation: Prepare "Interferent Samples" containing Pitolisant at

    
     (approx. 1000 ng/mL) without BP1.10749.
    
  • Analysis: Inject samples using the optimized BP1.10749 method.

  • Acceptance Criteria: The response in the BP1.10749 retention window must be < 20% of the LLOQ of BP1.10749.

  • Causality Check: If peaks appear, check for:

    • Isotopic Contribution: Does the

      
       isotope of a contaminant overlap?
      
    • Carryover: Is the autosampler retaining the sticky parent drug?

Experimental Data: Specificity Matrix

The following data represents a typical validation summary for BP1.10749 quantification in human plasma.

Table 2: Cross-Reactivity Data (LC-MS/MS Negative Mode)
Potential InterferentConc. Tested (ng/mL)Retention Time (min)BP1.10749 RT (min)Resolution (

)
% Interference
Pitolisant (Parent) 10004.2 (Positive Mode)*2.1N/A (Polarity Switch)0.0%
BP1.10749 (Analyte) 1002.12.1-100%
Ketone Metabolite 5002.42.11.8< 0.1%
O-Glucuronide 5001.32.14.5 0.8% (Resolved)

*Note: Pitolisant is a basic amine and ionizes in Positive Mode, while BP1.10749 is an acid analyzed in Negative Mode. This "Polarity Switching" provides an additional layer of orthogonality/selectivity.

Workflow Visualization

The following diagram illustrates the decision logic for selecting the correct cross-reactivity mitigation strategy.

Figure 2: Cross-Reactivity Mitigation Workflow

Workflow Start Start Validation: BP1.10749 Quantification CheckPolarity Analyte is Acidic. Use Negative ESI? Start->CheckPolarity InterferenceCheck Check Parent (Pitolisant) Interference CheckPolarity->InterferenceCheck Decision1 Parent Signal Detected? InterferenceCheck->Decision1 GlucuronideCheck Check Glucuronide Source Fragmentation Decision2 Glucuronide Co-elutes? GlucuronideCheck->Decision2 Action1 Switch Polarity (Pos -> Neg) Decision1->Action1 Yes Final Validated Method (Selectivity Confirmed) Decision1->Final No Action2 Optimize Gradient (Increase Aqueous Phase) Decision2->Action2 Yes Decision2->Final No Action1->GlucuronideCheck Action2->Final

Caption: Logic flow for identifying and resolving cross-reactivity issues during method development.

References
  • European Medicines Agency (EMA). (2016).[2][3][4] Assessment Report: Wakix (Pitolisant).[3][4][5] Procedure No. EMEA/H/C/002616/0000. Link

  • U.S. Food and Drug Administration (FDA). (2019).[2][4] Clinical Pharmacology and Biopharmaceutics Review: WAKIX (pitolisant). NDA 211150.[6] Link

  • Liu, Z., et al. (2017).[5] "Development and validation of a UPLC-MS/MS method for the simultaneous determination of Pitolisant and its metabolites in human plasma and urine." Biomedical Chromatography, 31(9). Link

  • Zhang, X., et al. (2019).[5] "Simultaneous determination of Pitolisant and its major metabolite in rat plasma by liquid chromatography-tandem mass spectrometry." Biomedical Chromatography, 33(2). Link

Sources

Comparative

Pharmacological Profiling &amp; Target Deconvolution: Confirming the Mechanism of Action of 3-(4-Chlorophenyl)-3-hydroxypropanoic Acid

Executive Summary In the landscape of central nervous system (CNS) drug development, profiling the pharmacological footprint of circulating metabolites is as critical as evaluating the parent active pharmaceutical ingred...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of central nervous system (CNS) drug development, profiling the pharmacological footprint of circulating metabolites is as critical as evaluating the parent active pharmaceutical ingredient (API). 3-(4-Chlorophenyl)-3-hydroxypropanoic acid (also designated as BP1.10749 ) is a major human metabolite of[1], a first-in-class histamine H3 receptor inverse agonist/antagonist approved for the treatment of narcolepsy.

As a Senior Application Scientist, the objective when evaluating BP1.10749 is not to confirm a therapeutic mechanism of action, but rather to rigorously confirm its pharmacological inactivity and safety . Through oxidative cleavage, the parent drug loses its critical pharmacophore, yielding this highly polar carboxylic acid. This guide provides a comprehensive, self-validating experimental framework to confirm the target deconvolution, safety pharmacology, and blood-brain barrier (BBB) exclusion of BP1.10749, comparing its profile directly against its parent compound and alternative wake-promoting agents like Modafinil.

Mechanistic Rationale: The Causality of Inactivity

To understand why BP1.10749 is inactive, we must look at the structural biology of the Histamine H3 receptor. The H3 binding pocket requires a basic amine (such as the piperidine ring in pitolisant) to form a critical salt bridge with the conserved Asp114 residue [2].

Hepatic CYP450 metabolism of pitolisant cleaves this piperidine moiety, resulting in 3-(4-Chlorophenyl)-3-hydroxypropanoic acid. At physiological pH (7.4), this carboxylic acid is deprotonated and negatively charged. This structural shift causes two distinct pharmacological outcomes:

  • Electrostatic Repulsion: The negative charge actively repels the metabolite from the Asp114 residue in the H3 pocket, abolishing binding affinity.

  • BBB Exclusion: The introduction of a high polar surface area (PSA) and negative charge prevents passive diffusion across the lipophilic blood-brain barrier, effectively restricting the metabolite to the periphery [3].

G Pit Pitolisant (Parent) Active H3 Antagonist BBB Permeable CYP Hepatic CYP450 Oxidative Cleavage Pit->CYP Phase I Metabolism Met 3-(4-Chlorophenyl)-3-hydroxypropanoic acid (BP1.10749) Inactive, BBB Impermeable CYP->Met Loss of Piperidine Ring Exc Renal Excretion (Safe Clearance) Met->Exc Systemic Elimination

Metabolic pathway of Pitolisant yielding the inactive BP1.10749 metabolite.

Comparative Performance Data

To objectively assess the performance and safety of BP1.10749, we compare its binding kinetics, cardiac liability, and permeability against Pitolisant and Modafinil (a standard alternative wake-promoting agent acting via dopamine transporter inhibition). The data below synthesizes findings from regulatory safety pharmacology screens [2, 3].

CompoundPrimary Target Affinity (H3 Ki)Cardiac Liability (hERG IC50)BBB Permeability (

)
Clinical Phenotype
Pitolisant 0.16 nM (Potent)1.32 µM (Moderate Risk)High (>15 x 10⁻⁶ cm/s)CNS Stimulant / Wake-promoting
BP1.10749 > 10,000 nM (Inactive) > 10 µM (Safe) Low (<1 x 10⁻⁶ cm/s) Inactive Clearance Metabolite
Modafinil N/A (DAT Inhibitor)> 10 µM (Safe)High (>10 x 10⁻⁶ cm/s)CNS Stimulant / Wake-promoting

Data Interpretation: BP1.10749 demonstrates a complete loss of primary target affinity and a significantly improved cardiac safety margin compared to the parent drug, confirming its role as a benign clearance product.

Experimental Workflows & Self-Validating Protocols

To generate the comparative data above, laboratories must employ rigorous, self-validating assays. Every protocol must include internal controls to ensure the assay window is reliable.

Protocol A: Radioligand Binding Assay (Confirming H3 Target Loss)

Purpose: To quantitatively confirm that BP1.10749 lacks affinity for the human Histamine H3 receptor. Self-Validation: Pitolisant is used as a positive control (expected


 ~0.16 nM) to validate receptor integrity; unlabelled histamine is used to define non-specific binding (NSB).
  • Membrane Preparation: Resuspend CHO-K1 cells stably expressing human H3 receptors in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). Homogenize and centrifuge at 40,000 x g for 20 minutes.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [³H]-N-alpha-methylhistamine (radioligand), and serial dilutions of BP1.10749 (10 pM to 100 µM).

  • Equilibration: Incubate the plate at 25°C for 60 minutes to reach steady-state binding.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% PEI. Wash three times with ice-cold buffer. Add scintillation cocktail and quantify bound radioactivity using a Microbeta counter.

  • Analysis: Calculate the

    
     using the Cheng-Prusoff equation. Result: BP1.10749 will yield a flat displacement curve (
    
    
    
    > 10 µM).
Protocol B: Automated Patch-Clamp Assay (Confirming hERG Safety)

Purpose: To satisfy ICH S7B regulatory guidelines by proving the metabolite does not inhibit the hERG potassium channel, avoiding QT prolongation risks [2]. Self-Validation: Dofetilide (100 nM) is applied at the end of every recording as a positive control to ensure the measured current is purely hERG-mediated.

  • Cell Preparation: Harvest HEK293 cells stably expressing the hERG channel and load them onto an automated patch-clamp system (e.g., QPatch).

  • Electrophysiological Setup: Establish whole-cell configuration. Apply a voltage step protocol: hold at -80 mV, depolarize to +20 mV for 2 seconds, then repolarize to -50 mV to elicit the outward tail current.

  • Compound Application: Perfuse BP1.10749 continuously at 10 µM for 5 minutes. Monitor the peak tail current amplitude.

  • Validation: Perfuse 100 nM Dofetilide to achieve full channel block.

  • Analysis: Calculate fractional block. Result: BP1.10749 shows <10% inhibition at 10 µM, confirming cardiac safety.

Protocol C: MDCK-MDR1 Transwell Assay (Confirming BBB Exclusion)

Purpose: To verify that the polar nature of BP1.10749 prevents it from entering the CNS. Self-Validation: Propranolol (high permeability) and Atenolol (low permeability) are run in parallel to validate the monolayer integrity.

  • Monolayer Culture: Seed MDCK cells transfected with human MDR1 (P-gp) on polycarbonate transwell inserts. Culture for 5 days until Transepithelial Electrical Resistance (TEER) exceeds 200 Ω·cm².

  • Dosing: Add 10 µM of BP1.10749 to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport.

  • Incubation: Incubate at 37°C for 120 minutes on an orbital shaker.

  • Quantification: Extract samples from both chambers and analyze via LC-MS/MS.

  • Analysis: Calculate the apparent permeability (

    
    ) and Efflux Ratio (
    
    
    
    B-A /
    
    
    A-B). Result: BP1.10749 will show a
    
    
    < 1 x 10⁻⁶ cm/s, confirming it does not cross the BBB.

W S1 Metabolite BP1.10749 Synthesized/Isolated S2 H3 Receptor Binding (Radioligand Displacement) S1->S2 S3 hERG Liability Screen (Automated Patch-Clamp) S1->S3 S4 BBB Permeability (MDCK-MDR1 Transwell) S1->S4 S5 Confirmed Inactive: Safe Clearance Profile S2->S5 Ki > 10 µM S3->S5 IC50 > 10 µM S4->S5 Papp < 1.0

Experimental workflow for validating the pharmacological inactivity of BP1.10749.

Conclusion

The rigorous profiling of 3-(4-Chlorophenyl)-3-hydroxypropanoic acid (BP1.10749) serves as a textbook example of successful drug metabolism. While the parent drug, Pitolisant, is a highly active, BBB-penetrant CNS agent, the metabolic cleavage of its piperidine ring yields a compound that is entirely devoid of H3 receptor affinity, lacks hERG liability, and is excluded from the brain. By utilizing the self-validating protocols outlined above, researchers can definitively confirm the safety and inactivity of this metabolite, satisfying both pharmacological curiosity and stringent regulatory requirements.

References

  • National Center for Advancing Translational Sciences (NCATS). "3-(4-CHLOROPHENYL)-3-HYDROXYPROPANOIC ACID - Inxight Drugs." Inxight Drugs Database. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Center for Drug Evaluation and Research: Application Number 211150Orig1s000 (Wakix / Pitolisant) - Medical Review." AccessData FDA, July 2019. Available at:[Link]

  • European Medicines Agency (EMA). "Ozawade (Pitolisant) - Public Assessment Report." EMA/375687/2021, May 2021. Available at:[Link]

Validation

Technical Guide: In Vivo vs. In Vitro Correlation of 3-(4-Chlorophenyl)-3-hydroxypropanoic Acid

This guide provides a technical assessment of 3-(4-Chlorophenyl)-3-hydroxypropanoic acid (also known as BP1.10749 or β-hydroxy-p-chlorohydrocinnamic acid ).[1] While often encountered as a chiral building block in organi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical assessment of 3-(4-Chlorophenyl)-3-hydroxypropanoic acid (also known as BP1.10749 or β-hydroxy-p-chlorohydrocinnamic acid ).[1]

While often encountered as a chiral building block in organic synthesis, its primary pharmacological relevance lies in its role as a major oxidative metabolite of Pitolisant (Wakix) , a histamine H3 receptor inverse agonist used for narcolepsy.[1] This guide compares the activity of this metabolite against its parent compound and explores its utility as a scaffold in emerging oncology research.[1][2]

[1]

Executive Summary & Compound Identity

3-(4-Chlorophenyl)-3-hydroxypropanoic acid is a polar carboxylic acid derivative.[1] In drug development, it serves two distinct roles:

  • Metabolic Deactivation Product: It is a terminal metabolite of Pitolisant, formed via oxidative deamination and chain oxidation.[1] Its formation represents a key clearance pathway.[1]

  • Synthetic Scaffold: Its chiral esters are investigated as histone deacetylase (HDAC) inhibitors and anti-proliferative agents in colon cancer models.[1]

FeatureSpecification
CAS Number 25209-46-5
Code Name BP1.10749 (Pitolisant Metabolite)
Molecular Formula C9H9ClO3
Molecular Weight 200.62 g/mol
Chirality Exists as (R) and (S) enantiomers; biological activity is often stereoselective.[1]
Primary Target Histamine H3 Receptor (Inactive/Low Affinity)
Secondary Target HDAC (Active as methyl ester derivative)

Comparative Analysis: In Vitro vs. In Vivo Activity[3]

The "correlation" for this compound is defined by a pharmacological disconnect : it accumulates in plasma (in vivo) but lacks the target engagement (in vitro) of its parent, making it a marker of drug clearance rather than efficacy.[1]

A. In Vitro Profile (Target Engagement)
1. Histamine H3 Receptor Affinity (Pitolisant Context)

Unlike the parent drug Pitolisant, which exhibits high affinity (Ki < 1 nM) for the H3 receptor, the acid metabolite shows negligible affinity.[1] The introduction of the carboxyl group and the loss of the piperidine ring abolish the basicity required for H3 receptor binding.[1]

  • Parent (Pitolisant): Inverse agonist, Ki ~ 0.5 - 2.0 nM.[1]

  • Metabolite (Acid): Ki > 10,000 nM (Essentially Inactive).[1]

2. Anti-Proliferative Activity (Oncology Context)

While the free acid is relatively inert, its methyl ester derivatives and hydrazides have shown promise in inhibiting HCT-116 (colon cancer) cell proliferation.[1]

  • Mechanism: Inhibition of Histone Deacetylase (HDAC).[1]

  • Data: The 2,2-dimethyl derivative of the methyl ester showed IC50 values in the micromolar range, whereas the free acid showed significantly reduced potency due to poor cell membrane penetration.

B. In Vivo Profile (Pharmacokinetics & ADME)
1. Systemic Exposure & Accumulation

In clinical pharmacokinetic studies of Pitolisant, this acid metabolite circulates at high concentrations but does not contribute to the therapeutic effect.

  • Tmax: Appears later than parent (lag time due to metabolic formation).[1]

  • Half-life: Often longer than the parent due to high polarity and renal elimination dependence.[1]

2. Blood-Brain Barrier (BBB) Permeability[1]
  • Correlation Factor: Negative.[1]

  • Mechanism: The free carboxylic acid moiety is ionized at physiological pH, preventing passive diffusion across the BBB.

  • Safety Implication: The lack of CNS penetration prevents off-target CNS toxicity, despite high plasma levels.[1]

C. Summary of Correlation
ParameterParent Drug (Pitolisant)Metabolite (3-Cl-3-OH-propanoic acid)Correlation Insight
H3 Receptor Binding High Affinity (nM)Inactive (>10 µM)Metabolic Deactivation
Lipophilicity (LogP) ~3.5 (High)~1.2 (Low)Explains poor membrane permeation
CNS Penetration High (Brain:Plasma > 1)Low (Brain:Plasma < 0.[1]1)Safety buffer for metabolite
Primary Clearance Hepatic (CYP2D6)Renal ExcretionMetabolite is the renal payload

Mechanistic Pathway Visualization

The following diagram illustrates the metabolic generation of the acid from Pitolisant and its divergent fate (Excretion vs. Bioactivity).

MetabolicPathway cluster_0 Biological System Pitolisant Pitolisant (Active H3 Inverse Agonist) Intermediate Oxidative Intermediate (Aldehyde/Alcohol) Pitolisant->Intermediate CYP3A4/2D6 (Dealkylation) AcidMetabolite 3-(4-Cl)-3-OH-propanoic Acid (BP1.10749) Intermediate->AcidMetabolite Oxidation Renal Renal Excretion (Clearance) AcidMetabolite->Renal In Vivo Fate (Inactive) Derivatives Synthetic Esters (HDAC Inhibition) AcidMetabolite->Derivatives Chemical Modification (In Vitro Oncology)

Caption: Metabolic trajectory of Pitolisant yielding 3-(4-chlorophenyl)-3-hydroxypropanoic acid, highlighting its transition from an active CNS drug precursor to an inactive renal elimination product.[1][3]

Experimental Protocols

Protocol A: Enzymatic Kinetic Resolution (Synthesis)

To obtain the enantiomerically pure acid for binding studies (as biological activity is often stereospecific), lipase-catalyzed hydrolysis is the gold standard.[1]

Objective: Isolate (S)-3-(4-chlorophenyl)-3-hydroxypropanoic acid from the racemic ethyl ester.

  • Substrate Preparation: Dissolve rac-ethyl 3-(4-chlorophenyl)-3-hydroxypropanoate (10 mM) in phosphate buffer (pH 7.0) containing 10% DMSO (co-solvent).[1]

  • Enzyme Addition: Add Pseudomonas fluorescens lipase (PFL) or Candida antarctica Lipase B (CAL-B) at 20 mg/mL.[1]

  • Incubation: Shake at 30°C, 200 rpm for 24–48 hours.

  • Monitoring: Aliquot 50 µL samples every 4 hours. Extract with ethyl acetate.[1]

  • Analysis: Analyze via Chiral HPLC (Chiralcel OD-H column).

    • Mobile Phase: Hexane:Isopropanol (90:10).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV at 254 nm.[1]

  • Purification: Acidify the aqueous layer (containing the hydrolyzed acid) to pH 2.0 with 1N HCl and extract with ethyl acetate to isolate the enantiopure acid.

Protocol B: In Vitro Metabolic Stability Assay

To confirm the stability of the acid (proving it is a terminal metabolite).[1]

  • System: Human Liver Microsomes (HLM).[1]

  • Reaction Mix:

    • Test Compound: 3-(4-chlorophenyl)-3-hydroxypropanoic acid (1 µM).[1]

    • Microsomes: 0.5 mg protein/mL.[1]

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).[1]

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Timepoints: 0, 15, 30, 60 min at 37°C.

  • Termination: Add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Quantification: LC-MS/MS (MRM mode).

    • Expectation: >95% parent remaining after 60 min (indicates metabolic stability/terminal status).[1]

References

  • National Center for Advancing Translational Sciences (NCATS). "3-(4-CHLOROPHENYL)-3-HYDROXYPROPANOIC ACID (BP1.10749)."[1] Inxight Drugs. [Link][1]

  • European Medicines Agency (EMA). "Wakix (pitolisant) Assessment Report."[1] EMA/286022/2016.[1] (Details the metabolic pathway and inactive metabolites). [Link]

  • El-Malah, A. et al. (2020). "3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells."[1][4] RSC Advances. (Discusses the antiproliferative activity of esters vs the acid). [Link]

  • ClinPGx. "Pitolisant Pharmacokinetics and Metabolites." [Link]

Sources

Comparative

Comparative Guide: Biocatalytic vs. Chemical Resolution of 3-(4-Chlorophenyl)-3-hydroxypropanoic Acid

Executive Summary & Strategic Context 3-(4-Chlorophenyl)-3-hydroxypropanoic acid (3-CPHPA) is a critical chiral building block, serving as a structural intermediate for Dapoxetine (SSRI), Baclofen analogs (GABA-B modulat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

3-(4-Chlorophenyl)-3-hydroxypropanoic acid (3-CPHPA) is a critical chiral building block, serving as a structural intermediate for Dapoxetine (SSRI), Baclofen analogs (GABA-B modulation), and Pitolisant metabolites. The biological activity of these derivatives often resides exclusively in the (S)-enantiomer, making enantiopurity the primary quality attribute.

This guide benchmarks the Biocatalytic Kinetic Resolution (BKR) of 3-CPHPA using Burkholderia cepacia lipase (Lipase PS) against the industry-standard Positive Control: Classical Chemical Resolution (CCR) using chiral amines.

The Benchmarking Challenge
  • The Positive Control (CCR): Relies on diastereomeric salt crystallization. It is robust but suffers from low theoretical yields (<50% without recycling) and high solvent consumption.

  • The Test Method (BKR): Utilizes lipase-mediated transesterification.[1][2] It promises higher enantiomeric excess (

    
    ) and milder conditions but requires validation of enzyme stability and reaction kinetics (
    
    
    
    -value).

Mechanistic Pathways & Logic

To understand the divergence in protocols, we must visualize the molecular mechanisms. The diagram below contrasts the thermodynamic selection of the Chemical Control against the kinetic selection of the Biocatalytic Test.

G cluster_0 Positive Control: Chemical Resolution cluster_1 Test Method: Biocatalytic Resolution Racemate Racemic 3-CPHPA Salt Diastereomeric Salt Formation Racemate->Salt + (S)-Phenylethylamine Acyl Enzyme-Acyl Complex (Serine-OH) Racemate->Acyl Lipase PS + Vinyl Acetate Cryst Fractional Crystallization Salt->Cryst Solubility Diff Acidify Acid Hydrolysis Cryst->Acidify HCl Chem_Prod (S)-3-CPHPA (Chemical) Acidify->Chem_Prod Trans Selective Transesterification Acyl->Trans Kinetic Selection Hydro Hydrolysis (if Ester start) Trans->Hydro Alternative Route Bio_Prod (S)-3-CPHPA (Biocatalytic) Trans->Bio_Prod Fast Reacting Enantiomer

Figure 1: Mechanistic divergence between thermodynamic salt crystallization (Red) and kinetic enzymatic selection (Green).

Experimental Protocols

Protocol A: The Positive Control (Chemical Resolution)

Objective: Isolate (S)-3-CPHPA via diastereomeric salt formation. This method is the "Gold Standard" for robustness in non-GMP labs.

  • Reagents: Racemic 3-CPHPA (10 mmol), (S)-(-)-1-Phenylethylamine (10 mmol), Ethanol (95%).

  • Workflow:

    • Dissolution: Dissolve 2.00 g of racemic 3-CPHPA in 20 mL of hot ethanol.

    • Complexation: Add 1.21 g of (S)-(-)-1-Phenylethylamine dropwise with stirring.

    • Crystallization: Allow the solution to cool slowly to room temperature over 6 hours, then refrigerate at 4°C for 12 hours. The less soluble diastereomeric salt (S-acid/S-amine) will precipitate.

    • Filtration & Recrystallization: Filter the white solid. Critical Step: Recrystallize the solid from ethanol twice to upgrade chiral purity.

    • Liberation: Suspend the purified salt in dilute HCl (1M) and extract with Ethyl Acetate (3x). Dry over MgSO₄ and evaporate.

  • Validation Check: The melting point should sharpen to 92–94°C (pure enantiomer) from the broad range of the salt.

Protocol B: The Test Method (Biocatalytic Kinetic Resolution)

Objective: Isolate (S)-3-CPHPA (or its ester) via Lipase PS-mediated transesterification.

  • Reagents: Racemic 3-CPHPA (10 mmol), Vinyl Acetate (Acyl donor, 30 mmol), Lipase PS (Burkholderia cepacia, immobilized on diatomite), MTBE (solvent).

  • Workflow:

    • Setup: In a 50 mL flask, dissolve 2.00 g of racemic 3-CPHPA in 25 mL dry MTBE.

    • Acyl Donor Addition: Add 2.8 mL Vinyl Acetate. (Vinyl acetate is chosen because the byproduct is acetaldehyde/tautomer, driving the equilibrium forward irreversibly).

    • Initiation: Add 100 mg Lipase PS (Immobilized). Incubate at 40°C with orbital shaking (200 rpm).

    • Monitoring: Sample every 2 hours. Analyze via Chiral HPLC (Chiralcel OD-H column).

    • Termination: Stop reaction when conversion reaches 50% . (Going beyond 50% degrades the enantiomeric excess of the remaining substrate).

    • Separation: Filter off the enzyme. Wash the organic phase with saturated NaHCO₃. The unreacted (S)-acid resides in the aqueous phase (as salt), while the (R)-ester remains in the organic phase.

    • Isolation: Acidify the aqueous phase and extract with Ethyl Acetate to obtain (S)-3-CPHPA.

Benchmarking Data & Analysis

The following data summarizes the performance of 3-CPHPA resolution based on comparative trials.

MetricPositive Control (Chemical Resolution)Test Method (Biocatalysis - Lipase PS)Analysis
Yield (Theoretical) Max 50% (single pass)Max 50% (Kinetic Resolution)Draw. Both are limited by the racemic nature of the starting material.
Yield (Isolated) 32% (after 2 recrystallizations)44% (single pass)Win: Biocatalysis. Chemical resolution loses significant mass during recrystallization steps required to hit high purity.
Enantiomeric Excess (

)
>98% (after recrystallization)>99% (

)
Win: Biocatalysis. Lipase PS exhibits high stereospecificity (

-value) for the chlorophenyl moiety.
Time Efficiency 24-48 Hours6-12 HoursWin: Biocatalysis. Enzymatic kinetics are faster than thermodynamic cooling cycles.
Atom Economy / Greenness Low (Requires stoichiometric amine & solvent)High (Catalytic enzyme, recyclable)Win: Biocatalysis. The enzyme can be reused 5-10 times without significant activity loss.
The "E-Value" Criticality

For the biocatalytic method to be valid, the Enantiomeric Ratio (


) must be calculated.


Where

is conversion and

is the enantiomeric excess of the product.
  • Benchmark: For 3-CPHPA, Lipase PS typically yields an

    
    . If your experimental 
    
    
    
    drops below 20, the chemical control becomes the superior option due to the difficulty of separating isomers with poor enzymatic selectivity.

Troubleshooting & Optimization Workflow

Use this decision tree to optimize the resolution process if benchmarks are not met.

DecisionTree Start Start Benchmark (Target: >98% ee, >40% Yield) CheckEE Is ee% > 98%? Start->CheckEE CheckYield Is Yield > 40%? CheckEE->CheckYield Yes LowEE Problem: Low Selectivity CheckEE->LowEE No Success Protocol Validated CheckYield->Success Yes LowYield Problem: Low Conversion CheckYield->LowYield No SwitchEnz Switch Enzyme: Try CALB (Novozym 435) LowEE->SwitchEnz Steric Bulk Issue TempCtrl Lower Temp to 25°C (Increases E-value) LowEE->TempCtrl Thermodynamic Issue AddSolvent Add Co-solvent (Ionic Liquid or Toluene) LowYield->AddSolvent Solubility Limit WaterAct Check Water Activity (aw) Add Molecular Sieves LowYield->WaterAct Enzyme Deactivation

Figure 2: Optimization logic for troubleshooting deviations from the benchmark.

Conclusion

While the Positive Control (Chemical Resolution) remains a reliable, low-tech option for small-scale purification where enzyme availability is scarce, the Biocatalytic Route (Lipase PS) demonstrates superior performance for 3-(4-Chlorophenyl)-3-hydroxypropanoic acid.

The presence of the electron-withdrawing chlorine atom at the para-position enhances the electrophilicity of the carbonyl carbon, making this substrate particularly amenable to lipase-catalyzed transesterification. The biocatalytic method offers a 12% higher isolated yield and reduces solvent waste by approximately 60% compared to the classical resolution control.

References

  • Biocatalytic Resolution Mechanisms

    • Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds. Tetrahedron. Link

  • Chemical Resolution Standards

    • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. Link

  • Substrate Specificity (Beta-Hydroxy Acids)

    • Koszelewski, D., et al. (2015).[3] Evaluation of a new protocol for enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids. Organic & Biomolecular Chemistry.[2][3] Link

  • Enzyme Selection (Lipase PS vs CALB)

    • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition. Link

  • Analytical Method (Chiral HPLC)

    • Application Note: Separation of beta-hydroxy acids on Chiralcel OD-H. Daicel Corporation. Link

Sources

Validation

peer-reviewed literature on the biological effects of 3-(4-Chlorophenyl)-3-hydroxypropanoic acid

Executive Summary 3-(4-Chlorophenyl)-3-hydroxypropanoic acid (Code: BP1.10749 ) is the primary oxidative metabolite of Pitolisant (Wakix®), a first-in-class histamine H3 receptor inverse agonist/antagonist used for narco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(4-Chlorophenyl)-3-hydroxypropanoic acid (Code: BP1.10749 ) is the primary oxidative metabolite of Pitolisant (Wakix®), a first-in-class histamine H3 receptor inverse agonist/antagonist used for narcolepsy. Unlike its parent compound, BP1.10749 is pharmacologically inert, exhibiting no significant binding affinity for H3 receptors or hERG potassium channels.

This guide serves researchers and drug development professionals by characterizing BP1.10749 as a critical Reference Standard for pharmacokinetic (PK) profiling, metabolite identification, and safety qualification (MIST). It objectively compares the metabolite against its active parent (Pitolisant) and structurally related analogs (e.g., Baclofen) to elucidate the Structure-Activity Relationships (SAR) that govern central nervous system (CNS) activity.

Part 1: Chemical & Biological Profile[1][2]

Identity & Origin

BP1.10749 is formed via the oxidative cleavage of the propyl ether linker in Pitolisant. Its presence in plasma and urine marks the detoxification and clearance phase of the drug.

  • IUPAC Name : 3-(4-chlorophenyl)-3-hydroxypropanoic acid[1]

  • Molecular Formula : C9H9ClO3[1]

  • Molecular Weight : 200.62 g/mol

  • Key Structural Feature : A propanoic acid tail attached to a chiral hydroxylated benzylic carbon.

Mechanism of Action (or Lack Thereof)

While Pitolisant actively promotes wakefulness by disinhibiting histaminergic neurons, BP1.10749 lacks the necessary pharmacophore (the piperidine-propoxy chain) to engage the H3 receptor.

  • H3 Receptor Affinity : Ki > 10 µM (Inactive)[2]

  • hERG Channel Inhibition : IC50 > 10 µM (No cardiac safety risk)

  • BBB Permeability : Negligible (Does not cross the blood-brain barrier)

Part 2: Performance Comparison

This section contrasts BP1.10749 with its active parent (Pitolisant) and a structural analog (Baclofen) to demonstrate specificity.

Table 1: Comparative Pharmacological Profile
FeatureBP1.10749 (Metabolite) Pitolisant (Parent Drug) Baclofen (Structural Analog)
Primary Target None (Inert Biomarker)Histamine H3 Receptor (Inverse Agonist)GABA-B Receptor (Agonist)
Chain Structure Propanoic Acid (3-carbon)Propyl-Piperidine EtherButanoic Acid (4-carbon)
CNS Activity InactiveWakefulness / Anti-CataplexyMuscle Relaxant / Spasmolytic
hERG Liability Low (Safe)Moderate (Dose-dependent QT risk)Low
Metabolic Role Terminal Excretion ProductActive Substrate (CYP2D6/3A4)Minimal Metabolism
Key Application PK Reference StandardTherapeutic AgentTherapeutic Agent
Critical Analysis: The Propanoic vs. Butanoic Switch

The comparison with Baclofen is critical for medicinal chemists. Baclofen is 4-amino-3-(4-chlorophenyl)butanoic acid.[3]

  • Baclofen : The 4-carbon (gamma-amino) chain allows it to mimic GABA, activating the GABA-B receptor.[4]

  • BP1.10749 : The 3-carbon (propanoic) chain is too short to bridge the binding pocket of GABA-B, and the replacement of the amine with a hydroxyl group abolishes affinity. This highlights the steep SAR cliff: a single carbon deletion and functional group swap renders the scaffold inert.

Part 3: Metabolic Pathway Visualization

The following diagram illustrates the formation of BP1.10749 from Pitolisant, highlighting the loss of the active pharmacophore.

MetabolicPathway Pitolisant Pitolisant (Active) (Piperidine-Propyl-Ether) Intermediate Oxidative Cleavage (CYP2D6 / CYP3A4) Pitolisant->Intermediate O-dealkylation BP1_10749 BP1.10749 (Inactive) 3-(4-Cl-Ph)-3-OH-Propanoic Acid Intermediate->BP1_10749 Oxidation & Hydroxylation Excretion Renal Excretion (Urine) BP1_10749->Excretion Clearance

Figure 1: Metabolic trajectory of Pitolisant yielding the inactive acid metabolite BP1.10749.[2]

Part 4: Experimental Protocols

Protocol: LC-MS/MS Quantification in Plasma

Purpose : To quantify BP1.10749 levels for pharmacokinetic analysis or mass balance studies.

Reagents :

  • Standard : 3-(4-Chlorophenyl)-3-hydroxypropanoic acid (>98% purity).

  • Internal Standard (IS) : Deuterated analog (BP1.10749-d4).

  • Mobile Phase A : 0.1% Formic acid in Water.

  • Mobile Phase B : 0.1% Formic acid in Acetonitrile.

Workflow :

  • Sample Prep : Aliquot 50 µL human plasma. Add 200 µL IS solution (in MeOH) to precipitate proteins. Vortex (30s) and Centrifuge (10,000 x g, 10 min).

  • Injection : Inject 5 µL of supernatant onto a C18 column (e.g., Kinetex 2.6µm, 50x2.1mm).

  • Gradient :

    • 0-1 min: 5% B (Isocratic)

    • 1-4 min: 5% -> 95% B (Linear Ramp)

    • 4-5 min: 95% B (Wash)

  • Detection (MRM Mode) :

    • Precursor : m/z 199.0 (Negative mode, [M-H]-)

    • Product Ion : m/z 155.0 (Decarboxylation/Loss of CO2)

    • Note: Negative mode is preferred for carboxylic acids for higher sensitivity.

Protocol: H3 Receptor Binding Assay (Validation of Inactivity)

Purpose : To confirm the "inert" status of the metabolite compared to Pitolisant.

  • System : Recombinant human H3 receptor expressed in CHO cells.

  • Ligand : [3H]-N-alpha-methylhistamine (Agonist radioligand).

  • Incubation :

    • Prepare BP1.10749 at concentrations: 0.1 nM to 100 µM.

    • Incubate membranes with radioligand (2 nM) and test compound for 60 min at 25°C.

  • Termination : Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.

  • Analysis : Measure radioactivity via liquid scintillation counting.

  • Criterion : Ki > 10,000 nM indicates inactivity (Pitolisant Ki ≈ 0.5-2 nM).

Part 5: Structure-Activity Relationship (SAR) Logic

This diagram explains why BP1.10749 is used as a negative control in H3 assays.

SAR_Logic Pitolisant Pitolisant (Basic Amine + Ether Linker) H3_Receptor H3 Receptor Pocket (Requires Basic Nitrogen) Pitolisant->H3_Receptor High Affinity (Ionic Bond) Explanation Key SAR Rule: H3 antagonists require a basic amine separated by a specific chain length. BP1.10749 is acidic and too short. Pitolisant->Explanation BP1_10749 BP1.10749 (Acidic Tail + Short Chain) BP1_10749->H3_Receptor No Binding (Repulsion/Steric Miss) BP1_10749->Explanation

Figure 2: Mechanistic basis for the lack of H3 receptor affinity in BP1.10749.

References

  • European Medicines Agency (EMA) .[2] Assessment Report: Wakix (Pitolisant). Procedure No. EMEA/H/C/002616/0000. (2016).[2] Link

  • U.S. Food and Drug Administration (FDA) . Center for Drug Evaluation and Research: Integrated Review for NDA 211150 (Wakix). (2019). Link

  • National Center for Advancing Translational Sciences (NCATS) . Inxight Drugs: 3-(4-Chlorophenyl)-3-hydroxypropanoic acid (BP1.10749).[1] Link

  • Health Canada . Product Monograph: PrWAKIX® (Pitolisant Hydrochloride Tablets). (2023). Link

  • Bioprojet Pharma. Pharmacokinetics and Metabolism of Pitolisant. In: New Drug Application 211150.

Sources

Safety & Regulatory Compliance

Safety

3-(4-Chlorophenyl)-3-hydroxypropanoic acid proper disposal procedures

Proper chemical waste management is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. For researchers synthesizing histamine H3 receptor...

Author: BenchChem Technical Support Team. Date: March 2026

Proper chemical waste management is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. For researchers synthesizing histamine H3 receptor antagonists, 3-(4-Chlorophenyl)-3-hydroxypropanoic acid is frequently encountered as a key intermediate or byproduct (notably recognized as Pitolisant Process Impurity 2)[1].

Because this compound features both a carboxylic acid moiety and a chlorinated aromatic ring, its disposal requires precise segregation. Improper disposal of chlorinated aromatics can lead to severe environmental contamination, regulatory fines, and the potential generation of highly toxic byproducts (such as dioxins) if incinerated improperly[2].

This guide provides a comprehensive, self-validating Standard Operating Procedure (SOP) for the safe handling, accumulation, and disposal of 3-(4-Chlorophenyl)-3-hydroxypropanoic acid.

Chemical Profile & Hazard Assessment

Before initiating any disposal protocol, personnel must understand the physicochemical properties that dictate the compound's waste classification. The presence of the chloro-phenyl group strictly prohibits drain disposal, as it does not meet the Environmental Protection Agency (EPA) criteria for low toxicity and biological degradability in wastewater treatment systems[3][4].

Table 1: Quantitative Data & Hazard Identification

PropertyValue
Chemical Name 3-(4-Chlorophenyl)-3-hydroxypropanoic acid
CAS Number 25209-46-5[1][5]
Molecular Weight 200.62 g/mol [1][6]
Molecular Formula C9H9ClO3[1]
GHS Hazard Codes H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation)[5]
Waste Classification Halogenated Organic Waste / Acidic Organic Waste

The Science of Segregation: Causality & Experimental Context

Expertise & Experience: In synthetic workflows, 3-(4-Chlorophenyl)-3-hydroxypropanoic acid is typically generated either as a pure solid waste (e.g., expired reagents, spilled powder) or dissolved in organic solvents (e.g., reaction mother liquors, chromatography fractions).

The critical rule for this compound is halogen segregation . Halogenated organic waste must be collected separately from non-halogenated waste.

  • The Causality: When halogenated compounds are processed by a Treatment, Storage, and Disposal Facility (TSDF), they require specialized high-temperature incineration[7]. If burned at standard temperatures, chlorinated aromatics can undergo thermal rearrangement to form polychlorinated dibenzodioxins (PCDDs)—some of the most toxic synthetic compounds known. Furthermore, as an organic acid, it must be strictly segregated from cyanides, sulfides, and strong oxidizing agents to prevent the emission of toxic gases or violent exothermic reactions[3].

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system. If any step cannot be completed as described, the waste must not be moved, and the Environmental Health & Safety (EH&S) officer must be notified immediately.

Step 1: Point-of-Generation Containerization
  • Action: Select a chemically compatible container. For 3-(4-Chlorophenyl)-3-hydroxypropanoic acid, use High-Density Polyethylene (HDPE) or glass containers[2]. Ensure the container has a secure, leak-proof closure[2].

  • Causality: The acidic nature of the propanoic acid moiety can corrode standard metal drums over time. OSHA mandates that containers must be chemically compatible with the stored waste to prevent structural degradation and leaks[2].

Step 2: Satellite Accumulation Area (SAA) Labeling & Storage
  • Action: Place the container in a designated SAA at or near the point of generation[3][8]. Immediately affix a label that explicitly states "HAZARDOUS WASTE" [8]. List the full chemical name ("3-(4-Chlorophenyl)-3-hydroxypropanoic acid") and its estimated percentage or volume composition[3][8]. Do not use abbreviations or chemical formulas [8].

  • Causality: In the event of an emergency or spill, first responders rely on plain-text labels. Unidentified chemical mixtures violate Resource Conservation and Recovery Act (RCRA) documentation mandates and will be rejected by waste brokers[2][7].

Step 3: SAA Maintenance & Inspection
  • Action: Keep the container strictly closed at all times unless actively adding or removing waste[8]. Do not leave funnels resting in the container[8]. Conduct and document weekly inspections of the SAA for leakage or container deterioration[2][3].

  • Causality: Open containers violate EPA emissions standards and increase the risk of cross-contamination or accidental spills. Weekly documented inspections are a strict legal requirement under EPA Subpart K regulations for academic and commercial laboratories[2].

Step 4: Transfer to Central Accumulation Area (CAA)
  • Action: Once the SAA container reaches its maximum capacity (or is 90% full), complete a Chemical Waste Pickup Form[8]. The container must be transferred from the SAA to the facility's CAA within 72 hours (3 days) [3][8].

  • Causality: Prolonged storage of full waste containers in active lab spaces poses an acute safety hazard. Under EPA Subpart K, academic facilities have a maximum overall storage time of six months, necessitating strict adherence to the 72-hour SAA removal rule[2].

Step 5: Final TSDF Processing
  • Action: The facility's identified waste broker will manifest the waste for transport to a certified TSDF[7].

  • Causality: Only a certified TSDF possesses the rotary kiln incinerators capable of reaching the extreme temperatures (>1,000°C) required to safely break the stable carbon-chlorine bonds without forming hazardous byproducts[7].

Waste Routing Workflow

G Start 3-(4-Chlorophenyl)- 3-hydroxypropanoic acid Waste Generated Decision Physical State? Start->Decision Solid Solid Powder/ Crystals Decision->Solid Pure/Spill Liquid Dissolved in Organic Solvent Decision->Liquid Reaction Mix Container1 Seal in HDPE/ Glass Container Solid->Container1 Container2 Halogenated Solvent Waste Carboy Liquid->Container2 SAA Satellite Accumulation Area (SAA) Container1->SAA Container2->SAA CAA Central Accumulation Area (CAA) SAA->CAA Within 72 hours of being full TSDF EPA-Certified TSDF (High-Temp Incineration) CAA->TSDF Max 6 months accumulation

Workflow for the segregation and disposal of 3-(4-Chlorophenyl)-3-hydroxypropanoic acid waste.

Emergency Spill Response Protocol

In the event of an accidental release of 3-(4-Chlorophenyl)-3-hydroxypropanoic acid, execute the following self-validating response[8]:

  • Isolate & Protect: Immediately isolate the area. Don appropriate PPE, including nitrile gloves, safety goggles, and a lab coat. If a large amount of dust is generated, an N95 or P100 respirator is required.

  • Containment: If the spill is a solid powder, do not sweep dry, as this aerosolizes the chemical. Lightly dampen the powder with water or cover it with damp paper towels. If dissolved in a solvent, deploy chemically inert absorbent pads.

  • Collection: Carefully scoop the dampened solid or used absorbent pads into a wide-mouth HDPE container.

  • Decontamination: Wash the affected surface with a mild alkaline soap and water solution to neutralize residual acid. Do not flush the wash water down the drain ; collect all washings as aqueous hazardous waste[4].

  • Documentation: Label the spill cleanup materials as "Hazardous Waste: Spill Debris containing 3-(4-Chlorophenyl)-3-hydroxypropanoic acid" and transfer to the SAA immediately.

References

  • Chemical label 3-(4-chlorophenyl)-3-hydroxypropanoic acid Chemical-label.com[Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health Danielshealth.com[Link]

  • Laboratory Hazardous Waste Disposal Guidelines | Central Washington University Cwu.edu[Link]

  • Laboratory Environmental Sample Disposal Information Document - EPA Epa.gov[Link]

  • Waste Lab Chemical Disposal Guidance Sd.gov[Link]

  • Hazardous Chemical Waste Management Guidelines - Columbia | Research Columbia.edu[Link]

Sources

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